molecular formula C13H18Br2N2O B15562097 Ambroxol CAS No. 18683-91-5; 23828-92-4

Ambroxol

Número de catálogo: B15562097
Número CAS: 18683-91-5; 23828-92-4
Peso molecular: 378.10 g/mol
Clave InChI: JBDGDEWWOUBZPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ambroxol is an aromatic amine.
This compound has been reported in Justicia adhatoda with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Ambroxol's Dual Impact on Lysosomal Function and Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023), a long-established mucolytic agent, has garnered significant scientific attention for its potential neuroprotective properties, primarily stemming from its profound effects on lysosomal function and autophagy. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts these effects. It details how this compound acts as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), enhancing its activity and proper trafficking. Furthermore, this guide elucidates this compound's role in promoting lysosomal biogenesis via the activation of Transcription Factor EB (TFEB), a master regulator of this process. The intricate and sometimes contradictory effects of this compound on autophagic flux are also examined. This document consolidates quantitative data from multiple studies into structured tables for comparative analysis, provides detailed experimental protocols for key assays, and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding of this compound's cellular mechanisms.

Core Mechanisms of this compound Action

This compound's influence on cellular homeostasis is multifaceted, primarily revolving around its ability to modulate lysosomal health and the process of autophagy.

Pharmacological Chaperoning of Glucocerebrosidase (GCase)

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and the cause of Gaucher disease. These mutations often lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER), followed by ER-associated degradation (ERAD) and consequently reduced enzymatic activity in the lysosome. This compound functions as a pharmacological chaperone, binding to the GCase protein in the ER. This binding stabilizes the enzyme's conformation, facilitating its correct folding and subsequent trafficking to the lysosome, where it can perform its function of hydrolyzing glucosylceramide.

Induction of Lysosomal Biogenesis via TFEB Activation

This compound has been shown to promote lysosomal biogenesis, the process of generating new lysosomes. This is achieved through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. In its inactive state, TFEB is phosphorylated and resides in the cytoplasm. Upon activation, which can be triggered by various cellular stresses including lysosomal dysfunction, TFEB is dephosphorylated and translocates to the nucleus. In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter regions of its target genes, leading to the increased expression of lysosomal proteins, including lysosomal enzymes and membrane proteins. Evidence suggests that this compound treatment leads to the nuclear translocation of TFEB, thereby upregulating the expression of genes involved in lysosomal function and autophagy.[1][2][3]

Modulation of Autophagy

The effect of this compound on autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates, is complex and appears to be context-dependent. Some studies report that this compound induces autophagy, a logical consequence of TFEB activation.[4] However, other research indicates that this compound may block autophagic flux, the complete process of autophagy from autophagosome formation to fusion with lysosomes and degradation of the cargo.[5][6][7] This blockage can lead to an accumulation of autophagosomes. The precise reasons for these differing observations are still under investigation and may depend on the cell type, experimental conditions, and this compound concentration.

Influence on Lysosomal pH and Calcium Homeostasis

This compound has been observed to accumulate in acidic organelles like lysosomes.[8] This accumulation can lead to a neutralization of the acidic lysosomal pH.[8] Changes in lysosomal pH can, in turn, trigger the release of calcium from these acidic stores.[8] This release of lysosomal calcium can then promote lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents outside the cell.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of lysosomal function and autophagy as reported in various studies.

Table 1: Effect of this compound on Glucocerebrosidase (GCase) Activity

Cell Type/ModelThis compound ConcentrationDuration of TreatmentFold Increase in GCase Activity (approx.)Reference
Gaucher Disease Patient-derived MacrophagesNot Specified4 days3.3[9]
GBA-PD Patient-derived MacrophagesNot Specified4 days3.5[9]
Nonhuman Primate Brain (in vivo)100 mg/day28 days1.2 (20% increase)[10]
Mouse Cortical Neurons10 µM and 30 µMNot SpecifiedConcentration-dependent increase[5]

Table 2: Effect of this compound on Lysosomal Protein Levels

ProteinCell TypeThis compound ConcentrationDuration of TreatmentChange in Protein LevelReference
LAMP1Mouse Cortical Neurons30 µMNot Specified~62% increase[11]
Cathepsin D (mature)Mouse Cortical Neurons30 µMNot Specified~82% increase[11]
LIMP2Mouse Cortical Neurons30 µMNot Specified~56% increase[3]

Table 3: Effect of this compound on Autophagy Markers

MarkerCell TypeThis compound ConcentrationDuration of TreatmentObservationReference
LC3-IIMouse Cortical Neurons10 µM and 30 µMNot SpecifiedSignificant increase in basal levels[12]
Autophagic Flux (LC3-II turnover)Mouse Cortical Neurons10 µM and 30 µMNot SpecifiedBlocked autophagic flux (no further increase in LC3-II with Bafilomycin A1)[12]
p62/SQSTM1Myeloma CellsNot SpecifiedNot SpecifiedIncreased expression[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Glucocerebrosidase (GCase) Activity Assay

This protocol describes a fluorometric assay to measure GCase activity in cell lysates using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • Citrate-phosphate buffer (pH 5.4)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 5 mM in DMSO)

  • GCase inhibitor (optional, for specificity control), e.g., Conduritol B epoxide (CBE)

  • Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 4-Methylumbelliferone (4-MU) standard for calibration curve

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency and treat with this compound or vehicle control.

    • Wash cells with ice-cold PBS and lyse with cell lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a 96-well black plate, add 10-20 µg of protein from the cell lysate to each well. Adjust the volume with citrate-phosphate buffer to a final volume of 50 µL.

    • (Optional) For inhibitor control wells, pre-incubate the lysate with CBE for 30 minutes at 37°C.

    • Prepare a reaction mixture containing 4-MUG diluted in citrate-phosphate buffer to a final concentration of 2.5 mM.

    • Initiate the reaction by adding 50 µL of the 4-MUG reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 100 µL of stop buffer to each well.

    • Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~445 nm.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of 4-MU.

    • Calculate the amount of 4-MU produced in each sample using the standard curve.

    • Normalize the GCase activity to the protein concentration and express as nmol/mg/hour.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization of TFEB nuclear translocation using immunofluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against TFEB

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

    • Treat the cells with the desired concentration of this compound or vehicle for the specified duration.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei by incubating with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Quantify the nuclear translocation by measuring the fluorescence intensity of TFEB in the nucleus and cytoplasm. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.

Autophagic Flux Assay (LC3-II Western Blot)

This protocol measures autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor, Bafilomycin A1.

Materials:

  • Cell culture reagents

  • This compound

  • Bafilomycin A1

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against LC3B

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • For the last 2-4 hours of the treatment period, add Bafilomycin A1 (e.g., 100 nM) to a subset of the this compound- and vehicle-treated wells.

  • Protein Extraction and Quantification:

    • Harvest the cells and lyse them using RIPA buffer.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Normalize the LC3-II levels to the loading control.

    • Autophagic flux is determined by the difference in LC3-II levels between Bafilomycin A1-treated and untreated samples for each condition (vehicle vs. This compound). An increase in this difference upon this compound treatment indicates an induction of autophagic flux. A lack of further increase in LC3-II levels in the presence of Bafilomycin A1 in this compound-treated cells suggests a blockage of the flux.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Ambroxol_Signaling_Pathways cluster_GCase GCase Chaperoning Pathway cluster_TFEB TFEB Activation Pathway Ambroxol_GCase This compound Misfolded_GCase Misfolded GCase (in ER) Ambroxol_GCase->Misfolded_GCase Binds & Stabilizes ERAD ER-Associated Degradation Misfolded_GCase->ERAD Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Promotes Folding Lysosome_GCase Lysosome Correctly_Folded_GCase->Lysosome_GCase Trafficking Increased_GCase_Activity Increased GCase Activity Lysosome_GCase->Increased_GCase_Activity Ambroxol_TFEB This compound Cytoplasmic_TFEB Cytoplasmic TFEB-P Ambroxol_TFEB->Cytoplasmic_TFEB Induces Dephosphorylation Nuclear_TFEB Nuclear TFEB Cytoplasmic_TFEB->Nuclear_TFEB Nuclear Translocation CLEAR_Element CLEAR Element (DNA) Nuclear_TFEB->CLEAR_Element Binds Lysosomal_Genes Lysosomal & Autophagy Gene Transcription CLEAR_Element->Lysosomal_Genes Lysosomal_Biogenesis Increased Lysosomal Biogenesis & Autophagy Lysosomal_Genes->Lysosomal_Biogenesis

Caption: Signaling pathways of this compound: GCase chaperoning and TFEB activation.

Experimental Workflows

Experimental_Workflows cluster_GCase_Assay GCase Activity Assay Workflow cluster_TFEB_Assay TFEB Nuclear Translocation Workflow cluster_Autophagy_Assay Autophagic Flux Assay Workflow start_gcase Cell Culture & this compound Treatment lysis Cell Lysis & Protein Quantification start_gcase->lysis reaction Incubate Lysate with 4-MUG lysis->reaction stop_measure Stop Reaction & Measure Fluorescence reaction->stop_measure analysis_gcase Calculate GCase Activity stop_measure->analysis_gcase start_tfeb Cell Culture on Coverslips & this compound Treatment fix_perm Fixation & Permeabilization start_tfeb->fix_perm immunostain Immunostaining for TFEB & DAPI fix_perm->immunostain imaging Fluorescence Microscopy immunostain->imaging analysis_tfeb Quantify Nuclear/Cytoplasmic Ratio imaging->analysis_tfeb start_autophagy Cell Culture & this compound Treatment +/- Bafilomycin A1 protein_extraction Protein Extraction start_autophagy->protein_extraction western_blot Western Blot for LC3-II protein_extraction->western_blot analysis_autophagy Quantify LC3-II Levels western_blot->analysis_autophagy

Caption: Experimental workflows for assessing this compound's effects.

Conclusion

This compound demonstrates a compelling dual mechanism of action that positively impacts lysosomal health through GCase chaperoning and TFEB-mediated lysosomal biogenesis. Its effects on autophagy are more nuanced and warrant further investigation to fully understand the context-dependent outcomes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and similar compounds targeting lysosomal dysfunction in neurodegenerative and other diseases. The continued elucidation of these pathways will be crucial for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to Ambroxol's Penetration of the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023), a long-established mucolytic agent, is gaining significant attention as a repurposed therapeutic candidate for neurodegenerative disorders such as Parkinson's disease and Dementia with Lewy Bodies. A prerequisite for any centrally acting therapeutic is the ability to effectively cross the blood-brain barrier (BBB). This technical guide consolidates the current scientific evidence confirming this compound's capacity to penetrate the CNS, details the experimental methodologies used to quantify this penetration, and elucidates its primary mechanism of action once it reaches the brain parenchyma. Quantitative data from in vivo studies in rodents, non-human primates, and humans consistently demonstrate that this compound achieves therapeutically relevant concentrations in the central nervous system. Its favorable physicochemical properties, including high lipophilicity and low polar surface area, facilitate this transport[1].

Quantitative Analysis of Blood-Brain Barrier Penetration

Multiple studies across various species have quantified the extent of this compound's penetration into the CNS. The data consistently show that this compound not only crosses the BBB but does so at levels sufficient to engage its intracellular target, the enzyme glucocerebrosidase (GCase).

Species / ModelParameterValueInterpretationCitation(s)
Human (GBA-PD Patients) CSF to Plasma Concentration Ratio~9.7% (68 ng/mL in CSF vs. 702 ng/mL in plasma)Confirms significant penetration in patients at a clinical dose (1.2 g/day ).[2]
Human (Neuronopathic GD) CSF to Serum Concentration Ratio~10% - 20%Demonstrates consistent BBB crossing and CNS availability in a clinical setting.[1]
Rat (In Vivo) AUCbrain / AUCblood Ratio~30% - 34%Indicates high brain penetration in a standard preclinical animal model.[3][4]
Non-Human Primate GCase Activity Increase in Brain16% - 24% increase in midbrain, cortex, and striatumProvides functional evidence of target engagement within the brain parenchyma.[5]
Mouse (In Vivo) GCase Activity Increase in BrainSignificant increase in brainstem, midbrain, cortex, and striatumSupports the ability of this compound to cross the BBB and exert a biological effect.[6]

Experimental Protocols for Assessing BBB Penetration

The quantification of this compound's CNS penetration relies on established preclinical and clinical methodologies. These protocols provide the foundational data for pharmacokinetic and pharmacodynamic modeling.

In Vivo Methodology: Brain Microdialysis

Microdialysis is a powerful technique used to measure unbound, pharmacologically active drug concentrations in the brain and blood of living animals over time[3][4]. This method was employed to determine the brain penetration ratio of this compound in rats.

Detailed Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Microdialysis guide cannulas are stereotactically implanted into the brain striatum (target tissue) and a separate probe is inserted into the jugular vein (for blood sampling).

  • Stabilization: Following a recovery period, the microdialysis probes are inserted and perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, low flow rate (e.g., 2 µL/min) for a stabilization period.

  • Drug Administration: this compound is administered intravenously at a defined dose (e.g., 10 mg/kg or 30 mg/kg)[3][4].

  • Sample Collection: Dialysate samples are collected from both the brain and blood probes at regular intervals (e.g., every 20 minutes) for a period of several hours.

  • Quantification: The concentration of this compound in the collected dialysate is measured using a highly sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3][4].

  • Data Analysis: Concentration-time profiles are generated for both the blood and the brain. The Area Under the Curve (AUC) is calculated for both profiles, and the brain penetration is expressed as the ratio of AUCbrain to AUCblood[3].

G cluster_prep Phase 1: Surgical Preparation cluster_exp Phase 2: Microdialysis Experiment cluster_analysis Phase 3: Analysis A Anesthetize Rat B Implant Guide Cannulas (Brain Striatum & Jugular Vein) A->B C Insert Probes & Perfuse with aCSF B->C Recovery & Stabilization D Administer this compound (IV) C->D E Collect Timed Dialysate Samples (Blood & Brain) D->E F Quantify this compound via LC-MS/MS E->F Collected Samples G Calculate AUC (Brain & Blood) F->G H Determine Penetration Ratio (AUCbrain / AUCblood) G->H

Experimental workflow for in vivo microdialysis.
In Vitro Methodology: Cell-Based Transwell Assays

In vitro models are essential for high-throughput screening and mechanistic studies of BBB transport[7][8]. These models, such as those using the immortalized human cerebral microvascular endothelial cell line hCMEC/D3, create a cellular barrier that mimics the BBB[9][10].

General Protocol:

  • Cell Culture: hCMEC/D3 cells are seeded onto the microporous membrane of a Transwell insert, which is placed in a well of a culture plate. The cells are cultured until they form a confluent monolayer, creating two distinct compartments: an apical (blood side) and a basolateral (brain side) chamber[10].

  • Barrier Integrity Check: The integrity of the cell monolayer is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER) and by assessing the passage of a fluorescent marker that does not typically cross the BBB, like Lucifer Yellow[10].

  • Permeability Assay: this compound is added to the apical chamber. At specified time points, samples are taken from the basolateral chamber to determine the rate of transport across the cell monolayer[7].

  • Efflux Ratio Determination: To investigate whether this compound is a substrate for efflux pumps like P-glycoprotein, the experiment is reversed. The permeability is measured from the basolateral-to-apical direction. The ratio of (B-A permeability) / (A-B permeability) is calculated. A ratio greater than 2 suggests active efflux[7].

  • Quantification: Drug concentrations are determined using LC-MS/MS. The results are used to calculate an apparent permeability coefficient (Papp).

Mechanism of Action within the Central Nervous System

Evidence strongly indicates that after crossing the BBB, this compound's neuroprotective effects are mediated primarily through its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase)[6][11][12]. Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease[1][13].

Signaling and Action Pathway:

  • BBB Transit: this compound, due to its lipophilic nature, crosses the BBB from the bloodstream into the brain parenchyma[1].

  • Chaperone Activity: Inside neurons and other CNS cells, this compound binds to the GCase protein within the endoplasmic reticulum (ER). This binding helps misfolded GCase to achieve its correct conformation[12].

  • Lysosomal Trafficking: Properly folded GCase is then successfully trafficked from the ER to the lysosomes, the cell's recycling centers[12][14]. In the acidic environment of the lysosome, this compound dissociates, leaving behind a functional GCase enzyme.

  • Enhanced Lysosomal Function: The resulting increase in GCase activity restores the lysosome's ability to break down its substrates, including glucosylceramide[11][14].

  • α-Synuclein Clearance: A key consequence of improved lysosomal function is the enhanced autophagic clearance of pathological protein aggregates[11][15]. This includes α-synuclein and its phosphorylated form, which are central to the pathology of Parkinson's disease and other synucleinopathies[6][16]. By promoting its degradation, this compound reduces the toxic burden of α-synuclein in neurons[1][11].

  • Neuroprotection: The reduction in protein aggregation and restoration of cellular homeostasis leads to improved neuronal health and mitigates neurodegeneration[11][15].

G cluster_outside Bloodstream cluster_inside Neuron (CNS) cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome (Acidic pH) Ambroxol_blood This compound Ambroxol_ER This compound Ambroxol_blood->Ambroxol_ER Crosses BBB GCase_misfolded Misfolded GCase Complex This compound-GCase Complex GCase_misfolded->Complex Ambroxol_ER->Complex GCase_active Active GCase Complex->GCase_active Trafficking & Dissociation Autophagy Enhanced Autophagy & Lysosomal Function GCase_active->Autophagy aSyn_clear α-Synuclein Clearance Autophagy->aSyn_clear aSyn_agg α-Synuclein Aggregates aSyn_clear->aSyn_agg Reduces Neuroprotection Neuroprotection aSyn_clear->Neuroprotection

This compound's mechanism of action in the CNS.

Conclusion

References

Methodological & Application

Application Notes: Ambroxol Hydrochloride in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Ambroxol (B1667023) hydrochloride, a metabolite of bromhexine, is a widely utilized mucolytic agent for treating respiratory conditions marked by excessive or viscous mucus.[1][2] Its primary mechanism involves stimulating the synthesis and release of pulmonary surfactant from type II pneumocytes, which reduces mucus viscosity and adhesion, thereby improving mucociliary clearance.[2][3][4] Beyond its secretolytic and mucokinetic properties, extensive in vitro research has unveiled a broader pharmacological profile for this compound, including potent anti-inflammatory, antioxidant, and lysosomal-modulating activities. These multifaceted properties have expanded its research applications into neurodegenerative diseases, cancer, and infectious diseases.

These application notes provide detailed protocols for utilizing this compound hydrochloride in various in vitro cell culture systems to investigate its effects on mucin production, inflammation, oxidative stress, lysosomal function, and autophagy.

Modulation of Mucin Production in Airway Epithelial Cells

This compound has been shown to regulate the expression of mucin genes in airway epithelial cells. Specifically, it can inhibit the overproduction of MUC5AC, a major gel-forming mucin, which is often upregulated in chronic respiratory diseases.

Experimental Protocol: Inhibition of MUC5AC Production

This protocol details the methodology to assess the effect of this compound on MUC5AC mucin production and gene expression in NCI-H292 cells, a human pulmonary mucoepidermoid carcinoma cell line.

  • Cell Culture: Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Before treatment, starve the cells in serum-free medium for 24 hours to minimize basal stimulation.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound Hydrochloride (e.g., 10 µM, 30 µM, 100 µM) for 1 hour.

    • Induce MUC5AC production by adding an agonist like Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) to the media.[5]

    • Include appropriate controls: untreated cells (negative control) and cells treated with the agonist only (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Analysis:

    • Gene Expression (RT-qPCR): Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (qPCR) to measure MUC5AC mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

    • Protein Production (ELISA): Collect cell culture supernatants and cell lysates. Quantify the amount of MUC5AC protein using a specific enzyme-linked immunosorbent assay (ELISA) kit.

Experimental Workflow: MUC5AC Inhibition Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Culture Culture NCI-H292 Cells Seed Seed in 6-well Plates Culture->Seed Starve Serum Starve (24h) Seed->Starve Pretreat Pre-treat with this compound (1h) Starve->Pretreat Induce Induce with EGF/PMA Pretreat->Induce Incubate Incubate (24h) Induce->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest RNA RNA Extraction & RT-qPCR (MUC5AC Gene Expression) Harvest->RNA Protein ELISA (MUC5AC Protein Level) Harvest->Protein

Caption: Workflow for assessing this compound's effect on MUC5AC expression.

Quantitative Data: Effect of this compound on Mucin Release
Cell LineTreatmentThis compound Conc.Observed EffectReference
NCI-H292EGF/PMA-inducedNot specifiedInhibition of MUC5AC mucin production and gene expression[5]
Primary Hamster Tracheal Surface Epithelial (HTSE)Basal1 µM - 100 µMNo significant effect on basal mucin release[6]
Human Tracheal-Bronchial (differentiated)IL-13-induced10 µM - 300 µMLess effective at inhibiting MUC5AC secretion compared to Guaifenesin[7]

Anti-Inflammatory and Antioxidant Activity

This compound exhibits significant anti-inflammatory and antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting the release of inflammatory mediators from immune cells like neutrophils.[1][8][9]

Experimental Protocol: Neutrophil Oxidative Burst Assay

This protocol measures the effect of this compound on superoxide (B77818) anion (O₂⁻) production by activated human neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils (e.g., 1 x 10⁶ cells/mL) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

  • Treatment:

    • Pre-incubate the neutrophil suspension with various concentrations of this compound Hydrochloride for 15-30 minutes at 37°C.

    • Include a vehicle control (e.g., DMSO).

  • Activation: Stimulate the neutrophils with an agonist such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 10 ng/mL) to induce oxidative burst.

  • Detection: Immediately add a detection reagent. For superoxide, use ferricytochrome c. The reduction of ferricytochrome c by superoxide can be measured spectrophotometrically at 550 nm. Superoxide dismutase (SOD) can be used as a control to confirm the specificity of the reaction.

  • Measurement: Measure the change in absorbance over time (e.g., 20 minutes) at 37°C using a plate reader.

  • Calculation: Calculate the nmol of O₂⁻ produced and determine the inhibitory effect of this compound.

Proposed Anti-inflammatory Signaling Pathway

G cluster_outputs Inhibited Outputs This compound This compound Neutrophil Activated Neutrophil This compound->Neutrophil Acts on Superoxide Superoxide (O₂⁻) Production Neutrophil->Superoxide Inhibits HOCl Hypochlorous Acid (HOCl) Production Neutrophil->HOCl Inhibits Elastase Elastase & MPO Release Neutrophil->Elastase Inhibits

Caption: this compound inhibits multiple pro-inflammatory outputs from neutrophils.

Quantitative Data: Anti-inflammatory & Antioxidant Effects
Assay / Cell TypeThis compound Concentration% Inhibition / EffectReference
Superoxide (O₂⁻) Production / Human NeutrophilsIC₅₀: 146.7 µM50%[8]
Lipid Peroxidation / Rat Liver Mitochondria10 mM96%[10][11]
Lipid Peroxidation / Rat Gastric Mucosa10 mM74%[10][11]
Hyaluronic Acid Degradation (by OH•)1 mM93%[10][11]
HOCl Scavenging70 µM59%[12]
.OH-mediated Deoxyribose Oxidation2 mM75%[12]
Histamine Release / Human Basophils100 µMSignificant inhibition[13]

Modulation of Lysosomal Function & Autophagy

This compound has emerged as a key pharmacological tool for studying and modulating lysosomal pathways. It acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), increasing its activity and protein levels.[14][15] This is particularly relevant for research into GBA-mutation-linked Parkinson's disease. Its effects on autophagy are context-dependent: it can induce autophagy in some contexts (e.g., mycobacterial infection) while inhibiting late-stage autophagy flux in others (e.g., multiple myeloma).[16][17][18]

Experimental Protocol 1: Assessing GCase Chaperone Activity

This protocol is designed to measure this compound's effect on GCase enzyme activity and lysosomal protein levels in fibroblasts or neuronal cell lines.

  • Cell Culture: Culture human fibroblasts or a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Treat cells with this compound Hydrochloride (prepared in DMSO) at final concentrations of 10 µM, 30 µM, and 60 µM for 5 days.[14] Change the media daily with freshly prepared this compound.[14] Include a DMSO vehicle control.

  • Cell Lysis: After 5 days, wash cells with PBS and lyse them in a suitable buffer for enzyme activity assays (e.g., McIlvaine buffer with Triton X-100).

  • GCase Activity Assay:

    • Measure total protein concentration in the lysate (e.g., BCA assay).

    • Incubate a known amount of protein lysate with the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).

    • Stop the reaction and measure the fluorescence of the released 4-MU to determine enzyme activity. Normalize activity to the total protein concentration.

  • Western Blot Analysis: Use remaining cell lysates to perform Western blotting for key proteins:

    • GCase: To assess protein levels.

    • LAMP1/LAMP2: General lysosomal membrane markers.

    • TFEB: A master regulator of lysosomal biogenesis.[19]

    • β-Actin: As a loading control.

Lysosomal Enhancement Pathway via TFEB

G cluster_lysosome Lysosomal Enhancement This compound This compound TFEB TFEB (Transcription Factor) This compound->TFEB Activates CLEAR CLEAR Network (Gene Expression) TFEB->CLEAR GCase ↑ GCase Protein & Activity CLEAR->GCase LIMP2 ↑ LIMP2 CLEAR->LIMP2 LAMP1 ↑ LAMP1 CLEAR->LAMP1 Lysosome ↑ Lysosomal Biogenesis GCase->Lysosome LIMP2->Lysosome LAMP1->Lysosome

Caption: this compound activates TFEB to promote lysosomal biogenesis.

Experimental Protocol 2: Autophagy Flux Assay

This protocol determines whether this compound induces autophagy or inhibits its later stages by measuring LC3-II turnover.

  • Cell Culture: Culture cells of interest (e.g., murine cortical neurons, KMS11 multiple myeloma cells).

  • Treatment Groups: Prepare four treatment groups:

    • Vehicle Control

    • This compound (e.g., 30 µM)

    • Vehicle Control + Lysosomal Inhibitor (e.g., Bafilomycin A1 or Chloroquine)

    • This compound + Lysosomal Inhibitor

  • Incubation: Treat cells with this compound for a desired period (e.g., 24 hours). For the final 2-4 hours of incubation, add the lysosomal inhibitor to the respective wells.

  • Lysis & Western Blot: Harvest cells, lyse, and perform Western blotting for:

    • LC3B: To detect both LC3-I (cytosolic) and LC3-II (autophagosome-associated). An increase in the LC3-II/LC3-I ratio or LC3-II/Actin ratio indicates autophagosome accumulation.

    • p62/SQSTM1: An autophagy substrate that is degraded in autolysosomes. Its accumulation can indicate a blockage in autophagy.

    • β-Actin: As a loading control.

  • Interpretation:

    • Autophagy Induction: If this compound increases LC3-II levels, and this increase is further enhanced by the lysosomal inhibitor, it indicates induction of autophagic flux.

    • Late-Stage Inhibition: If this compound increases LC3-II levels, but this level is not further increased (or only slightly) by the lysosomal inhibitor, it suggests a blockage in the late stages of autophagy (i.e., fusion with lysosomes or degradation).[17][18][19]

Quantitative Data: Effects on Lysosomal & Autophagy Markers
Cell TypeThis compound Conc.MarkerEffectReference
Fibroblasts (GBA-mutant)60 µM (5 days)GCase ActivitySignificant increase[14][15]
Fibroblasts (GBA-mutant)60 µM (5 days)Oxidative Stress~50% reduction[15][20]
Neuroblastoma (α-synuclein)60 µM (5 days)α-synuclein~15% decrease[14]
Murine Cortical Neurons30 µMGCase ActivityIncreased[19]
Murine Cortical Neurons30 µMTFEB, LAMP1, LIMP2Increased protein levels[19]
Murine Cortical Neurons10-30 µMLC3B-IIIncreased basal levels; flux blocked[19]
Multiple Myeloma CellsNot specifiedLC3-IIIncreased[18]
Multiple Myeloma CellsNot specifiedAutophagy FluxInhibition of late stage[17][18][21]
A549 Lung Cancer CellsIC₅₀: 3.74 µg/mLCell Viability50% reduction[22]

Disclaimer: These protocols are intended as a guide for research purposes. Investigators should optimize conditions, concentrations, and incubation times for their specific cell lines and experimental questions. All work should be conducted in accordance with laboratory safety regulations.

References

Application Notes and Protocols for Assaying Alpha-Synuclein Levels in Response to Ambroxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein (B15492655) (α-syn) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease (PD). The aggregation of α-syn into toxic oligomers and insoluble fibrils, which form the characteristic Lewy bodies, is a central event in the pathogenesis of PD and other synucleinopathies. A critical pathway for the clearance of α-syn is through the lysosome, a process that is dependent on the activity of the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. Mutations in GBA1 are the most significant genetic risk factor for PD, and reduced GCase activity is observed even in sporadic PD patients, leading to α-syn accumulation.

Ambroxol, a widely used mucolytic agent, has been identified as a pharmacological chaperone for GCase.[1][2][3] It has been shown to increase the levels and enzymatic activity of GCase, thereby enhancing the lysosomal degradation of α-syn.[4][5] This document provides a detailed overview of the mechanism of this compound's action and protocols for quantifying the cellular response by assaying α-synuclein levels.

Mechanism of Action: this compound as a GCase Chaperone

This compound functions by binding to and stabilizing the GCase enzyme in the endoplasmic reticulum (ER).[2][6] This chaperone activity facilitates the correct folding of both wild-type and mutant GCase, preventing its premature degradation via the ER-associated degradation (ERAD) pathway.[1] The stabilized GCase can then traffic effectively to the lysosome.[1][6]

Within the acidic environment of the lysosome, this compound dissociates from the enzyme, allowing GCase to resume its normal catalytic function: the hydrolysis of glucosylceramide.[7] Enhanced GCase activity within the lysosome improves overall lysosomal function and promotes the clearance of substrates, including aggregated α-synuclein.[4][8] Some studies also suggest this compound may have a more direct effect on α-synuclein by displacing it from membranes, thereby inhibiting the initial steps of aggregation.[9][10]

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) GCase_misfolded Misfolded GCase ERAD ERAD Pathway (Degradation) GCase_misfolded->ERAD GCase_folded Correctly Folded GCase GCase_misfolded->GCase_folded Chaperone Activity This compound This compound This compound->GCase_misfolded Binds & Stabilizes GCase_active Active GCase GCase_folded->GCase_active Trafficking to Lysosome Lys_func Enhanced Lysosomal Function GCase_active->Lys_func aSyn_agg α-synuclein Aggregates aSyn_clear Cleared α-synuclein aSyn_agg->aSyn_clear Lys_func->aSyn_agg Promotes Degradation

Fig. 1: this compound enhances GCase trafficking and alpha-synuclein clearance.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on GCase and α-synuclein levels from published in vitro, in vivo, and clinical studies.

In Vitro Studies
Cell Model This compound Conc. Treatment Time Parameter Measured Observed Effect
SH-SY5Y Neuroblastoma (α-syn overexpressing)60 µM5 daysHA-tagged α-synuclein levels~15% decrease [11]
HT-22 Hippocampal Neurons20 µMNot specifiedCell Viability (vs. α-syn/Aβ toxicity)Increased to ~72% (from 51%)[4][12]
Parkinson Patient Fibroblasts (GBA mutations)60 µM5 daysGCase Protein LevelsSignificant Increase [11]
Parkinson Patient Fibroblasts (GBA mutations)60 µM5 daysGCase Enzyme ActivitySignificant Increase [11]
In Vivo Studies
Animal Model This compound Dose Treatment Time Brain Region Parameter Measured & Observed Effect
Human α-syn overexpressing mice4 mM (in drinking water)12 daysBrainstem~19% decrease in α-synuclein[13]
Human α-syn overexpressing mice4 mM (in drinking water)12 daysStriatum~17% decrease in α-synuclein[13]
Human α-syn overexpressing mice4 mM (in drinking water)12 daysBrainstem, Midbrain, CortexSignificant increase in GCase activity[13]
Clinical Studies
Study Population This compound Dose Treatment Time Sample Type Parameter Measured & Observed Effect
Parkinson's Patients (with and without GBA1 mutations)1.26 g/day 186 daysCerebrospinal Fluid (CSF)~35% increase in GCase protein levels[14]
Parkinson's Patients (with and without GBA1 mutations)1.26 g/day 186 daysCerebrospinal Fluid (CSF)~13% increase in α-synuclein concentration[14]

Note: The increase in CSF α-synuclein in the clinical trial is hypothesized to reflect increased clearance of the protein from brain cells into the CSF.[15]

Experimental Workflow and Protocols

The general workflow for assessing the effect of this compound on α-synuclein levels in a cell culture model involves cell treatment, lysate preparation, and protein quantification.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_process Sample Processing cluster_analysis Analysis A 1. Seed Cells (e.g., SH-SY5Y) B 2. Treat with this compound (e.g., 20-100 µM) & Vehicle Control A->B C 3. Harvest Cells & Lyse (e.g., RIPA Buffer) B->C D 4. Centrifuge to Clarify Lysate C->D E 5. Determine Protein Concentration (e.g., BCA Assay) D->E F 6a. ELISA for Total α-synuclein E->F G 6b. Western Blot for Total & Phosphorylated α-synuclein E->G

Fig. 2: Workflow for assaying alpha-synuclein levels post-Ambroxol treatment.
Protocol 1: α-Synuclein Quantification by ELISA

This protocol provides a method for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure total α-synuclein in cell lysates.

Materials:

  • Human Alpha-Synuclein ELISA Kit (e.g., Invitrogen KHB0061, Sigma-Aldrich RAB1169, or similar)

  • Cell Lysis Buffer (RIPA or kit-compatible buffer)

  • Protease Inhibitor Cocktail

  • Phosphate Buffered Saline (PBS)

  • Cultured cells (e.g., SH-SY5Y neuroblastoma)

  • This compound Hydrochloride

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

    • Prepare fresh solutions of this compound in the culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle-only control.

    • Replace the medium with the this compound-containing or vehicle control medium and incubate for the desired treatment period (e.g., 5 days).[11]

  • Preparation of Cell Lysate:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer supplemented with Protease Inhibitor Cocktail to the cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 20-30 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]

    • Carefully collect the supernatant (this is the cell lysate) and transfer it to a new, clean tube.

  • Protein Concentration Measurement:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the α-synuclein levels.

  • ELISA Protocol:

    • Prepare standards, controls, and samples according to the ELISA kit manufacturer's instructions. Dilute the cell lysates to fall within the detection range of the assay (a typical starting dilution is to a final protein concentration of 10-100 µg/mL).[3]

    • Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the pre-coated microplate.

    • Incubate as per the kit's protocol (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided Wash Buffer.

    • Add the Detection Antibody to each well and incubate.

    • Wash the wells again.

    • Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate.[3]

    • Wash the wells a final time.

    • Add the TMB Substrate Solution and incubate in the dark until color develops.[3]

    • Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader immediately.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of α-synuclein in your samples from the standard curve.

    • Normalize the α-synuclein concentration to the total protein concentration of the corresponding lysate (e.g., pg of α-synuclein per µg of total protein).

    • Compare the normalized α-synuclein levels between this compound-treated and vehicle control groups.

Protocol 2: α-Synuclein Detection by Western Blot

This protocol allows for the semi-quantitative analysis of total and post-translationally modified (e.g., phosphorylated at Serine 129) α-synuclein.

Materials:

  • Reagents for cell culture, treatment, and lysis (as in Protocol 1)

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Protein transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit or Mouse anti-α-synuclein antibody

    • Rabbit or Mouse anti-phospho-S129-α-synuclein antibody

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates and determine protein concentration as described in Protocol 1 (Steps 1-3).

    • Mix a standardized amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-α-synuclein, diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it evenly across the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis using appropriate software (e.g., ImageJ).

    • Normalize the band intensity of α-synuclein (or phospho-α-synuclein) to the band intensity of the loading control (β-actin or GAPDH).

    • Compare the normalized protein levels between this compound-treated and control samples.

Conclusion

The protocols and information provided here offer a robust framework for investigating the effects of this compound on α-synuclein metabolism. By acting as a pharmacological chaperone for GCase, this compound presents a promising therapeutic strategy for enhancing the cellular clearance of pathogenic α-synuclein. Accurate and reproducible quantification of α-synuclein levels using methods like ELISA and Western Blot is essential for evaluating the efficacy of this compound and similar compounds in preclinical and clinical research settings.

References

Application Notes and Protocols: Establishing a Protocol for Ambroxol Administration in Nonhuman Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023), a small molecule chaperone, has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders linked to lysosomal dysfunction, particularly those involving mutations in the glucocerebrosidase 1 (GBA1) gene, such as Gaucher disease and Parkinson's disease.[1][2] this compound is believed to function by assisting in the proper folding of the glucocerebrosidase (GCase) enzyme, increasing its activity and facilitating the clearance of accumulated substrates.[3][4] Nonhuman primates (NHPs), with their close physiological and genetic proximity to humans, serve as a critical translational model for evaluating the efficacy and mechanism of action of such therapeutic agents.[5]

These application notes provide a detailed protocol for the oral administration of this compound to nonhuman primates, specifically cynomolgus monkeys (Macaca fascicularis), based on established preclinical studies. The protocol outlines the dosage, administration, monitoring, and subsequent biochemical analysis to assess the target engagement of this compound.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compound hydrochlorideSigma-AldrichA1835
Vehicle (e.g., sterile water, saline)VWR12001-530
Primate dietPurina Mills5048
4-methylumbelliferyl β-D-glucopyranoside (4-MUG)Sigma-AldrichM3633
Sodium taurocholateSigma-AldrichT4009
Triton X-100Sigma-AldrichT8787
Citrate-phosphate buffer------
BCA Protein Assay KitThermo Fisher Scientific23225
Anesthetics (e.g., ketamine, isoflurane)------
Tissue homogenization equipment------
Fluorometric plate reader------

Experimental Protocols

Animal Husbandry and Acclimation

Adult male cynomolgus monkeys (Macaca fascicularis) are housed in individual primate cages under controlled environmental conditions, including humidity, temperature, and a 12-hour light/dark cycle.[1] Standard primate diet and water are provided ad libitum.[1] A period of acclimation of at least two weeks is recommended before the commencement of the study. All procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

This compound Formulation and Administration

This compound hydrochloride is administered orally once daily for a period of 28 consecutive days.[1] The recommended effective dose is 100 mg/day.[1] A lower, non-effective dose of 22.5 mg/day can be used as a comparator.[1] A control group should receive a vehicle solution.[1] The this compound powder can be dissolved in a suitable vehicle and mixed with a small portion of a palatable food item to ensure voluntary consumption. Alternatively, oral gavage can be used by trained personnel.

Clinical and Neurological Monitoring

Animals should be monitored daily for general health, appearance, and any adverse reactions to the treatment.[1] A weekly neurological assessment should be conducted, including observation of:

  • General Behavior: Alertness, social interaction, and in-cage activity.

  • Motor Function: Gait, balance, and coordination while standing and moving.[1]

  • Non-motor Behavior: Changes in feeding or drinking habits.

Tissue Collection and Processing

One hour after the final dose on day 28, animals are deeply anesthetized and euthanized via an intravenous overdose of sodium pentobarbital (B6593769) (150 mg/kg).[1] The brain is rapidly removed, and the two hemispheres are separated.[1] One hemisphere is immediately frozen by immersion in isopentane (B150273) at -45°C and stored at -80°C for subsequent biochemical analysis.[1] The other hemisphere can be fixed for histological studies. Specific brain regions of interest, such as the midbrain, cortex, striatum, and cerebellum, are dissected from the frozen hemisphere.[1]

Glucocerebrosidase (GCase) Activity Assay

The GCase activity in the dissected brain regions is determined using a fluorometric assay.[6][7]

  • Homogenization: Brain tissue is homogenized in a lysis buffer containing 1% sodium taurocholate and 1% Triton X-100.[6]

  • Protein Quantification: The total protein concentration of the homogenates is determined using a BCA protein assay.[6]

  • Enzymatic Reaction: The homogenates are incubated with the fluorogenic substrate 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer (pH 5.6) containing 0.25% sodium taurocholate and 0.1% Triton X-100.[6][7]

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorometric plate reader with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.

  • Data Analysis: GCase activity is calculated as the amount of 4-MUG hydrolyzed per unit of protein per hour and expressed as a percentage of the vehicle-treated control.

Data Presentation

The quantitative data from the study can be summarized in the following tables for clear comparison.

Table 1: this compound Dosing Regimen

GroupTreatmentDose (mg/day)Administration RouteDuration (days)Number of Animals (n)
1Vehicle0Oral28≥1
2This compound22.5Oral28≥1
3This compound100Oral28≥1

Table 2: GCase Activity in Different Brain Regions Following this compound Treatment

Brain RegionVehicle (% of Control)This compound (22.5 mg/day) (% Increase)This compound (100 mg/day) (% Increase)
Midbrain100%No significant increase[1]~16%[1]
Cortex100%No significant increase[1]~20%[1]
Striatum100%No significant increase[1]~24%[1]
Cerebellum100%No significant increase[1]~5% (not significant)[1]

Visualizations

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_treatment Treatment Phase (28 days) cluster_post Post-treatment Analysis acclimation Acclimation of Cynomolgus Monkeys baseline Baseline Neurological Assessment acclimation->baseline dosing Daily Oral Administration (Vehicle, 22.5 mg/day, or 100 mg/day this compound) baseline->dosing monitoring Daily Clinical & Weekly Neurological Monitoring dosing->monitoring euthanasia Euthanasia & Brain Collection monitoring->euthanasia dissection Dissection of Brain Regions euthanasia->dissection gcase_assay GCase Activity Assay dissection->gcase_assay

Experimental workflow for this compound administration in nonhuman primates.
Proposed Signaling Pathway of this compound Action

G cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome (Acidic pH) gba1 GBA1 Gene (Transcription & Translation) misfolded_gcase Misfolded GCase gba1->misfolded_gcase chaperoning This compound binds to misfolded GCase misfolded_gcase->chaperoning ambroxol_er This compound ambroxol_er->chaperoning correctly_folded_gcase Correctly Folded GCase chaperoning->correctly_folded_gcase transported_gcase Transported GCase-Ambroxol Complex correctly_folded_gcase->transported_gcase Trafficking active_gcase Active GCase transported_gcase->active_gcase Dissociation in acidic environment ambroxol_lyso This compound (released) transported_gcase->ambroxol_lyso breakdown Substrate Breakdown active_gcase->breakdown substrate Glucosylceramide (Substrate) substrate->breakdown

Proposed mechanism of this compound as a chaperone for GCase.

References

Ambroxol Dosage for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambroxol (B1667023), a widely used mucolytic agent, has garnered significant attention in preclinical research for its potential therapeutic effects in a variety of disease models beyond its respiratory indications. Its role as a pharmacological chaperone for glucocerebrosidase (GCase) and its anti-inflammatory and antioxidant properties have made it a compound of interest in studies of neurodegenerative diseases, lysosomal storage disorders, acute lung injury, and neuropathic pain. This document provides a comprehensive overview of this compound dosage and administration protocols for in vivo studies in rodents, based on published research.

Quantitative Data Summary

The effective dosage of this compound in rodents can vary significantly depending on the disease model, the species and strain of the animal, and the intended therapeutic effect. The following tables summarize the dosages and administration routes reported in various studies.

Table 1: this compound Dosage in Mouse Models
Disease ModelStrainRoute of AdministrationDosageDurationKey Findings
Lipopolysaccharide (LPS)-induced Acute Lung InjuryBALB/cIntraperitoneal (i.p.)30 or 90 mg/kg/day7 daysReduced lung hemorrhage, edema, and inflammation.[1]
Influenza Virus Infection--10 mg/kg/day-Improved survival rates by suppressing viral proliferation.[2]
Ovalbumin (OVA)-induced AsthmaBALB/c-30 mg/kg/day14 daysDemonstrated immunomodulatory effects.[3]
LPS-induced Neuroinflammation and Cognitive Dysfunction-Intraperitoneal (i.p.)30 mg/kg/day14 daysAttenuated neuroinflammation, oxidative stress, and cognitive dysfunction.[4]
Gaucher Disease and Parkinson's Disease (GCase activity)Wild-type, L444P/+, and α-synuclein transgenicOral (in drinking water)4mM solution12 consecutive daysIncreased GCase activity in the brain.[5][6]
Table 2: this compound Dosage in Rat Models
Disease ModelStrainRoute of AdministrationDosageDurationKey Findings
Pharmacokinetic StudiesWistarOral (p.o.)2.7 mg/kgSingle doseCharacterization of pharmacokinetic parameters.[7]
Pulmonary PharmacokineticsSprague-DawleyTracheal Administration (TA) / Intravenous (i.v.)20 mg/kgSingle doseAchieved high local concentration in lung epithelial lining fluid.[8]
Neuropathic Spinal Cord Injury Pain-Oral (p.o.)100, 300, and 1000 mg/kgSingle doseAttenuated mechanical and heat hypersensitivity.[9]
Middle Cerebral Artery Occlusion (Ischemic Stroke)--90 mg/kg/day1 weekDecreased stroke volume and edema, and improved behavioral outcomes.[10]
Indomethacin-induced Gastric Lesions-Oral (p.o.)10, 30, and 50 mg/kgSingle dose, 30 min prior to indomethacinInhibited the formation of gastric lesions.[11]
Quartz-induced Lung InflammationF344Oral (in diet)12 and 120 ppm4 weeksSignificantly decreased lung inflammation at the higher dose.[12]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Neuroinflammation

This protocol is based on studies investigating the neuroprotective effects of this compound.[4]

Materials:

  • This compound hydrochloride (powder)

  • Sterile 0.9% saline solution

  • Sterile syringes and needles (e.g., 27-gauge)

  • Appropriate mouse strain (e.g., C57BL/6)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse).

    • Ensure the solution is clear and completely dissolved. Gentle warming or vortexing may be required. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately to calculate the precise volume of this compound solution to be administered.

    • Gently restrain the mouse, exposing the abdomen.

    • Administer the calculated volume of this compound solution via intraperitoneal injection.

  • Treatment Schedule:

    • Administer the injection once daily for the duration of the study (e.g., 14 days).[4]

Protocol 2: Oral Administration of this compound in Drinking Water for a Mouse Model of Gaucher Disease

This protocol is adapted from studies assessing the effect of this compound on GCase activity.[5][6]

Materials:

  • This compound hydrochloride (powder)

  • Distilled water

  • Drinking bottles for mice

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound hydrochloride in distilled water to achieve the final desired concentration (e.g., 4mM).[5][6]

    • Vigorous shaking may be necessary to fully dissolve the compound.

  • Administration:

    • Replace the regular drinking water in the mouse cages with the prepared this compound solution.

    • Ensure mice have ad libitum access to the this compound-containing water.

  • Monitoring and Maintenance:

    • Monitor the daily water consumption to estimate the daily dosage per mouse.

    • Prepare fresh this compound solution every 2-3 days to ensure stability and potency.

    • Continue administration for the specified duration of the experiment (e.g., 12 consecutive days).[5][6]

Protocol 3: Oral Gavage Administration of this compound in a Rat Model of Neuropathic Pain

This protocol is based on studies evaluating the analgesic effects of this compound.[9]

Materials:

  • This compound hydrochloride (powder)

  • Vehicle (e.g., 10% Tween-80 in water)

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • For higher doses, this compound may not fully dissolve and will need to be administered as a suspension.

    • Suspend the required amount of this compound hydrochloride in the vehicle (e.g., 10% Tween-80 in water) to achieve the desired concentration.[9]

    • Vortex the suspension thoroughly before each administration to ensure uniformity.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the correct volume of the suspension to administer.

    • Gently restrain the rat and insert the gavage needle orally, passing it down the esophagus into the stomach.

    • Administer the calculated volume of the this compound suspension.

  • Treatment Schedule:

    • Administer as a single dose for acute studies or as per the defined schedule for chronic studies.

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through multiple pathways, primarily by enhancing the activity of the lysosomal enzyme GCase and by mitigating neuroinflammation and oxidative stress.

Ambroxol_Neuroprotection This compound This compound GCase Glucocerebrosidase (GCase) Activity This compound->GCase Acts as a chaperone Neuroinflammation Neuroinflammation This compound->Neuroinflammation Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Lysosomal_Function Enhanced Lysosomal Function GCase->Lysosomal_Function Increases Alpha_Synuclein α-synuclein Clearance Lysosomal_Function->Alpha_Synuclein Improves Neuronal_Survival Neuronal Survival Alpha_Synuclein->Neuronal_Survival Promotes Neuroinflammation->Neuronal_Survival Inhibits Oxidative_Stress->Neuronal_Survival Inhibits

Caption: this compound's neuroprotective signaling pathways.

General Experimental Workflow for In Vivo this compound Studies

The following diagram illustrates a typical workflow for conducting an in vivo study with this compound in a rodent disease model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (e.g., body weight, behavioral tests) Animal_Acclimatization->Baseline_Measurements Disease_Induction Disease Model Induction (e.g., LPS injection, surgery) Baseline_Measurements->Disease_Induction Grouping Randomization into Groups (Vehicle, this compound doses) Disease_Induction->Grouping Treatment This compound Administration (as per protocol) Grouping->Treatment Outcome_Assessment Outcome Assessment (e.g., behavioral tests, imaging) Treatment->Outcome_Assessment Tissue_Collection Tissue Collection (e.g., brain, lungs) Outcome_Assessment->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (e.g., ELISA, Western Blot, IHC) Tissue_Collection->Biochemical_Analysis

Caption: General experimental workflow for rodent studies.

References

Application Notes and Protocols: Utilizing Ambroxol in Primary Fibroblast Cell Lines from Gaucher Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Ambroxol (B1667023), a commonly used mucolytic agent, has been identified as a pharmacological chaperone for mutant GCase.[1][2] It has been shown to increase the activity of several mutant GCase variants in primary fibroblast cell lines derived from Gaucher patients.[2][3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on primary fibroblasts from Gaucher patients.

This compound's mechanism of action involves binding to the misfolded GCase enzyme in the neutral pH environment of the endoplasmic reticulum (ER). This binding stabilizes the enzyme, facilitating its correct folding and subsequent trafficking to the acidic environment of the lysosome, where it can carry out its catalytic function.[4][5] This chaperone effect is pH-dependent, with this compound's inhibitory activity being maximal at the neutral pH of the ER and minimal at the acidic pH of the lysosome.[4][5] Beyond its chaperone activity, this compound has also been shown to modulate lysosomal biogenesis, enhance autophagy, and alleviate ER stress.[3][6]

Data Presentation: Efficacy of this compound in Gaucher Fibroblasts

The effectiveness of this compound as a pharmacological chaperone is dependent on the specific GBA1 mutation. The following tables summarize the quantitative data from various studies on the effect of this compound on GCase activity and protein levels in primary fibroblast cell lines from Gaucher patients with different genotypes.

Table 1: Effect of this compound on GCase Activity in Primary Gaucher Fibroblasts

Fibroblast GenotypeThis compound Concentration (µM)Treatment DurationFold Increase in GCase ActivityReference
N370S/N370S5 - 605 days~2-fold[1]
F213I/L444P10, 30, 605 daysSignificant increase[1]
N370S/V394LNot specifiedNot specified15-50% increase[2]
R120W/L444PNot specifiedNot specifiedSignificant increase[2]
P415R/L444PNot specifiedNot specifiedSignificant increase[2]
L444P/L444P105 daysNo significant increase[1]
Patient with p.R398L mutation10Not specifiedIncrease to 57% of wild-type activity[7]

Table 2: Effect of this compound on GCase Protein Levels in Primary Gaucher Fibroblasts

Fibroblast GenotypeThis compound Concentration (µM)Treatment DurationObservationReference
N370S/N370S605 daysSignificant increase[1]
F213I/L444P10, 30, 605 daysSignificant increase[1]
L444P/L444PNot specifiedNot specifiedNo significant increase[1]
PD-GBA (L444P)Not specifiedNot specifiedMarked enhancement[8]

Mandatory Visualizations

Ambroxol_Signaling_Pathway cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) This compound This compound Misfolded_GCase Misfolded GCase (mutant) This compound->Misfolded_GCase Binds & Stabilizes Lysosomal_Biogenesis Lysosomal Biogenesis This compound->Lysosomal_Biogenesis Promotes Autophagy Autophagy This compound->Autophagy Enhances ERAD ER-Associated Degradation (Proteasome) Misfolded_GCase->ERAD Default Pathway Properly_Folded_GCase Properly Folded GCase Misfolded_GCase->Properly_Folded_GCase Correct Folding (Chaperone-assisted) Active_GCase Active GCase Properly_Folded_GCase->Active_GCase Trafficking Glucosylceramide Glucosylceramide (Substrate) Active_GCase->Glucosylceramide Hydrolyzes Ceramide_Glucose Ceramide + Glucose (Products)

This compound's multifaceted mechanism of action in Gaucher fibroblasts.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Experimental Assays cluster_Analysis Data Analysis start Culture Primary Gaucher Fibroblasts (e.g., N370S/N370S, L444P/L444P) treat Treat with this compound (Varying concentrations and durations) start->treat control Vehicle Control (e.g., DMSO) start->control gcase_activity GCase Activity Assay (4-MUG substrate) treat->gcase_activity western_blot Western Blot (GCase protein levels) treat->western_blot viability Cell Viability Assay (e.g., MTT) treat->viability control->gcase_activity control->western_blot control->viability data_analysis Quantify and Compare - Fold change in GCase activity - Relative GCase protein levels - Cell viability percentage gcase_activity->data_analysis western_blot->data_analysis viability->data_analysis

Experimental workflow for evaluating this compound in Gaucher fibroblasts.

Experimental Protocols

Culture of Primary Gaucher Fibroblasts
  • Cell Lines: Primary fibroblast cell lines derived from Gaucher disease patients with various genotypes (e.g., N370S/N370S, L444P/L444P, F213I/L444P) can be obtained from commercial repositories or research collaborators.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

This compound Treatment
  • Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent such as DMSO.

  • Treatment: Seed fibroblasts in culture plates and allow them to adhere overnight. Replace the medium with fresh culture medium containing the desired concentrations of this compound (e.g., 10 µM, 30 µM, 60 µM) or the vehicle control (DMSO).

  • Duration: The treatment duration can vary, but a common timeframe for observing effects on GCase is 4-5 days.[9]

Glucocerebrosidase (GCase) Activity Assay

This protocol is based on the fluorometric detection of 4-methylumbelliferone (B1674119) (4-MU) released from the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Materials:

    • Cell lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.2)

    • 4-MUG substrate solution (in citrate-phosphate buffer)

    • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

    • 4-MU standard for calibration curve

    • Black 96-well plates

    • Fluorometer (Excitation: 365 nm, Emission: 445 nm)

  • Procedure:

    • After this compound treatment, wash the fibroblast monolayers with PBS and harvest the cells.

    • Lyse the cells in the lysis buffer on ice.

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

    • In a black 96-well plate, add a standardized amount of cell lysate to each well.

    • Initiate the reaction by adding the 4-MUG substrate solution.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence on a fluorometer.

    • Calculate the GCase activity using a 4-MU standard curve and normalize to the protein concentration.

Western Blot for GCase Protein Quantification
  • Materials:

    • RIPA buffer with protease inhibitors

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against GCase

    • Secondary antibody (HRP-conjugated)

    • Loading control antibody (e.g., β-actin or GAPDH)

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control fibroblasts in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)
  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed fibroblasts in a 96-well plate and treat with various concentrations of this compound as described above.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The use of this compound in primary fibroblast cell lines from Gaucher patients provides a valuable in vitro model to study its efficacy as a pharmacological chaperone. The protocols outlined above offer a standardized approach to assess the effects of this compound on GCase activity, protein levels, and cell viability. The provided data and visualizations serve as a reference for researchers and drug development professionals working on novel therapeutic strategies for Gaucher disease. It is important to note that the response to this compound is mutation-dependent, highlighting the need for personalized medicine approaches in the treatment of this heterogeneous disorder.

References

Application Note: High-Content Screening Assays to Identify Ambroxol-like Pharmacological Chaperones for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaucher disease (GD) is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes, causing a range of symptoms.[2] Ambroxol (B1667023), a commonly used mucolytic agent, has been identified as a pharmacological chaperone (PC) for GCase.[1][3] At supraphysiological doses, this compound can cross the blood-brain barrier and assist in the proper folding of certain mutant forms of GCase, increasing their stability and trafficking to the lysosome, ultimately enhancing GCase activity.[2][3][4] High-content screening (HCS) offers a powerful platform to identify novel compounds with this compound-like activity, which could serve as potential therapeutics for Gaucher disease and related synucleinopathies like Parkinson's disease.[1][5]

This application note provides detailed protocols for HCS assays designed to identify and validate small molecules that act as pharmacological chaperones for GCase.

Principle of the Assays

The screening strategy employs a multi-step approach, beginning with a primary screen to identify compounds that increase the cellular level of mutant GCase, followed by secondary assays to confirm their effect on lysosomal trafficking and enzymatic activity.

  • Primary HCS Assay: A luminescence-based assay to quantify the stabilization and increased cellular levels of a mutant GCase protein. A HiBiT peptide tag on the GCase protein allows for sensitive and quantitative detection.[5]

  • Secondary HCS Assays (Orthogonal Validation):

    • Lysosomal GCase Activity Assay: Utilizes a fluorescence-quenched substrate to measure GCase enzymatic activity directly within the lysosomes of live cells.[5][6][7]

    • GCase Lysosomal Translocation Assay: An immunofluorescence-based assay to visualize and quantify the co-localization of GCase with a lysosomal marker, confirming the correct trafficking of the enzyme.[5]

Experimental Protocols

Primary Screening: HiBiT-GCase Cellular Stability Assay

This assay quantifies the amount of mutant GCase protein in cells, with an increase indicating a stabilizing, chaperone-like effect of the test compound.[5]

Materials:

  • H4 human neuroglioma cells stably expressing HiBiT-GCase (e.g., L444P mutant) in a GBA1-knockout background.[5]

  • 1536-well white, solid-bottom assay plates.

  • Compound library.

  • Nano-Glo® HiBiT Lytic Detection System.

  • Plate reader capable of measuring luminescence.

Protocol:

  • Cell Seeding: Seed the HiBiT-GCase expressing H4 cells into 1536-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment: Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO as a negative control, this compound as a positive control).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic reagent to each well.

  • Signal Measurement: Incubate for a short period as per the manufacturer's instructions and then measure the luminescence using a plate reader. An increase in luminescence correlates with increased stability and levels of the HiBiT-GCase protein.

Secondary Assay 1: Lysosomal GCase Activity (Live-Cell HCS)

This assay confirms that the stabilized GCase is also functionally active within the lysosome.

Materials:

  • H4 cells expressing mutant GCase.

  • 384-well imaging plates (e.g., PerkinElmer PhenoPlates).[5]

  • Fluorescence-quenched GCase substrate (e.g., LysoFix-GBA or PFB-FDGlu).[5][8]

  • High-content imaging system.

  • Lysosomal counterstain (e.g., LysoTracker).[6]

  • Nuclear stain (e.g., Hoechst 33342).[8]

Protocol:

  • Cell Seeding and Compound Treatment: Seed cells in 384-well imaging plates and treat with hit compounds from the primary screen for 24 hours.[5]

  • Substrate Loading: Add the fluorescence-quenched GCase substrate (e.g., 5 µM LysoFix-GBA) to the cells and incubate for 2 hours at 37°C.[5]

  • Staining: Add LysoTracker and Hoechst stains for visualization of lysosomes and nuclei, respectively.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the fluorescence intensity of the cleaved substrate within the lysosomes. An increase in fluorescence indicates enhanced GCase activity.

Secondary Assay 2: GCase Lysosomal Translocation (Immunofluorescence HCS)

This assay directly visualizes the translocation of GCase to the lysosome, confirming the chaperone-mediated trafficking.[5]

Materials:

  • H4 cells expressing mutant GCase.

  • 96- or 384-well imaging plates.

  • Primary antibodies: anti-GCase (e.g., hGCase-1/23) and anti-LAMP1 (lysosomal marker).[5]

  • Fluorescently labeled secondary antibodies.

  • Fixation and permeabilization buffers.

  • High-content imaging system.

Protocol:

  • Cell Seeding and Compound Treatment: As described in the previous protocols.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Incubate with primary antibodies against GCase and LAMP1.

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI or Hoechst.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the co-localization between the GCase and LAMP1 signals. An increase in the co-localization coefficient indicates successful translocation of GCase to the lysosome.

Data Presentation

Quantitative data from the screening assays should be summarized for clear comparison.

Table 1: Summary of Expected Assay Readouts and Controls

AssayReadoutPositive Control (this compound) EffectNegative Control (DMSO) Effect
Primary: HiBiT-GCase Stability Luminescence IntensitySignificant IncreaseBaseline Luminescence
Secondary: Lysosomal GCase Activity Fluorescence IntensitySignificant Increase[9]Baseline Fluorescence
Secondary: GCase Lysosomal Translocation Co-localization ScoreSignificant IncreaseBaseline Co-localization

Table 2: Example Quantitative Data for this compound Treatment

Cell Type/GCase MutationThis compound ConcentrationGCase Activity Increase (Fold Change)Reference
GD Patient MacrophagesNot specified~3.3-fold[9]
GBA-PD MacrophagesNot specified~3.5-fold[9]
GD Patient FibroblastsVaries1.15 to 1.5-fold[3]

Visualizations

GCase Trafficking and this compound's Mechanism of Action

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) ER_GCase Misfolded Mutant GCase ERAD ER-Associated Degradation (ERAD) ER_GCase->ERAD Ubiquitination & Degradation Folded_GCase Correctly Folded GCase ER_GCase->Folded_GCase Chaperone-assisted Folding This compound This compound-like Compound This compound->ER_GCase Binds & Stabilizes Golgi_GCase GCase Processing & Sorting Folded_GCase->Golgi_GCase Trafficking Lysosome_GCase Active GCase Golgi_GCase->Lysosome_GCase Trafficking Product Glucose + Ceramide Lysosome_GCase->Product Hydrolysis Dissociation This compound Dissociates Lysosome_GCase->Dissociation Release at low pH Substrate Glucosylceramide Substrate->Lysosome_GCase

Caption: this compound acts as a chaperone in the ER, promoting proper folding of mutant GCase and its trafficking to the lysosome.

High-Content Screening Workflow

HCS_Workflow cluster_secondary Secondary Orthogonal Assays start Start: Compound Library primary_screen Primary HCS: HiBiT-GCase Stability Assay (1536-well, Luminescence) start->primary_screen primary_hits Identify Primary Hits: Compounds increasing GCase levels primary_screen->primary_hits secondary_activity Live-Cell HCS: Lysosomal GCase Activity (Fluorescence-quenched substrate) primary_hits->secondary_activity Triage secondary_translocation Immunofluorescence HCS: GCase-LAMP1 Co-localization primary_hits->secondary_translocation Triage validation Validate Hits: Increased Activity & Lysosomal Translocation secondary_activity->validation secondary_translocation->validation dose_response Dose-Response Studies & SAR Analysis validation->dose_response Confirmed Hits lead_compounds Lead Compounds dose_response->lead_compounds

Caption: A multi-step HCS workflow to identify and validate novel GCase pharmacological chaperones.

References

Protocols for Assessing Ambroxol's Efficacy in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) is a widely used mucoactive agent effective in the treatment of a variety of respiratory conditions.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes secretolytic, secretomotor, anti-inflammatory, and antioxidant properties.[1][3] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical respiratory disease models, offering a guide for researchers in the fields of pulmonology and drug development. The following sections detail in vivo and in vitro models of respiratory diseases, including acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD), and provide step-by-step protocols for key experimental procedures.

Key Mechanisms of Action of this compound

This compound's therapeutic effects in respiratory diseases are attributed to several key mechanisms:

  • Mucokinetic and Secretolytic Effects: this compound enhances the secretion of thinner, less viscous mucus and improves mucociliary clearance, facilitating the removal of phlegm from the airways.[2][4] It has been shown to increase ciliary beat frequency, contributing to its mucokinetic activity.[2]

  • Anti-inflammatory Properties: this compound can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5] This anti-inflammatory action helps to reduce airway inflammation, a key pathological feature of many respiratory diseases.

  • Antioxidant Activity: The drug exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting lung tissues from oxidative damage.[6][7]

  • Stimulation of Surfactant Production: this compound has been shown to stimulate the synthesis and release of pulmonary surfactant by type II pneumocytes.[8][9] Surfactant is crucial for maintaining alveolar stability and has a role in lung defense.

In Vivo Respiratory Disease Models

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is widely used to study acute inflammation in the lungs, mimicking aspects of bacterial-induced lung injury.

Experimental Protocol:

  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • LPS Instillation: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine). Intratracheally instill LPS (from E. coli O55:B5) at a dose of 5 mg/kg body weight in 50 µL of sterile saline.

  • This compound Administration: Administer this compound (e.g., 90 mg/kg, intraperitoneally) or vehicle control (saline) at a specified time point, for instance, 1 hour before or after LPS challenge.[1][5]

  • Endpoint Analysis (24-48 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.

    • Lung Wet-to-Dry Weight Ratio: Determine the extent of pulmonary edema.

    • Histological Analysis: Process lung tissue for H&E staining to assess lung injury.

    • Oxidative Stress Markers: Homogenize lung tissue to measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).

Quantitative Data Summary: this compound in LPS-Induced ALI Model

ParameterControl (LPS + Saline)This compound (90 mg/kg) + LPSFold Change/Percentage ReductionReference
TNF-α in BALF (pg/mL) at 24h 943 ± 46606 ± 3935.7% reduction[1][10]
IL-6 in BALF (pg/mL) at 48h 5002 ± 30721960 ± 30760.8% reduction[1]
Lung Wet-to-Dry Ratio at 24h 6.01 ± 0.645.44 ± 0.429.5% reduction[1]
Neutrophil Count in BALF (cells/mL) Data varies by studySignificant reduction observed-[1]
Cigarette Smoke (CS)-Induced COPD Model in Mice

This model mimics the chronic inflammation and airway remodeling seen in human COPD.

Experimental Protocol:

  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • CS Exposure: Expose mice to whole-body cigarette smoke from commercially available cigarettes (e.g., 4 cigarettes/day, 5 days/week) for a period of 4-12 weeks in a specialized exposure chamber.[11][12]

  • This compound Administration: Administer this compound (e.g., 7.5 mg/mL, inhaled for 20 minutes daily) or vehicle control before each CS exposure session.[13][14]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): Analyze for inflammatory cell counts (neutrophils and macrophages) and cytokine levels.

    • Mucus Production: Quantify mucus production in the airways using Periodic Acid-Schiff (PAS) staining of lung sections and measure MUC5AC levels in BALF by ELISA.

    • Mucociliary Clearance: Assess the rate of particle clearance from the lungs.

    • Histological Analysis: Examine lung sections for signs of inflammation and emphysema.

Quantitative Data Summary: this compound in CS-Induced COPD Model

ParameterControl (CS + Vehicle)This compound (7.5 mg/mL, inhaled) + CSFold Change/Percentage ReductionReference
Neutrophil accumulation in BALF IncreasedSuppressed-[13][14]
Macrophage accumulation in BALF IncreasedSuppressed-[13][14]
MUC5AC mRNA levels in lung tissue IncreasedReduced-[13][14]
Mucociliary Clearance ImpairedFacilitated-[13][14]

Detailed Experimental Protocols

Bronchoalveolar Lavage (BAL) in Mice
  • Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissect the neck to expose the trachea.

  • Make a small incision in the trachea and insert a sterile 22-gauge catheter.

  • Secure the catheter in place with a suture.

  • Instill 0.8 mL of sterile, ice-cold PBS into the lungs via the catheter.

  • Gently aspirate the fluid and collect it in a centrifuge tube on ice.

  • Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid.

  • Centrifuge the BAL fluid at 800 x g for 10 minutes at 4°C to pellet the cells.

  • Separate the supernatant for cytokine analysis (e.g., ELISA) and resuspend the cell pellet for cell counting and differential analysis.[5][15]

Lung Wet-to-Dry Weight Ratio
  • Excise the lungs immediately after euthanasia.

  • Blot the lungs to remove excess blood and weigh them to obtain the "wet weight".

  • Dry the lungs in an oven at 60-80°C for 24-72 hours until a constant weight is achieved.

  • Weigh the dried lungs to obtain the "dry weight".

  • Calculate the wet-to-dry weight ratio as an index of pulmonary edema.[16][17]

Histological Analysis of Lung Tissue
  • Perfuse the lungs with PBS through the right ventricle until they are clear of blood.

  • Instill 10% neutral buffered formalin into the lungs via the trachea to inflate them.

  • Excise the lungs and immerse them in 10% neutral buffered formalin for at least 24 hours for fixation.

  • Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology or Periodic Acid-Schiff (PAS) for mucus visualization.[18][19]

Quantification of Mucus Production (MUC5AC ELISA)
  • Use a commercially available mouse MUC5AC ELISA kit.

  • Prepare standards and samples (e.g., BALF supernatant) according to the kit's instructions.

  • Add 100 µL of standard or sample to each well of the pre-coated microplate.

  • Incubate for 1-2 hours at 37°C.

  • Wash the wells and add 100 µL of biotin-conjugated detection antibody.

  • Incubate for 1 hour at 37°C.

  • Wash the wells and add 100 µL of HRP-streptavidin conjugate.

  • Incubate for 30 minutes at 37°C.

  • Wash the wells and add 90 µL of TMB substrate solution.

  • Incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution and read the absorbance at 450 nm.[4][13][14]

Measurement of Oxidative Stress Markers
  • Homogenize lung tissue in ice-cold buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Malondialdehyde (MDA) Assay: Measure lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • Superoxide Dismutase (SOD) Assay: Determine SOD activity using a commercial kit that measures the inhibition of a superoxide-generating reaction.

  • Glutathione (GSH) Assay: Quantify the level of reduced glutathione using a kit based on the reaction of GSH with a chromogenic reagent.

Western Blot for p-ERK/ERK Signaling
  • Extract total protein from lung tissue or cultured cells using a suitable lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify band intensities using densitometry software.[3][16][20]

In Vitro Models

Surfactant Production in A549 Cells

The A549 cell line, a human alveolar basal epithelial cell line, is a common in vitro model to study surfactant production.

Experimental Protocol:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Endpoint Analysis:

    • Surfactant Protein (SP-A) Measurement: Collect the cell culture supernatant and cell lysates. Measure the concentration of Surfactant Protein A (SP-A) using a human SP-A ELISA kit.

    • Gene Expression Analysis: Extract RNA from the cells and perform qRT-PCR to measure the mRNA expression levels of surfactant-associated proteins (e.g., SFTPA1).

Signaling Pathways and Experimental Workflows

Ambroxol_Mechanism_of_Action cluster_stimulus Pathological Stimuli cluster_this compound This compound Intervention cluster_cellular_effects Cellular & Physiological Effects cluster_therapeutic_outcomes Therapeutic Outcomes Inflammatory Insult Inflammatory Insult ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Oxidative Stress Oxidative Stress ↓ Oxidative Damage ↓ Oxidative Damage Mucus Hypersecretion Mucus Hypersecretion ↓ Mucus Viscosity ↓ Mucus Viscosity ↑ Ciliary Beat Frequency ↑ Ciliary Beat Frequency This compound This compound This compound->↓ Pro-inflammatory Cytokines This compound->↓ Oxidative Damage ↑ Surfactant Production ↑ Surfactant Production This compound->↑ Surfactant Production This compound->↓ Mucus Viscosity This compound->↑ Ciliary Beat Frequency Reduced Airway Inflammation Reduced Airway Inflammation ↓ Pro-inflammatory Cytokines->Reduced Airway Inflammation ↓ Oxidative Damage->Reduced Airway Inflammation Alleviation of Respiratory Symptoms Alleviation of Respiratory Symptoms ↑ Surfactant Production->Alleviation of Respiratory Symptoms Improved Mucociliary Clearance Improved Mucociliary Clearance ↓ Mucus Viscosity->Improved Mucociliary Clearance ↑ Ciliary Beat Frequency->Improved Mucociliary Clearance Reduced Airway Inflammation->Alleviation of Respiratory Symptoms Improved Mucociliary Clearance->Alleviation of Respiratory Symptoms

Caption: this compound's multifaceted mechanism of action in respiratory diseases.

Experimental_Workflow_ALI_Model cluster_setup Model Induction & Treatment cluster_analysis Endpoint Analysis (24-48h) cluster_readouts Key Readouts Animal_Model C57BL/6 Mice LPS_Instillation Intratracheal LPS Instillation (5 mg/kg) Animal_Model->LPS_Instillation Ambroxol_Treatment This compound Administration (e.g., 90 mg/kg, i.p.) LPS_Instillation->Ambroxol_Treatment BAL Bronchoalveolar Lavage (BAL) Ambroxol_Treatment->BAL WDR Lung Wet-to-Dry Ratio Ambroxol_Treatment->WDR Histology Lung Histology (H&E, PAS) Ambroxol_Treatment->Histology Oxidative_Stress Oxidative Stress Markers (MDA, SOD, GSH) Ambroxol_Treatment->Oxidative_Stress Inflammatory_Cells Inflammatory Cell Count BAL->Inflammatory_Cells Cytokines Cytokine Levels (ELISA) BAL->Cytokines Edema Pulmonary Edema WDR->Edema Lung_Injury Lung Injury Score Histology->Lung_Injury Mucus Mucus Production Histology->Mucus Oxidative_Damage Oxidative Damage Oxidative_Stress->Oxidative_Damage ERK_Signaling_Pathway cluster_pathway ERK Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cigarette Smoke) Ras Ras Inflammatory_Stimuli->Ras This compound This compound ERK_p p-ERK (Active) This compound->ERK_p Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ERK_p Transcription_Factors Transcription Factors (e.g., NF-κB) ERK_p->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, MUC5AC) Transcription_Factors->Proinflammatory_Genes

References

Application Notes and Protocols for Controlled-Release Ambroxol Formulations in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and evaluation of controlled-release systems for Ambroxol (B1667023) hydrochloride in experimental settings. The information compiled herein is intended to guide researchers in developing and characterizing various sustained-release dosage forms, including floating tablets, matrix tablets, and microspheres.

Introduction to Controlled-Release this compound

This compound hydrochloride is a mucolytic agent used in the treatment of respiratory disorders. Its relatively short biological half-life of 3-4 hours necessitates frequent administration to maintain therapeutic drug levels.[1][2] The development of controlled-release formulations is a key strategy to improve patient compliance, reduce dosing frequency, and maintain stable plasma concentrations, thereby enhancing therapeutic efficacy and minimizing potential side effects.[3][4] This document outlines various formulation approaches and the requisite experimental protocols for their evaluation.

Formulation Strategies and Quantitative Data

A variety of polymers and formulation techniques have been investigated for the controlled release of this compound. The following tables summarize the quantitative data from several experimental studies, providing a comparative overview of different formulation strategies.

Table 1: Formulation and Evaluation of this compound Hydrochloride Floating Tablets
Formulation CodePolymer(s) UsedPolymer Concentration (%)Key ExcipientsIn Vitro Buoyancy Lag Time (s)Total Floating Time (hr)Cumulative Drug Release (%) at 12 hr
F6[5]HPMC K4, HPMC K15, PVP K30Varied ConcentrationsSodium bicarbonate, Citric acid->1299.87
F4[1]HPMC K100M-Calcium carbonate->1299.69 ± 2.24
F9[1]Carbopol 971P-Calcium carbonate->1299.07 ± 3.68
F15[1]Polyethylene oxide-Calcium carbonate->1299.69 ± 2.01
-[6]HPMC K4MDrug:Polymer RatiosSodium bicarbonate->12-
Table 2: Formulation and Evaluation of this compound Hydrochloride Matrix Tablets
Formulation CodePolymer(s) UsedPolymer Concentration (%)Formulation MethodCumulative Drug Release (%) at 12 hrRelease Kinetics Model
F7[7]HPMC K4M, Guar Gum-Wet Granulation91.56-
FS12[3]HPMC K100M-Direct Compression99.81Higuchi
S7[8]HPMC10Direct CompressionControlled ReleaseDiffusion Controlled
Ah[8]Sodium Alginate, HPMC30 (NA), 5 (HPMC)Direct CompressionControlled ReleaseNon-Fickian Diffusion
F-3, F-6, F-9[9]Methocel K15M CR, Methocel K100M CR, Eudragit RL100-Direct CompressionSustained over 12 hrHiguchi, Zero Order
Table 3: Formulation and Evaluation of this compound Hydrochloride Microspheres and Pellets
Formulation TypePolymer(s) UsedFormulation MethodEncapsulation Efficiency (%)Particle Size (µm)Cumulative Drug Release (%) and Time
Microspheres[2]Okra mucilage, Sodium alginateIonic Emulsification--Sustained Release
Microspheres[10]Ethyl cellulose (B213188)O/W Emulsion Solvent Evaporationup to 79.4200-300Biphasic, Non-Fickian over 12 hr
Microspheres[11]Ethyl cellulose, Eudragit RL100Emulsion Solvent Evaporation-170-200Sustained Release
Pellets[12]Ethyl celluloseWurster Coating--Sustained Release
Pellets[13]Eudragit RL 30D, Eudragit RS 30DExtrusion-Spheronization-710-850Sustained over 11 hr

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of controlled-release this compound formulations.

Preparation of Floating Matrix Tablets by Direct Compression

Objective: To prepare floating tablets of this compound hydrochloride that can prolong gastric residence time.

Materials:

  • This compound Hydrochloride

  • Hydroxypropyl Methylcellulose (HPMC) K4M, K15M, or K100M[6][14]

  • Sodium Bicarbonate (gas-generating agent)[6][14]

  • Microcrystalline Cellulose (filler/diluent)[6][14]

  • Talc (B1216) (antiadherent)[14]

  • Magnesium Stearate (B1226849) (lubricant)

Procedure:

  • Accurately weigh all the ingredients as per the desired formulation.

  • Sift this compound HCl, polymer (HPMC), sodium bicarbonate, and microcrystalline cellulose through a suitable mesh sieve.

  • Mix the sifted powders in a blender for 15-20 minutes to ensure uniform distribution.

  • Add talc and magnesium stearate to the powder blend and mix for another 5 minutes.

  • Compress the final blend into tablets using a tablet compression machine with appropriate punches.

Preparation of Sustained-Release Microspheres by Emulsion Solvent Evaporation

Objective: To encapsulate this compound hydrochloride within a polymeric matrix to control its release.

Materials:

  • This compound Hydrochloride

  • Ethyl cellulose or Eudragit RL100 (polymers)[11]

  • Dichloromethane (B109758) (solvent)

  • Liquid Paraffin (external phase)

  • Span 80 (surfactant)

Procedure:

  • Dissolve the polymer (e.g., Ethyl cellulose) and this compound HCl in dichloromethane to form the internal phase.

  • Prepare the external phase by dissolving Span 80 in liquid paraffin.

  • Add the internal phase to the external phase dropwise while stirring continuously at a controlled speed to form an oil-in-oil (o/o) emulsion.

  • Continue stirring for 2-3 hours to allow for the evaporation of dichloromethane and the formation of solid microspheres.

  • Filter the microspheres, wash with a suitable solvent (e.g., n-hexane) to remove excess oil, and air dry.

In Vitro Drug Release Studies

Objective: To determine the rate and extent of this compound hydrochloride release from the formulated dosage forms.

Apparatus: USP Dissolution Test Apparatus Type II (Paddle type)[7]

Dissolution Media:

  • First 2 hours: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.[7][9]

  • Next 10 hours: 900 mL of phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid.[7][9]

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 or 75 rpm.[7][15]

  • Place one tablet/capsule or an accurately weighed quantity of microspheres in each dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the samples and analyze the concentration of this compound hydrochloride using a validated analytical method, such as UV-Visible Spectrophotometry at approximately 244-248 nm or UHPLC-MS/MS.[7][14][15]

Pharmacokinetic Studies in Animal Models (Rats)

Objective: To evaluate the in vivo performance of the controlled-release formulation by determining key pharmacokinetic parameters.

Animal Model: Wistar rats[16]

Procedure:

  • Fast the animals overnight prior to drug administration, with free access to water.

  • Administer the this compound hydrochloride formulation (e.g., microspheres) orally at a calculated dose (e.g., 2.7 mg/kg).[16]

  • Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) into heparinized tubes.[16]

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., HPLC).[16]

  • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizations

Signaling Pathway of this compound's Mucolytic Action

Ambroxol_Signaling_Pathway This compound This compound Secretory_Cells Airway Secretory Cells This compound->Secretory_Cells Acts on Surfactant_Production Increased Surfactant Production This compound->Surfactant_Production Stimulates Lysosomes Lysosomes Secretory_Cells->Lysosomes Stimulates Acidic_Mucopolysaccharide_Hydrolases Acidic Mucopolysaccharide Hydrolases Lysosomes->Acidic_Mucopolysaccharide_Hydrolases Releases Mucus_Viscosity Decreased Mucus Viscosity Acidic_Mucopolysaccharide_Hydrolases->Mucus_Viscosity Leads to Mucociliary_Clearance Enhanced Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance Improves Surfactant_Production->Mucociliary_Clearance Aids Experimental_Workflow cluster_Formulation Formulation Development cluster_Evaluation In Vitro & In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Floating Tablets, Microspheres) Excipient_Selection Polymer & Excipient Selection Formulation_Strategy->Excipient_Selection Preparation Preparation of Formulation Excipient_Selection->Preparation Physical_Characterization Physical Characterization (e.g., Particle Size, Buoyancy) Preparation->Physical_Characterization In_Vitro_Release In Vitro Release Studies (Dissolution Testing) Pharmacokinetic_Studies In Vivo Pharmacokinetic Studies (Animal Models) In_Vitro_Release->Pharmacokinetic_Studies Physical_Characterization->In_Vitro_Release Data_Analysis Data Analysis & Optimization Pharmacokinetic_Studies->Data_Analysis Release_Kinetics cluster_Models Kinetic Models Release_Data In Vitro Drug Release Data Zero_Order Zero-Order Release_Data->Zero_Order First_Order First-Order Release_Data->First_Order Higuchi Higuchi Release_Data->Higuchi Korsmeyer_Peppas Korsmeyer-Peppas Release_Data->Korsmeyer_Peppas Mechanism Determine Release Mechanism (e.g., Diffusion, Erosion, Swelling) Zero_Order->Mechanism First_Order->Mechanism Higuchi->Mechanism Korsmeyer_Peppas->Mechanism

References

Application Notes & Protocols: Quantification of Ambroxol in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of Ambroxol (B1667023) in human cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials, particularly in the context of neurological diseases such as Parkinson's Disease, where this compound is being investigated for its therapeutic potential.

Introduction & Background

This compound, a mucolytic agent, has gained significant attention for its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2] Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's Disease (PD).[3][4] this compound has been shown to cross the blood-brain barrier, increase GCase activity, and reduce levels of α-synuclein, a protein central to PD pathology.[3][5] Therefore, accurately measuring its concentration in CSF is essential to understand its central nervous system (CNS) pharmacokinetics and to establish a dose-response relationship in clinical studies.

The primary analytical technique for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, crucial for detecting the typically low drug concentrations found in CSF.[3][6][7]

This compound's Mechanism of Action

This compound acts as a chaperone for GCase, binding to the enzyme in the endoplasmic reticulum (ER) and facilitating its correct folding and trafficking to the lysosome. In the acidic environment of the lysosome, this compound is released, allowing the now properly folded GCase to perform its function of hydrolyzing glucosylceramide.[2][8] This action is particularly relevant for individuals with GBA1 mutations that cause protein misfolding and subsequent degradation.[2]

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) GCase_misfolded Misfolded GCase Complex GCase-Ambroxol Complex GCase_misfolded->Complex ERAD Degradation GCase_misfolded->ERAD ER-Associated Degradation Ambroxol_ER This compound Ambroxol_ER->Complex Complex_Lys GCase-Ambroxol Complex Complex->Complex_Lys Trafficking Substrate Glucosylceramide GCase_active Active GCase Complex_Lys->GCase_active Release Ambroxol_Lys This compound Product Glucose + Ceramide GCase_active->Product Hydrolysis Substrate->GCase_active

Caption: this compound's chaperone activity for the GCase enzyme.

Analytical Method: LC-MS/MS

The recommended method for quantifying this compound in CSF is LC-MS/MS. A specific, validated method involves online solid-phase extraction (SPE) coupled with LC-MS/MS, which automates sample cleanup and enhances sensitivity.[3][4]

Method Parameters & Performance

The following tables summarize the quantitative data from a validated method for this compound determination in human CSF.[3][4][9]

Table 1: Method Validation Parameters for this compound in CSF

Parameter Value
Lower Limit of Quantitation (LLOQ) 10 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 11.3%
Inter-day Precision (%CV) < 11.3%
Intra-day Accuracy 96.3% to 107.8%
Inter-day Accuracy 96.3% to 107.8%

| Recovery Rate | 99.0% to 103.0% |

Table 2: Mass Spectrometry Parameters

Parameter This compound Internal Standard (this compound-d5)
Ionization Mode Positive ESI Positive ESI
Precursor Ion (m/z) 379 384
Product Ion (m/z) 264 269

| Monitoring Mode | MRM | MRM |

ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring.[10][11][12][13]

Experimental Workflow & Protocols

The overall workflow involves CSF sample collection, preparation, automated analysis via SPE-LC-MS/MS, and data processing.

Caption: Experimental workflow for this compound analysis in CSF.
Protocol for Sample Preparation

This protocol is adapted from a validated method requiring a minimal sample volume.[4]

Materials:

  • Human CSF samples

  • This compound analytical standard

  • This compound-d5 (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw Samples: Thaw frozen CSF samples at room temperature. Once thawed, keep them on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the CSF sample.

  • Internal Standard Spiking: Add 50 µL of the working IS solution (e.g., this compound-d5 in ACN) to the CSF sample.

  • Protein Precipitation: Add 150 µL of ACN containing 0.2% formic acid to precipitate proteins.[4] This step is crucial for cleaning the sample and preventing column clogging.

  • Vortexing: Vortex the mixture thoroughly for approximately 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol for LC-MS/MS Analysis

These conditions are based on a validated method using an online SPE system.[3][4]

Instrumentation:

  • LC System with online SPE capabilities

  • Tandem Mass Spectrometer (e.g., 3200 QTRAP)

Chromatographic Conditions:

  • SPE Column: To be selected based on system (e.g., for sample loading and wash).

  • Analytical Column: Monolithic column (specifics depend on available equipment).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: As per column specifications (e.g., 250 µL/min).[11]

  • Gradient: A gradient elution is employed to separate this compound from matrix components. The specific gradient program should be optimized for the column and system in use.

  • Injection Volume: 20 µL[10]

Important Considerations for CSF Analysis

  • Sample Collection & Handling: CSF is a low-protein matrix, which can lead to the analyte binding to collection tubes and catheters.[14] Use of appropriate materials (e.g., polypropylene) and minimizing sample transfer steps are recommended. Samples should be protected from light and frozen at -70°C or lower if not analyzed immediately.[14][15]

  • Matrix Effects: Although CSF is considered a "cleaner" matrix than plasma, matrix effects can still occur.[3] The use of a stable isotope-labeled internal standard like this compound-d5 is critical to correct for any ion suppression or enhancement.

  • Surrogate Matrix: Due to the difficulty in obtaining drug-free human CSF for calibration standards, an artificial CSF or another surrogate matrix may be used.[16][17] Validation is required to ensure the surrogate matrix accurately mimics the behavior of the authentic matrix.[16]

  • Method Validation: All methods must be fully validated according to regulatory guidelines (e.g., EMA, FDA), assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.[3][18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ambroxol Dosage for GCase Activity Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Ambroxol (B1667023) dosage for maximal glucocerebrosidase (GCase) activity enhancement in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances GCase activity?

A1: this compound acts as a pharmacological chaperone for the GCase enzyme.[1] Its primary mechanism involves binding to and stabilizing misfolded mutant GCase protein within the endoplasmic reticulum (ER).[2][3] This interaction is pH-dependent; this compound binds effectively at the neutral pH of the ER, facilitating the correct folding of the enzyme and preventing its degradation via the ER-associated degradation (ERAD) pathway.[3][4] This stabilization allows the enzyme-chaperone complex to be trafficked to the acidic environment of the lysosome.[2] In the low pH of the lysosome, this compound dissociates from GCase, leaving a correctly folded, active enzyme in the location where it is needed to break down its substrate, glucosylceramide.[2][3]

Q2: Beyond chaperoning, what other mechanisms contribute to this compound's effects on GCase and lysosomal function?

A2: In addition to its role as a pharmacological chaperone, this compound has been shown to influence several other cellular pathways that can enhance GCase activity and overall lysosomal health.[5] These include:

  • Induction of Lysosomal Biogenesis: this compound can activate the transcription factor EB (TFEB), a master regulator of the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[6][7] This leads to the increased expression of various lysosomal genes, including GBA1 (the gene encoding GCase), which can boost the overall amount of the enzyme.[6][8]

  • Modulation of Autophagy: this compound can influence the autophagy-lysosome pathway, which is crucial for clearing cellular waste.[2][5] It has been shown to facilitate lysosomal-autophagosomal fusion, enhancing the degradation of protein aggregates.[2]

  • Increased Levels of GCase Trafficking Proteins: this compound treatment has been associated with increased levels of Lysosomal Integral Membrane Protein 2 (LIMP-2) and Saposin C, both of which are important for the proper trafficking and function of GCase.[9]

Q3: What is a typical effective concentration range for this compound in in vitro cell culture experiments?

A3: The optimal in vitro concentration of this compound is dependent on the specific cell line and the GBA1 mutation being studied. However, most studies report significant GCase activity enhancement in a range of 10 µM to 60 µM .[10][11] For example, in human fibroblasts with the N370S mutation, the optimal range was found to be 5-60 µM.[10] It is crucial to perform a dose-response curve for your specific cellular model to determine the optimal concentration that maximizes GCase enhancement without causing cytotoxicity.[10]

Q4: I am not seeing a significant increase in GCase activity after this compound treatment. What are the potential reasons?

A4: Several factors can contribute to a lack of response to this compound treatment.

  • Mutation-Specific Effects: The chaperoning effect of this compound is highly dependent on the specific GBA1 mutation.[2] Some mutations, like L444P, have shown variable responses, with some studies initially reporting no positive enhancement while others observed significant increases, particularly in compound heterozygous genotypes.[2][3]

  • Incorrect Dosage: The concentration of this compound may be too low or too high. High concentrations can sometimes be inhibitory or cytotoxic.[12] An empirical dose-response experiment is essential.

  • Insufficient Incubation Time: The enhancement of GCase activity is a time-dependent process. Most protocols suggest incubating cells with this compound for a period of 4 to 5 days.[8][13]

  • Assay Conditions: The GCase activity assay itself may be the issue. Ensure the pH of your assay buffer is optimal for GCase activity (typically acidic, between 5.2 and 5.9) and that all necessary components, like the detergent sodium taurocholate, are present at the correct concentration.[14]

Q5: Can this compound cross the blood-brain barrier (BBB) for experiments involving the central nervous system (CNS)?

A5: Yes, this compound is a lipophilic small molecule that can cross the blood-brain barrier.[15][16] This property makes it a promising therapeutic candidate for the neuronopathic forms of Gaucher disease (Types 2 and 3) and for GBA-associated Parkinson's disease.[13][16] Studies in non-human primates have shown that oral administration of this compound leads to increased GCase activity in various brain regions, including the midbrain, cortex, and striatum.[17] Clinical studies have also detected this compound in the cerebrospinal fluid (CSF) of patients following high-dose oral administration.[18]

Quantitative Data on this compound Dosage and Efficacy

Table 1: In Vitro this compound Dosage and GCase Activity Enhancement
Cell TypeGBA1 GenotypeThis compound ConcentrationIncubation TimeGCase Activity IncreaseReference
Human FibroblastsN370S/N370S5 - 60 µM5 days~2-fold[10]
Human FibroblastsF213I/L444P10 - 60 µM5 daysSignificant enhancement[10][19]
Human FibroblastsMultiple (Type 1 & 2 GD)10 - 50 µMNot Specified15-50% increase[4]
Patient MacrophagesGD PatientsNot Specified4 days~3.3-fold[11]
Patient MacrophagesGBA-PD PatientsNot Specified4 days~3.5-fold[11]
Mouse Cortical NeuronsWild-Type10 - 30 µM5 daysSignificant increase[8]
Human LymphoblastsN370S/N370S20 µMContinuousEnhancement observed[10]
Table 2: In Vivo this compound Dosage and GCase Activity Enhancement
Animal ModelDosageTreatment DurationTissueGCase Activity IncreaseReference
L444P/+ Transgenic Mice4 mM (in drinking water)12 daysBrain TissuesSignificant increase[2][7]
Wild-Type Mice4 mM (in drinking water)12 daysBrainstem, Midbrain, Cortex, StriatumSignificant increase[7]
Cynomolgus Monkeys100 mg/day (oral)28 daysMidbrain, Cortex, Striatum16-24% increase[17]

Experimental Protocols

Standard Protocol for Measuring GCase Activity in Cell Lysates

This protocol is adapted for a 96-well plate format using the fluorescent substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).

1. Reagent Preparation:

  • Lysis Buffer: Prepare a suitable buffer for cell homogenization (e.g., RIPA buffer with protease inhibitors).

  • Assay Buffer (0.2 M Citrate-Phosphate, pH 5.4): Prepare stock solutions of 0.2 M disodium (B8443419) phosphate (B84403) and 0.1 M citric acid. Mix to achieve a final pH of 5.4.

  • Substrate Solution (4-MUG): Prepare a 10 mM stock solution of 4-MUG in DMSO. Immediately before use, dilute the stock to the final working concentration (e.g., 2.5 mM) in the Assay Buffer containing 0.25% (w/v) sodium taurocholate. Protect this solution from light.[20]

  • Stop Solution (1 M Glycine (B1666218), pH 10.5): Dissolve glycine in distilled water and adjust the pH to 10.5 with NaOH.[14]

2. Sample Preparation (Cell Lysates):

  • Culture cells to confluency and treat with the desired concentrations of this compound for the specified duration (e.g., 5 days).

  • Harvest cells by scraping or trypsinization. Wash with ice-cold PBS.

  • Lyse the cell pellet in Lysis Buffer on ice.

  • Homogenize the lysate by sonication or repeated passage through a fine-gauge needle.

  • Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.

  • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay). Dilute all samples to a consistent protein concentration (e.g., 1 mg/mL) in Assay Buffer.[14]

3. Assay Procedure:

  • Add 20 µL of the diluted cell lysate to the wells of a black, flat-bottom 96-well plate.[14] Include wells for blanks (Assay Buffer only) and positive controls if available.

  • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed (37°C) 4-MUG Substrate Solution to all wells.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.[14] The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.[14]

  • Read the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

4. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate GCase activity, often expressed as nmol of 4-MU released per hour per mg of total protein. A standard curve using known concentrations of 4-MU should be run to convert fluorescence units to molar amounts.

  • For this compound optimization, express the results as a relative increase or fold-change in GCase activity compared to untreated control cells.[13]

Visualizations: Pathways and Workflows

GCase_Chaperone_Pathway This compound as a Pharmacological Chaperone for GCase cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded Mutant GCase GCase_Ambroxol_Complex GCase-Ambroxol Complex (Stabilized) ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD Degradation Ambroxol_ER This compound Ambroxol_ER->GCase_Ambroxol_Complex Binds & Stabilizes GCase_Ambroxol_Complex->ERAD Folded_GCase Active Folded GCase GCase_Ambroxol_Complex->Folded_GCase Trafficking to Lysosome & Dissociation at low pH Ambroxol_Lysosome This compound Product Glucose + Ceramide (Products) Folded_GCase->Product Catalysis Substrate Glucosylceramide (Substrate)

Caption: this compound's chaperone mechanism for mutant GCase.

Experimental_Workflow Workflow for Optimizing this compound Dosage start Start: Select Cell Line with GBA1 Mutation dose_response 1. Dose-Response Curve (e.g., 1 µM to 100 µM this compound) start->dose_response incubation 2. Incubate Cells (e.g., 5 days) dose_response->incubation cytotoxicity 3. Assess Cytotoxicity (e.g., MTT or LDH assay) incubation->cytotoxicity activity_assay 4. Perform GCase Activity Assay (e.g., 4-MUG substrate) incubation->activity_assay cytotoxicity->activity_assay analyze 5. Analyze Data (Normalize to untreated control) activity_assay->analyze determine_optimal 6. Determine Optimal Concentration (Maximal activity, minimal toxicity) analyze->determine_optimal end Proceed with Optimized This compound Dose determine_optimal->end

Caption: Experimental workflow for this compound dosage optimization.

Troubleshooting_Guide Troubleshooting GCase Activity Assays decision decision issue issue solution solution start Start issue1 Issue: No/Low GCase Activity in All Samples start->issue1 decision1 Is substrate (4-MUG) fresh? issue1->decision1 decision2 Is assay buffer pH correct (5.2-5.9)? decision1->decision2 Yes solution1 Solution: Prepare fresh 4-MUG solution. Protect from light. decision1->solution1 No decision3 Is enzyme source (lysate) degraded? decision2->decision3 Yes solution2 Solution: Verify and adjust pH of citrate-phosphate buffer. decision2->solution2 No issue2 Issue: Inconsistent Results Between Replicates decision3->issue2 No solution3 Solution: Prepare fresh lysates. Avoid repeated freeze-thaw cycles. decision3->solution3 Yes decision4 Pipetting accurate? issue2->decision4 decision5 Mixing thorough? decision4->decision5 Yes solution4 Solution: Calibrate pipettes. Use reverse pipetting for viscous solutions. decision4->solution4 No solution_end Check for other issues: - Plate edge effects - Inconsistent incubation time decision5->solution_end Yes solution5 Solution: Ensure complete mixing in wells using a plate shaker or by gentle pipetting. decision5->solution5 No

Caption: Troubleshooting guide for inconsistent GCase assay results.

References

Technical Support Center: Ambroxol Treatment in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in cellular response to Ambroxol (B1667023) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

This compound is a multifaceted compound with several known mechanisms of action. Primarily, it is recognized for its secretolytic and mucokinetic properties, which involve stimulating the synthesis and release of surfactant by type II pneumocytes and breaking down phlegm.[1][2][3] At a cellular level, it also exhibits significant anti-inflammatory and antioxidant effects.[1][4][5] Furthermore, this compound functions as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is crucial for its therapeutic potential in Gaucher disease and Parkinson's disease.[6][7][8][9][10][11] It has been shown to increase GCase activity and protein levels, facilitating the proper folding and trafficking of the enzyme to the lysosome.[6][7][12]

Q2: What are the known signaling pathways modulated by this compound?

This compound has been reported to interact with multiple signaling pathways. It can interfere with the nuclear factor kappa B (NF-κB) and JAK-STAT signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[13] Additionally, it has been shown to inhibit the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway, which is involved in airway inflammation and mucus secretion.[14][15]

Q3: Why am I observing significant variability in cellular response to this compound treatment across different cell lines?

Variability in cellular response to this compound can be attributed to several factors:

  • Genetic Background: The genetic makeup of cell lines plays a crucial role. For instance, in the context of Parkinson's disease research, the presence of mutations in the GBA1 gene, which codes for GCase, significantly influences the cellular response to this compound.[6][12][16][17][18] Cells with GBA1 mutations may show a more pronounced response in terms of GCase activity restoration compared to wild-type cells.[6]

  • Cell Type-Specific Expression: The expression levels of this compound's targets and interacting partners can differ significantly between cell types. For example, the expression of surfactant proteins, which are modulated by this compound, is cell-specific, with type II pneumocytes and Clara cells showing different responses.[19][20]

  • Basal Cellular State: The baseline physiological state of the cells, including their metabolic activity and the presence of pre-existing stress (e.g., oxidative or endoplasmic reticulum stress), can impact their response to drug treatment.[21][22]

Q4: Can different this compound formulations or sources affect experimental outcomes?

Yes, different formulations of this compound can have varying release kinetics, which may influence the effective concentration and duration of exposure in your experiments. It is crucial to use a well-characterized and consistent source of this compound hydrochloride for all experiments to ensure reproducibility. For in vitro studies, ensure the compound is fully dissolved in the appropriate solvent and that the final solvent concentration in the cell culture medium is non-toxic and consistent across all conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent GCase activity increase after this compound treatment. 1. Cell line heterogeneity: The proportion of cells responding to this compound may vary. 2. Suboptimal this compound concentration or incubation time: The dose and duration may not be optimal for the specific cell line. 3. GBA1 mutation status: The presence and type of GBA1 mutation can affect the chaperoning efficiency.[6][12][16]1. Perform single-cell cloning to establish a homogenous cell population. 2. Conduct a dose-response and time-course experiment to determine the optimal conditions (e.g., 1-100 µM for 24-72 hours). 3. Sequence the GBA1 gene in your cell line to confirm its mutation status.
High cytotoxicity observed at effective concentrations. 1. Off-target effects: At high concentrations, this compound may have off-target effects leading to cell death. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. 3. Cell line sensitivity: Some cell lines may be inherently more sensitive to the drug.1. Lower the this compound concentration and/or reduce the incubation time. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control. 3. Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line.
No significant anti-inflammatory effect observed. 1. Inappropriate inflammatory stimulus: The stimulus used to induce inflammation (e.g., LPS) may not be effectively activating the pathways that this compound inhibits. 2. Timing of this compound treatment: this compound may be more effective as a pre-treatment versus a co-treatment or post-treatment. 3. Endpoint measurement: The specific cytokines or inflammatory markers being measured may not be the primary targets of this compound in your system.1. Test different inflammatory stimuli or concentrations. 2. Evaluate different treatment regimens (pre-incubation, co-incubation, post-incubation). 3. Perform a broader screen of inflammatory markers (e.g., cytokine array) to identify those most affected by this compound.
Variability between experimental replicates. 1. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, and media composition can introduce variability.[23][24] 2. Pipetting errors: Inaccurate pipetting can lead to inconsistent drug concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the drug and affect cell growth.[24]1. Standardize all cell culture procedures, use cells within a narrow passage number range, and ensure consistent seeding density. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outer wells of multi-well plates for experiments or fill them with sterile PBS or media to minimize evaporation.

Data Presentation

Table 1: this compound's Effect on GCase Activity in Different Cell Models

Cell TypeGBA1 Mutation StatusThis compound ConcentrationTreatment DurationFold Increase in GCase ActivityReference
Patient-derived Macrophages (GD)MutantNot Specified4 days3.3[9]
Patient-derived Macrophages (GBA-PD)MutantNot Specified4 days3.5[9]
Fibroblasts (GD)N370S, F213I60 µMNot SpecifiedSignificant increase[7]
Fibroblasts (GBA-PD)Heterozygous mutationsNot SpecifiedNot SpecifiedSignificant increase[6]

Table 2: Anti-inflammatory Effects of this compound in vitro

Cell TypeInflammatory StimulusThis compound ConcentrationMeasured Cytokines% ReductionReference
Human Tracheal Epithelial CellsRhinovirus 14100 nMIL-1β, IL-6, IL-8Significant reduction[25]
NCI-H292LPSNot SpecifiedMUC5AC, TNF-α, IL-1βDose-dependent inhibition[14]
NCI-H292Cigarette Smoke Extract2 or 20 µMMUC5AC, TNF-α, IL-1βSignificant inhibition[15]

Experimental Protocols

Protocol 1: Assessment of GCase Activity in Cultured Fibroblasts
  • Cell Seeding: Plate human fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound hydrochloride in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with the this compound-containing medium or vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and protease inhibitors.

  • GCase Activity Assay:

    • The GCase activity is measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Incubate a portion of the cell lysate with the 4-MUG substrate in a sodium acetate (B1210297) buffer (pH 5.2) at 37°C.

    • Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH, pH 10.4).

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the GCase activity to the total protein concentration. Express the results as a fold change relative to the vehicle-treated control.

Protocol 2: Evaluation of this compound's Anti-inflammatory Effects on LPS-stimulated Macrophages
  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle for 2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Normalize the cytokine concentrations to the cell viability data. Express the results as a percentage of the LPS-only treated control.

Mandatory Visualizations

Ambroxol_Signaling_Pathways cluster_stimulus External Stimuli cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB JAK-STAT JAK-STAT Inflammatory Stimuli->JAK-STAT Erk1/2 Erk1/2 Inflammatory Stimuli->Erk1/2 Rhinovirus Rhinovirus Rhinovirus->NF-kB This compound This compound This compound->NF-kB This compound->JAK-STAT This compound->Erk1/2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines JAK-STAT->Pro-inflammatory Cytokines Erk1/2->Pro-inflammatory Cytokines Mucus Secretion Mucus Secretion Erk1/2->Mucus Secretion

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

GCase_Chaperone_Workflow cluster_synthesis Protein Synthesis & Folding cluster_chaperone This compound Intervention cluster_trafficking Cellular Trafficking & Function Mutant GBA1 mRNA Mutant GBA1 mRNA Misfolded GCase Misfolded GCase Mutant GBA1 mRNA->Misfolded GCase Translation ER Endoplasmic Reticulum Misfolded GCase->ER Correctly Folded GCase Correctly Folded GCase Misfolded GCase->Correctly Folded GCase Chaperone-assisted folding This compound This compound This compound->Misfolded GCase Binds & Stabilizes Lysosome Lysosome Correctly Folded GCase->Lysosome Trafficking Increased GCase Activity Increased GCase Activity Lysosome->Increased GCase Activity

Caption: Workflow of this compound as a pharmacological chaperone for GCase.

References

Technical Support Center: Enhancing Ambroxol Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on improving the bioavailability of Ambroxol in animal models. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, structured data from relevant studies, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

This compound hydrochloride is a BCS Class I drug, indicating high solubility and permeability. However, it undergoes significant first-pass metabolism in the liver, which reduces its systemic bioavailability to approximately 70-80% after oral administration.[1] Formulations are often developed to provide sustained release, reduce dosing frequency, and improve patient compliance.

Q2: Which advanced drug delivery systems are most promising for enhancing this compound's bioavailability?

Several advanced drug delivery systems have shown promise in improving the pharmacokinetic profile of this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate both lipophilic and hydrophilic drugs, offering controlled release and improved stability.[2][3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][5][6]

  • Microspheres: These are polymeric particles that can be designed for sustained drug release over an extended period.[1]

  • Transdermal Delivery Systems: These systems deliver the drug through the skin, bypassing first-pass metabolism altogether.[7]

Q3: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of new this compound formulations in animal models?

The primary pharmacokinetic parameters to assess are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.

  • Half-life (t½): The time required for the drug concentration in the body to be reduced by half.

Troubleshooting Guides

Formulation Troubleshooting: Solid Lipid Nanoparticles (SLNs)
Problem Potential Cause(s) Troubleshooting Solution(s)
Low Drug Encapsulation Efficiency - Poor solubility of this compound in the lipid matrix.- Drug partitioning into the external aqueous phase during preparation.- Drug expulsion during lipid crystallization.- Screen various solid lipids to find one with higher this compound solubility.- Optimize the homogenization speed and time to minimize drug leakage.- Use a combination of lipids to create a less perfect crystal lattice, providing more space for the drug.
Particle Aggregation and Instability - Insufficient surfactant concentration or inappropriate surfactant type.- High lipid concentration.- Improper storage conditions (temperature, pH).- Increase the surfactant concentration or screen different surfactants (e.g., Poloxamer 188, Tween 80) to provide better steric or electrostatic stabilization.- Optimize the lipid-to-surfactant ratio.- Store the SLN dispersion at an appropriate temperature (e.g., 4°C) and pH.
Large Particle Size or High Polydispersity Index (PDI) - Inefficient homogenization or sonication.- High viscosity of the lipid phase.- Ostwald ripening during storage.- Increase the homogenization pressure or sonication time and amplitude.- Perform the homogenization step at a temperature well above the melting point of the lipid to reduce viscosity.- Optimize the surfactant concentration to prevent particle growth.
Formulation Troubleshooting: Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Potential Cause(s) Troubleshooting Solution(s)
Drug Precipitation Upon Dilution - The drug has low solubility in the oil phase.- The amount of surfactant/co-surfactant is insufficient to maintain the drug in a solubilized state within the emulsion droplets.- Select an oil or a mixture of oils in which this compound has higher solubility.- Increase the concentration of the surfactant and/or co-surfactant.- Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant for stable emulsification.
Formation of a Coarse or Unstable Emulsion - Inappropriate hydrophilic-lipophilic balance (HLB) of the surfactant.- Incorrect oil/surfactant ratio.- Screen surfactants with different HLB values (typically between 12 and 18 for o/w emulsions).- Optimize the oil-to-surfactant ratio using phase diagrams.- Consider using a combination of surfactants.
Inconsistent In Vivo Performance - Variability in the emulsification process in the gastrointestinal tract.- Interaction of the formulation with food.- Ensure the SEDDS formulation is robust and emulsifies consistently across a range of pH values and dilutions.- Conduct in vivo studies in both fasted and fed states to assess the impact of food.

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDoseRouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)Reference
This compound Solution5 mg/kgOral--359 ± 89.818.1[7]
This compound IV1.25 mg/kgIV--662 ± 165.5100[7]
Transdermal Matrix (Control)15 mg/kgTransdermal59.0 ± 14.8-1,112 ± 27913.9[7]
Transdermal Matrix (with Enhancer)15 mg/kgTransdermal86.0 ± 21.5-1,678 ± 413.321.1[7]
This compound Microspheres2.7 mg/kgOral25.64 ± 0.142.0143.19 ± 2.45-[1]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound Hydrochloride

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound hydrochloride to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles) at the same high temperature.[8][9][10]

  • Cooling and SLN Formation: Cool down the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Formulation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound Hydrochloride

  • Oil (e.g., Oleic acid, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Propylene glycol)

Procedure:

  • Solubility Studies: Determine the solubility of this compound hydrochloride in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for phase separation or the formation of a clear, single-phase microemulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.[4]

  • Preparation of this compound-loaded SEDDS: Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram. Dissolve the required amount of this compound hydrochloride in this mixture with the aid of gentle heating and vortexing until a clear solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion upon dilution, and drug content.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before drug administration.

  • Drug Administration:

    • Oral Administration: Administer the this compound formulation (e.g., plain drug suspension, SLNs, or SEDDS) orally using an appropriate gavage needle at the desired dose.

    • Intravenous Administration: For determining absolute bioavailability, administer a sterile solution of this compound hydrochloride intravenously via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Drug Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Visualizations

Experimental_Workflow_for_Ambroxol_Bioavailability_Study cluster_Formulation Formulation Development cluster_InVivo In Vivo Animal Study cluster_Analysis Analysis Formulation Formulation of this compound Delivery System (e.g., SLNs, SEDDS) Characterization In Vitro Characterization (Particle Size, EE%, Dissolution) Formulation->Characterization Animal_Model Animal Model Selection (e.g., Wistar Rats) Characterization->Animal_Model Proceed if In Vitro results are promising Dosing Drug Administration (Oral Gavage) Animal_Model->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Plasma_Analysis Bioanalysis of Plasma Samples (HPLC or LC-MS/MS) Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Bioavailability_Assessment Bioavailability Assessment PK_Analysis->Bioavailability_Assessment

Caption: Experimental workflow for developing and evaluating novel this compound formulations to enhance bioavailability.

SEDDS_Mechanism SEDDS This compound in SEDDS (Oil, Surfactant, Co-surfactant) GI_Fluid Gastrointestinal Fluid SEDDS->GI_Fluid Oral Administration Emulsification Self-Emulsification GI_Fluid->Emulsification Nanoemulsion Formation of Nanoemulsion (Drug in solution within droplets) Emulsification->Nanoemulsion Absorption Enhanced Absorption across GI membrane Nanoemulsion->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Mechanism of bioavailability enhancement of this compound by a Self-Emulsifying Drug Delivery System (SEDDS).

References

Troubleshooting inconsistent results in Ambroxlo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambroxol-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during in vitro and in vivo experiments with This compound (B1667023).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during your experiments with this compound, covering its use as a mucolytic agent, a pharmacological chaperone for Gaucher disease, and a potential neuroprotective agent.

1. Glucocerebrosidase (GCase) Activity Assays

Question: My GCase activity assay is yielding inconsistent or lower-than-expected results after this compound treatment. What are the possible causes and solutions?

Answer:

Inconsistent GCase activity can stem from several factors. Here's a systematic approach to troubleshooting:

  • pH of Assay Buffer: this compound's inhibitory activity is pH-dependent, with maximal inhibition at neutral pH (like in the endoplasmic reticulum) and minimal activity at the acidic pH of the lysosome.[1] Ensure your GCase activity assay buffer has an acidic pH (typically around 4.5-5.5) to accurately measure the enzyme's activity within the lysosome without interference from this compound's inhibitory effects at a neutral pH.

  • This compound Concentration and Incubation Time: The optimal concentration of this compound can vary between cell lines and specific GBA1 mutations.[1][2] It is crucial to perform a dose-response curve to determine the most effective concentration for your specific experimental model. An initial titration experiment treating cells with a range of concentrations (e.g., 10 µM, 30 µM, and 60 µM) for a set period (e.g., 5 days) can help identify the optimal dose.[3][4]

  • Cell Line and Mutation Specificity: The chaperone effect of this compound is known to be variant-dependent.[2] For example, in vitro studies on fibroblasts with the L444P mutation have shown variable responses to this compound.[5] It's essential to use appropriate positive and negative controls, including wild-type cells and cells with known responsive mutations.

  • Lysate Preparation: Ensure complete cell lysis to release all GCase. Inadequate lysis can lead to an underestimation of total enzyme activity. Use a validated lysis buffer and protocol.

  • Substrate Concentration: Use a saturating concentration of the artificial substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside, 4-MUG) to ensure the reaction rate is proportional to the enzyme concentration.

Experimental Workflow for GCase Activity Assay

GCase_Activity_Workflow cluster_prep Cell Preparation cluster_lysis Cell Lysis cluster_assay Enzyme Assay cluster_analysis Data Analysis cell_culture Culture cells (e.g., fibroblasts) ambroxol_treatment Treat with varying this compound concentrations cell_culture->ambroxol_treatment harvest_cells Harvest cells ambroxol_treatment->harvest_cells lyse_cells Lyse cells to release GCase harvest_cells->lyse_cells add_substrate Add 4-MUG substrate in acidic buffer lyse_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure fluorescence incubate->measure_fluorescence calculate_activity Calculate GCase activity measure_fluorescence->calculate_activity compare_results Compare treated vs. untreated calculate_activity->compare_results

Caption: A typical workflow for a fluorometric GCase activity assay.

2. Neuroprotection and Cell Viability Assays

Question: I am not observing the expected neuroprotective effects of this compound in my cell culture model of neurodegeneration. What could be wrong?

Answer:

Several factors can influence the outcome of neuroprotection experiments with this compound:

  • Cell Model: The choice of cell line is critical. While this compound has shown neuroprotective effects in models like HT-22 hippocampal neuronal cells, the response can be cell-type specific.[6][7] Ensure your chosen cell line is relevant to the neurodegenerative pathway you are studying.

  • Toxicity Model: The method used to induce neurotoxicity (e.g., treatment with Aβ and α-synuclein, LPS, or scopolamine) can impact the results.[6][8][9] The concentration and duration of the toxic insult should be optimized to induce a consistent and measurable level of cell death without being overly aggressive, which might mask any protective effects of this compound.

  • This compound Dosage: As with GCase assays, a dose-response curve is essential. In HT-22 cells, for instance, 20 μM this compound was found to be the most effective concentration for restoring cell viability after Aβ and α-synuclein-induced toxicity.[6]

  • Endpoint Measurement: Utilize multiple assays to assess neuroprotection. Besides cell viability assays like MTT, consider measuring markers of apoptosis (e.g., cleaved caspase-3, PARP) and oxidative stress (e.g., ROS levels).[6][8]

  • Controls: Include a GCase-specific inhibitor, such as conduritol B epoxide (CBE), as a negative control. If this compound's neuroprotective effects are mediated through GCase activation, co-treatment with CBE should abolish these effects.[6]

Table 1: Summary of this compound Concentrations in Neuroprotection Studies

Cell LineNeurotoxic AgentEffective this compound ConcentrationObserved EffectsReference
HT-22Aβ and α-synuclein20 µMIncreased cell viability, reduced apoptosis and ROS[6]
Mouse Brain (in vivo)Scopolamine-Attenuated oxidative stress and neuroinflammation[8]
Mouse Brain (in vivo)LPS30 mg/kg/dayReduced neuroinflammation and oxidative stress[9]

3. Lysosomal Function Assays

Question: I am having trouble interpreting the results of my lysosomal function assays after this compound treatment. What should I look for?

Answer:

This compound can modulate several aspects of lysosomal function. Here's what to consider:

  • Lysosomal Mass: While this compound can increase the activity of GCase, it may not necessarily increase the overall lysosomal mass. Assays for lysosomal markers like LAMP1 and LysoID may not show significant changes.[10]

  • Autophagy Flux: this compound has been shown to affect the autophagy-lysosome pathway. To assess this, measure levels of autophagy markers like LC3-II and p62. It's important to perform an autophagy flux assay by using a lysosomal inhibitor (like bafilomycin A1) to distinguish between increased autophagosome formation and decreased degradation.

  • pH-Dependence: Remember that this compound's chaperone activity is pH-dependent.[1] This is a key feature of its mechanism, allowing it to aid in protein folding in the neutral pH of the ER and then release the enzyme in the acidic environment of the lysosome. Assays that measure lysosomal pH can be informative.

Signaling Pathway: this compound's Neuroprotective Mechanisms

Ambroxol_Neuroprotection cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes This compound This compound gcase_activity ↑ GCase Activity This compound->gcase_activity Chaperone Activity er_stress ↓ ER Stress This compound->er_stress inflammation ↓ Neuroinflammation This compound->inflammation oxidative_stress ↓ Oxidative Stress This compound->oxidative_stress autophagy ↑ Autophagy gcase_activity->autophagy protein_clearance ↑ Misfolded Protein Clearance autophagy->protein_clearance neuronal_survival ↑ Neuronal Survival er_stress->neuronal_survival inflammation->neuronal_survival oxidative_stress->neuronal_survival protein_clearance->neuronal_survival cognitive_function ↑ Cognitive Function neuronal_survival->cognitive_function

Caption: this compound's multifaceted neuroprotective signaling pathways.

4. General Experimental Considerations

Question: What are some general best practices to ensure the reproducibility of my this compound experiments?

Answer:

  • This compound Preparation and Stability: this compound hydrochloride is generally stable, but it's good practice to prepare fresh stock solutions and store them appropriately (e.g., at 4°C for short-term storage).[11] Be aware that the stability of this compound in sustained-release formulations can be affected by storage conditions like temperature and humidity.[12][13][14]

  • Solvent Controls: If dissolving this compound in a solvent like DMSO, always include a vehicle control (cells treated with the same concentration of DMSO alone) in your experiments.

  • Thorough Documentation: Keep detailed records of all experimental parameters, including cell passage number, this compound batch number, and specific instrument settings. This will be invaluable for troubleshooting any future inconsistencies.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and ensure that your sample sizes are sufficient to detect meaningful differences.

Detailed Experimental Protocols

Protocol 1: In Vitro GCase Activity Assay in Fibroblasts

  • Cell Culture and Treatment:

    • Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound hydrochloride (e.g., 0, 10, 30, 60 µM) for 4-5 days. Change the media with fresh this compound daily.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells and lyse them in a suitable lysis buffer (e.g., 20 mM HEPES with protease inhibitors) through freeze-thaw cycles.

  • GCase Activity Measurement:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Prepare a reaction mixture containing 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate in an acidic buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2).

    • Add the reaction mixture to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M glycine, pH 10.5).

    • Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis:

    • Calculate the GCase activity as nmol of 4-MU released per hour per mg of protein.

    • Compare the GCase activity in this compound-treated cells to untreated controls.

Protocol 2: Neuroprotection Assay in HT-22 Cells

  • Cell Culture and Treatment:

    • Culture HT-22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate.

    • Pre-treat cells with different concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.

  • Induction of Neurotoxicity:

    • After pre-treatment, add aggregated Aβ (e.g., 5 µM) and α-synuclein (e.g., 2 µM) to the wells containing this compound.

    • Incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Determine the optimal protective concentration of this compound.

References

Technical Support Center: Quantifying Ambroxol's Effect on Lysosomal pH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for accurately quantifying the effects of Ambroxol (B1667023) on lysosomal pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action on lysosomes?

This compound is a drug primarily used as a mucolytic agent to clear mucus from the respiratory tract.[1] Its effects on lysosomes are multifaceted. First, as a weak base, this compound can accumulate in acidic organelles like lysosomes and cause a direct neutralization of the luminal pH.[2][3] Second, it functions as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[4][5][6] By assisting in the correct folding of mutant GCase, this compound facilitates its transport from the endoplasmic reticulum to the lysosome, increasing its enzymatic activity.[4][5] This chaperone activity has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, leading to an increase in the number of acidic vesicles and the expression of other lysosomal proteins.[7][8][9]

Q2: Why is the accurate measurement of lysosomal pH critical?

The acidic environment of the lysosome, typically maintained at a pH between 4.5 and 5.5, is essential for its function.[10] This low pH is required for the optimal activity of over 70 different acid hydrolases that degrade various macromolecules.[11][12] Deviations from this optimal pH range can impair the lysosome's degradative capacity, leading to the accumulation of substrates and contributing to cellular dysfunction, as seen in lysosomal storage diseases and neurodegenerative disorders like Parkinson's disease.[4][13] Therefore, quantifying pH changes is a critical readout of lysosomal health and function.

Q3: What are the primary methods for measuring lysosomal pH in live cells?

The most common methods involve fluorescence microscopy using pH-sensitive probes.[14] These can be broadly categorized into:

  • Acidotropic Probes (e.g., LysoTracker™): These are fluorescent weak bases that accumulate in acidic compartments.[11] While useful for labeling and tracking acidic organelles, their fluorescence intensity is not a reliable measure of pH as it is also affected by the number and size of the organelles.[11][12]

  • Ratiometric Fluorescent Probes (e.g., LysoSensor™ Yellow/Blue): These probes exhibit a pH-dependent shift in their excitation or emission spectra.[10][14] By calculating the ratio of fluorescence intensities at two different wavelengths, a quantitative pH value can be determined that is largely independent of probe concentration, focal plane, or photobleaching.[14]

Q4: What is the key advantage of a ratiometric probe over a single-wavelength probe like LysoTracker?

The key advantage is quantitative accuracy.[14] Ratiometric measurements are inherently more robust because the ratio of two signals cancels out variability caused by factors like uneven probe loading, differences in organelle size, or signal loss from photobleaching.[14] LysoTracker accumulation indicates acidity, but it cannot reliably deconvolve the effects of pH from the number and size of acidic vesicles to provide a precise pH value.[11][12]

This compound's Cellular Signaling Pathways

This compound influences lysosomal function through at least two distinct mechanisms. It acts as a pharmacological chaperone for the GCase enzyme, promoting its proper folding and trafficking. This enhances lysosomal function and stimulates lysosomal biogenesis through the TFEB pathway. Concurrently, as a weak base, it can directly enter the lysosome and partially neutralize its acidic pH.

cluster_0 Cellular Environment cluster_1 Cytosol / Endoplasmic Reticulum cluster_2 Lysosome This compound This compound GCase_misfolded Misfolded GCase (in ER) This compound->GCase_misfolded Chaperone Activity Lysosome Lysosome (Acidic pH) This compound->Lysosome Acts as Weak Base GCase_folded Correctly Folded GCase GCase_misfolded->GCase_folded Promotes Folding TFEB TFEB Activation GCase_folded->TFEB Activates GCase_folded->Lysosome Trafficking to Lysosome Lysosomal_Biogenesis Lysosomal Biogenesis TFEB->Lysosomal_Biogenesis Induces Lysosome_Neutralized Lysosome (Neutralized pH) Lysosome->Lysosome_Neutralized pH Increases

Caption: this compound's dual mechanism of action on the lysosome.

Experimental Protocol: Ratiometric Lysosomal pH Measurement

This protocol details the use of LysoSensor™ Yellow/Blue DND-160 for quantifying lysosomal pH changes in cultured cells following this compound treatment. This probe fluoresces yellow in acidic environments and blue in more neutral environments.[15][16]

Materials:

  • Cultured cells (e.g., fibroblasts, SH-SY5Y)

  • This compound Hydrochloride

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher L7545)

  • Bafilomycin A1 (positive control for lysosomal alkalinization)

  • Calibration Buffers (pH range 4.0 to 7.5) containing 10 µM Monensin and 20 µM Nigericin

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope or plate reader with dual excitation capabilities (e.g., Ex: 340 nm and 380 nm, Em: 520 nm).

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or 96-well plates to achieve 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 µM) for the specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM Bafilomycin A1 for 1-2 hours).

  • Probe Loading:

    • Prepare a 2-5 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed live-cell imaging medium.[15][17]

    • Remove the treatment medium, wash cells once with PBS, and add the probe-containing medium.

    • Incubate for 1-5 minutes at 37°C, protected from light.[15][18] Note: Longer incubation times can cause lysosomal alkalinization.[18]

  • Imaging:

    • Remove the probe-containing medium and replace it with fresh, pre-warmed imaging medium.

    • Immediately acquire fluorescence images or readings.

    • Capture two images per field of view using distinct excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission filter (e.g., 527 nm).[19]

  • Calibration Curve Generation:

    • On a separate plate of untreated, probe-loaded cells, replace the medium with the series of calibration buffers, starting from the most alkaline (pH 7.5) and moving to the most acidic (pH 4.0).[15]

    • Incubate for 2-5 minutes at each pH step to allow for equilibration before imaging.[15]

    • Acquire dual-excitation images for each pH point.

  • Data Analysis:

    • For the calibration curve, measure the mean fluorescence intensity for each excitation wavelength at each pH point. Calculate the intensity ratio (e.g., I₃₄₀ / I₃₈₀). Plot the ratio against pH and fit the data to a sigmoidal curve.

    • For experimental samples, calculate the fluorescence intensity ratio for each cell or well.

    • Interpolate the lysosomal pH of the experimental samples from the standard curve generated in the previous step.[20]

A 1. Plate Cells (70-80% Confluency) B 2. Treat with this compound (Vehicle, Positive Control) A->B C 3. Load with LysoSensor (2-5 µM, 1-5 min) B->C D 4. Acquire Dual-Excitation Fluorescence Images C->D F 6. Calculate Intensity Ratios (e.g., I-340 / I-380) D->F E 5. Generate Calibration Curve (Separate Plate, pH Buffers) E->F G 7. Interpolate pH from Standard Curve F->G

Caption: Experimental workflow for ratiometric pH measurement.

Data Presentation

The following table presents example data from an experiment measuring the effect of this compound on lysosomal pH using a ratiometric dye.

Treatment GroupConcentrationFluorescence Ratio (Ex 340nm / 380nm)Calculated Lysosomal pH (Mean ± SD)
Vehicle Control-0.85 ± 0.054.75 ± 0.10
This compound30 µM1.15 ± 0.075.20 ± 0.12
Bafilomycin A1100 nM1.95 ± 0.106.50 ± 0.15

Troubleshooting Guide

Q: My positive control, Bafilomycin A1 (a V-ATPase inhibitor), is not causing a significant pH increase. What could be wrong?

A: This is a common issue indicating a problem with the inhibitor or the assay itself.[19]

  • Inhibitor Potency: Ensure your Bafilomycin A1 stock is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.

  • Incubation Time: An incubation time of 1-2 hours is typically sufficient. If you still see no effect, you may need to optimize the duration for your specific cell line.

  • Cell Health: Unhealthy or dying cells may have compromised lysosomal integrity and cannot maintain a pH gradient, masking the effect of the inhibitor. Check cell viability.

Q: The fluorescence signal is very weak or bleaches very quickly.

A:

  • Probe Concentration/Loading: Ensure the LysoSensor probe is used within the recommended concentration range (2-5 µM) and that the loading time is not too short.[15]

  • Photobleaching: Minimize the exposure of your samples to the excitation light. Use the lowest possible light intensity and shortest exposure time required for a good signal. Consider using an anti-fade reagent if compatible with your live-cell medium.

  • Detector Settings: Optimize the gain and sensitivity settings on your microscope's camera or plate reader's detector.

Q: I am seeing very high background fluorescence outside of punctate lysosomal structures.

A:

  • Incomplete Wash: Ensure you are thoroughly but gently washing the cells after probe loading to remove any unbound dye from the medium and cell surface.

  • Probe Concentration: Using too high a concentration of the probe can lead to non-specific cytoplasmic staining. Try reducing the concentration.

  • Media Formulation: Phenol red in standard culture medium is fluorescent and can contribute to high background. Use phenol red-free medium for all imaging steps.

Q: The results are highly variable between different wells or experiments.

A:

  • Cell Density: Ensure that cells are plated at a consistent density across all wells, as confluency can affect cellular physiology and dye uptake.

  • Probe Loading Time: The 1-5 minute loading time is critical and must be kept consistent for all samples, including the calibration standards.[18]

  • Automated vs. Manual: If using a microscope, automated image acquisition can reduce variability compared to manual focusing and field selection. For plate readers, ensure the plate is correctly seated and that readings are taken from the center of the well.

Start Problem Encountered NoBafA1Effect No BafA1 Effect? Start->NoBafA1Effect WeakSignal Weak Signal / Photobleaching? NoBafA1Effect->WeakSignal No CheckInhibitor Check Inhibitor Potency & Incubation Time NoBafA1Effect->CheckInhibitor Yes HighBackground High Background? WeakSignal->HighBackground No CheckProbe Optimize Probe Conc. & Loading Time WeakSignal->CheckProbe Yes CheckWash Improve Wash Steps Use Phenol-Free Media HighBackground->CheckWash Yes Standardize Standardize Cell Density & Loading Times HighBackground->Standardize No OptimizeImaging Reduce Light Exposure Adjust Detector Gain CheckProbe->OptimizeImaging CheckWash->CheckProbe

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Optimizing Ambroxol Treatment Duration in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Ambroxol (B1667023) in various chronic disease models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in chronic disease models beyond its mucolytic properties?

A1: While traditionally known as a mucolytic agent for respiratory diseases[1][2][3][4][5], this compound has demonstrated therapeutic potential in a range of chronic diseases due to its diverse mechanisms of action. These include anti-inflammatory and antioxidant effects[2], and its function as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase)[6][7][8][9][10][11]. Deficiencies in GCase are linked to lysosomal storage disorders like Gaucher disease and are a significant genetic risk factor for Parkinson's disease[7][10][11]. This compound has been shown to increase GCase activity, promoting the clearance of pathological protein aggregates such as α-synuclein.[6][7][12]

Q2: How does the optimal treatment duration of this compound vary across different chronic disease models?

A2: The optimal treatment duration of this compound is highly dependent on the specific chronic disease model and the intended therapeutic effect. For chronic respiratory conditions, treatment can range from a few weeks to several months to manage symptoms and prevent exacerbations.[13][14] In neurodegenerative disease models, such as Parkinson's disease and Gaucher disease, much longer treatment durations, often spanning months to years, are being investigated to achieve disease-modifying effects.[6][7][15][16][17]

Q3: What are the typical dose ranges for this compound in preclinical and clinical studies for chronic diseases?

A3: Dosing varies significantly based on the disease and model.

  • Respiratory Diseases: In pediatric patients with acute and chronic respiratory diseases, dosages have ranged from 1.5 mg/kg to 60 mg/day for durations of 5-10 days.[1] For chronic bronchitis in adults, a daily dose of 75 mg has been used in a 6-month trial.[13]

  • Parkinson's Disease: A Phase 3 clinical trial is evaluating this compound at a daily dose of 1.26g (1260mg) for 104 weeks.[15][16][18]

  • Gaucher Disease: High-dose this compound therapy has been reported, with doses ranging from 25 mg/kg/day to 1485 mg/day, for follow-up periods of 1 to 84 months.[8]

  • Cystic Fibrosis: One study administered 33 mg of this compound three times a day to adults and 10 mg four times a day to children for 80 days.[19]

Troubleshooting Guide

Problem: Lack of significant therapeutic effect in a neurodegenerative disease model.

Possible Cause & Solution:

  • Insufficient Treatment Duration: Neurodegenerative processes are often slow and progressive. Short-term administration of this compound may not be sufficient to observe significant changes.

    • Recommendation: Based on ongoing clinical trials, consider extending the treatment duration to at least 52 weeks to assess potential disease-modifying effects.[7][20]

  • Suboptimal Dosage: The chaperone effect of this compound on GCase is dose-dependent.

    • Recommendation: Review the literature for effective dose ranges in similar models. For instance, high doses (e.g., 1.26g/day in humans) are being explored for Parkinson's disease.[15][16] Ensure the dose used is sufficient to achieve CNS penetration and target engagement.

Problem: High variability in experimental results.

Possible Cause & Solution:

  • Inconsistent Drug Administration: The method and frequency of this compound administration can impact its bioavailability and efficacy.

    • Recommendation: Standardize the administration route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. Refer to detailed experimental protocols from published studies for guidance.

  • Genetic Heterogeneity of the Model: In models related to GCase deficiency, the specific mutation can influence the response to this compound.

    • Recommendation: Ensure that the animal model has a well-characterized genetic background. Some GBA mutations may be more responsive to chaperone therapy than others.

Quantitative Data Summary

Table 1: this compound Treatment Duration and Dosage in Clinical Trials for Chronic Diseases

DiseaseStudy PhaseDosageTreatment DurationKey Outcome MeasuresReference
Parkinson's DiseasePhase 3 (ASPro-PD)1260 mg/day104 weeks (2 years)Change in MDS-UPDRS score[6][15][16][17]
GBA-Associated Parkinson's DiseasePhase 2 (AMBITIOUS)1.2 g/day 52 weeks (1 year)Change in Montreal Cognitive Assessment score[7][20]
Lewy Body DementiaPhase 2Not specified52 weeks (1 year)Changes in cognitive symptoms[21]
Type I Gaucher DiseaseProof-of-Concept187.5 and 225 mg/day2 monthsIn vitro responsiveness
Chronic BronchitisDouble-blind, placebo-controlled75 mg/day6 monthsPrevention of exacerbations[13]
COPDDouble-blind, randomized, multicenterNot specified12 monthsPrevention of exacerbations[14]
Cystic FibrosisSingle-blind, comparativeAdults: 33 mg 3x/day; Children: 10 mg 4x/day80 daysImprovement in respiratory function[19]
Diabetic Peripheral NeuropathyRandomized, controlled450 mg/day3 monthsAssessment of neuropathy symptoms[22]

Experimental Protocols

Protocol 1: Evaluation of this compound in a GBA-Associated Parkinson's Disease Mouse Model

This protocol is a synthesized example based on the principles of studies investigating this compound's chaperone activity.

  • Animal Model: Use a transgenic mouse model expressing a human GBA mutation (e.g., L444P) that exhibits a Parkinson's-like phenotype with age.

  • This compound Preparation: Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile saline or drinking water). Prepare fresh solutions daily.

  • Treatment Groups:

    • Group 1: Vehicle control (placebo).

    • Group 2: Low-dose this compound.

    • Group 3: High-dose Ambroxlo.

  • Administration: Administer this compound or vehicle via oral gavage once daily for a period of 6 to 12 months.

  • Behavioral Analysis: Conduct a battery of motor function tests (e.g., rotarod, open field test) at baseline and at regular intervals throughout the treatment period.

  • Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue (specifically the substantia nigra and striatum) and blood samples.

    • Measure GCase activity in brain lysates.

    • Quantify α-synuclein levels (total and aggregated forms) via Western blot or ELISA.

    • Assess markers of oxidative stress and neuroinflammation.

  • Histological Analysis: Perform immunohistochemical staining of brain sections to evaluate neuronal loss (e.g., tyrosine hydroxylase staining) and α-synuclein pathology.

Visualizations

Ambroxol_Signaling_Pathway cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum GCase_misfolded Misfolded GCase GCase_functional Functional GCase GCase_misfolded->GCase_functional Correct Folding ER_stress ER Stress GCase_misfolded->ER_stress Glucosylceramide Glucosylceramide GCase_functional->Glucosylceramide Degrades alpha_synuclein_agg α-synuclein Aggregates GCase_functional->alpha_synuclein_agg Promotes Clearance Ceramide Ceramide Glucosylceramide->Ceramide alpha_synuclein_clear Cleared α-synuclein alpha_synuclein_agg->alpha_synuclein_clear GBA_gene GBA Gene Mutation GBA_gene->GCase_misfolded Leads to This compound This compound This compound->GCase_misfolded Acts as Chaperone

Caption: this compound's chaperone activity on GCase.

Experimental_Workflow start Start: Select Chronic Disease Animal Model groups Establish Treatment Groups: - Vehicle Control - Low-Dose this compound - High-Dose this compound start->groups admin Daily this compound Administration (e.g., Oral Gavage) groups->admin duration Long-term Treatment (Weeks to Months) admin->duration behavior Periodic Behavioral Assessments duration->behavior end Endpoint: Sacrifice & Tissue Collection duration->end behavior->end analysis Biochemical & Histological Analysis: - GCase Activity - Protein Aggregation - Neuronal Viability end->analysis results Data Analysis & Interpretation analysis->results

Caption: Preclinical experimental workflow.

References

Challenges in translating Ambroxol's effects from in vitro to in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambroxol (B1667023). It specifically addresses the common challenges encountered when translating in vitro findings to in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: Why are the effective concentrations of Ambroxrol in my in vitro experiments much lower than the doses required to see an effect in animal models?

A1: This is a common and expected observation when translating in vitro data to in vivo systems. Several factors contribute to this discrepancy:

  • Pharmacokinetics (PK): In a living organism, this compound undergoes absorption, distribution, metabolism, and excretion (ADME). This means that the concentration of this compound reaching the target tissue in vivo is often significantly lower than the concentration applied directly to cells in a culture dish.[1][2][3]

  • Metabolism: this compound is metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme.[2] This metabolic process can convert this compound into less active or inactive metabolites, reducing its effective concentration at the site of action.

  • Protein Binding: A significant portion of this compound in the bloodstream binds to plasma proteins.[1] Only the unbound, or "free," fraction of the drug is available to exert its pharmacological effect. This further reduces the effective concentration in vivo compared to the total concentration administered.

  • Tissue Distribution: this compound distributes unevenly throughout the body, with the highest concentrations typically found in the lungs.[1][2] Therefore, a higher systemic dose may be required to achieve a therapeutic concentration in other tissues.

  • Biological Complexity: In vivo systems involve complex interactions between different cell types, tissues, and organ systems that are not fully replicated in in vitro models.[4][5] These interactions can influence the overall response to the drug.

Q2: I'm seeing a potent anti-inflammatory effect of this compound in my cell culture assay, but the effect is much weaker in my animal model of inflammation. What could be the reason?

A2: This discrepancy can arise from several factors related to the differences between a simplified in vitro environment and a complex in vivo inflammatory response:

  • Cell-Type Specificity: Your in vitro model may use a single cell type (e.g., macrophages or neutrophils) where this compound has a direct and potent effect on inflammatory pathways.[6][7][8] In vivo, the inflammatory cascade involves a multitude of cell types and signaling molecules, and the net effect of this compound may be modulated by these complex interactions.

  • Cytokine Milieu: The specific cytokines and inflammatory mediators present in your in vitro assay may differ from the complex cytokine storm in an in vivo model. This compound's efficacy can be dependent on the specific inflammatory context. For instance, in vitro studies have shown this compound can reduce the release of TNF-α, IL-1β, and IL-6 from activated macrophages.[5][7] The in vivo relevance will depend on the contribution of these specific cytokines to the disease model.

  • Dosing and Route of Administration: The dose and route of administration in your animal model are critical. An insufficient dose may not achieve the necessary tissue concentration to replicate the in vitro effect. Oral administration, for example, is subject to first-pass metabolism, which can significantly reduce the amount of active drug reaching the systemic circulation.[1]

  • Animal Model Selection: The chosen animal model may not fully recapitulate the specific inflammatory mechanisms you are targeting. The underlying pathology of the animal model can influence the therapeutic response to this compound.

Q3: How can I determine the appropriate in vivo dose of this compound to use based on my in vitro data?

A3: While there is no simple formula, here are some guiding principles and steps:

  • Review Existing Literature: Search for published in vivo studies that have investigated similar effects of this compound. Pay close attention to the animal species, disease model, route of administration, and the reported effective doses.

  • Pharmacokinetic Scaling: If pharmacokinetic data is available for the animal species you are using, you can perform allometric scaling to estimate an equivalent dose from human clinical data or other animal models. However, be aware that there are significant species differences in this compound's pharmacokinetics. For instance, much higher doses are required in rats to achieve comparable plasma levels to humans.[1]

  • Dose-Response Studies: It is crucial to perform a dose-response (or dose-ranging) study in your animal model. Start with a dose that is reasonably expected to be safe and escalate to find a dose that produces the desired effect without causing toxicity.

  • Consider the Target Engagement: Whenever possible, try to measure a biomarker that confirms this compound is reaching its target and exerting a biological effect in vivo. For example, if you are studying its effect on glucocerebrosidase (GCase), you can measure GCase activity in relevant tissues.[9][10]

Troubleshooting Guides

Problem: Inconsistent GCase Chaperone Activity of this compound in Different Cell Lines
Possible Cause Troubleshooting Steps
Mutation-Dependent Efficacy This compound's chaperone activity is highly dependent on the specific GBA1 gene mutation.[11][12] Verify the GBA1 mutation in your cell lines. The response can vary significantly even between cell lines with the same genotype due to different genetic backgrounds.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Effective concentrations in vitro typically range from 10 µM to 100 µM.[13][14]
Incorrect Incubation Time Ensure a sufficient incubation period for this compound to exert its chaperone effect. Studies have shown that incubation for 4 to 5 days can be effective.[12][15]
Cellular Stress High concentrations of this compound or prolonged incubation may induce cellular stress, which can affect protein folding and enzyme activity. Monitor cell viability and morphology.
Assay Conditions Optimize your GCase activity assay. Ensure the pH of the assay buffer is appropriate, as this compound's interaction with GCase can be pH-dependent.
Problem: Lack of In Vivo Efficacy Despite Promising In Vitro Mucolytic Activity
Possible Cause Troubleshooting Steps
Inappropriate Animal Model The animal model may not have the same mucus composition or clearance mechanisms as humans. For respiratory studies, models that mimic chronic bronchitis or cystic fibrosis are often used.
Route of Administration For respiratory effects, direct administration to the lungs via inhalation may be more effective than systemic administration (oral or intravenous).[16][17]
Insufficient Drug Exposure in the Lungs Even with systemic administration, the concentration of this compound in the lung lining fluid may not be sufficient. Measure this compound concentrations in bronchoalveolar lavage fluid (BALF) if possible.
Assay for Mucolytic Activity The method used to assess mucolytic activity in vivo (e.g., measuring mucus viscosity, transport speed) may not be sensitive enough to detect the effect.
Underlying Pathology In some disease models, the overproduction and altered composition of mucus may be too severe for this compound to have a significant effect at tolerable doses.

Quantitative Data Summary

Table 1: Comparison of In Vitro Effective Concentrations and In Vivo Doses of this compound

Pharmacological Effect In Vitro System Effective Concentration (In Vitro) Animal Model Effective Dose (In Vivo) Route of Administration
Anti-inflammatory (Cytokine Release Inhibition) Human peripheral blood mononuclear cells1-10 µMRat (LPS-induced inflammation)120 ppm in diet[18][19]Oral
Rat alveolar macrophagesNot specified, but significant effect observed[7]Mouse (influenza infection)10 mg/kg/day[5]Not specified
GCase Chaperone Activity Patient-derived fibroblasts10-100 µM[11][13]Mouse (GBA1 mutant)4 mM in drinking water[10]Oral
Patient-derived macrophages>10 µMNon-human primate100 mg/day[9]Oral
Antioxidant (Lipid Peroxidation Inhibition) Rat liver mitochondria and gastric mucosa10 mM[4]Rat (indomethacin-induced gastric lesions)50 mg/kg[4]Oral
Sodium Channel Blockade Recombinant Na+ channelsIC50 values vary by channel subtype[1]Rat (neuropathic pain models)≥ 300 mg/kg[1]Oral
5-HT3 Receptor Antagonism Isolated guinea pig colonIC50: 36,000 nM[20][21]Not availableNot availableNot available

Table 2: this compound Dosages in Human Clinical Trials

Indication Dosage Study Phase Key Findings
Parkinson's Disease 1050 mg/day to 1260 mg/day[13][22][23]Phase 2/3Safe and well-tolerated; increased GCase levels in CSF.[24]
Parkinson's Disease Dementia 525 mg/day (low dose), 1050 mg/day (high dose)[25]Phase 2Safe and well-tolerated; demonstrated target engagement.[25]
Gaucher Disease 150 mg/day[13]Pilot studyMeasurable improvement in GCase function.[13]

Experimental Protocols

Key Experiment: In Vitro GCase Chaperone Activity Assay in Patient-Derived Fibroblasts
  • Cell Culture: Culture patient-derived fibroblasts with a known GBA1 mutation in a suitable growth medium.

  • This compound Treatment: Seed the fibroblasts in multi-well plates. After cell attachment, treat the cells with increasing concentrations of this compound (e.g., 10, 30, 100 µM) or a vehicle control for 4-5 days.

  • Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing a non-ionic detergent (e.g., Triton X-100 or sodium taurocholate).

  • GCase Activity Measurement:

    • Use a fluorogenic substrate for GCase, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Incubate the cell lysate with the 4-MUG substrate in an acidic buffer (pH 4.5-5.2) at 37°C.

    • Stop the reaction with a high pH buffer (e.g., glycine-carbonate buffer).

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., BCA assay) to normalize the GCase activity.

  • Data Analysis: Express GCase activity as nmol of substrate hydrolyzed per hour per mg of protein. Calculate the fold increase in GCase activity in this compound-treated cells compared to untreated controls.[11][12][26]

Key Experiment: In Vivo Assessment of Anti-inflammatory Effects in a Rat Model of Lung Inflammation
  • Animal Model: Use a suitable rat model of lung inflammation, such as intratracheal instillation of lipopolysaccharide (LPS) or quartz particles.[18][19]

  • This compound Administration: Administer this compound to the rats via the desired route (e.g., oral gavage, in-diet, or intraperitoneal injection) at various doses for a specified period before or after the inflammatory challenge. Include a vehicle control group.

  • Bronchoalveolar Lavage (BAL): At the end of the experiment, euthanize the animals and perform a bronchoalveolar lavage with sterile saline to collect BAL fluid (BALF).

  • Cell Count and Differentiation: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and lymphocytes.

  • Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant of the BALF using enzyme-linked immunosorbent assays (ELISA).

  • Histopathology: Perfuse and fix the lungs in formalin. Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, edema, and cellular infiltration.

  • Data Analysis: Compare the cell counts, cytokine levels, and histopathological scores between the this compound-treated groups and the control group to determine the anti-inflammatory effect.

Visualizations

experimental_workflow cluster_invitro In Vitro Phase cluster_translation Translational Gap cluster_invivo In Vivo Phase invitro_exp Cell-based Assays (e.g., GCase activity, cytokine release) dose_response Dose-Response Curve Generation invitro_exp->dose_response Determine EC50/IC50 challenges Pharmacokinetics Metabolism Protein Binding dose_response->challenges animal_model Animal Model Selection challenges->animal_model dose_ranging Dose-Ranging Study animal_model->dose_ranging efficacy_testing Efficacy & Biomarker Analysis dose_ranging->efficacy_testing caption Experimental Workflow: From In Vitro to In Vivo

Caption: Experimental Workflow: From In Vitro to In Vivo.

signaling_pathway cluster_ambroxol_effects This compound's Pleiotropic Effects cluster_gcase Lysosomal Function cluster_inflammation Anti-inflammatory cluster_channels Ion Channel Modulation This compound This compound gcase Mutant GCase Chaperoning This compound->gcase cytokine Inhibition of Pro-inflammatory Cytokine Release (TNF-α, IL-6) This compound->cytokine na_channel Sodium Channel Blockade This compound->na_channel lysosomal_transport Increased Lysosomal Transport gcase->lysosomal_transport gcase_activity Restored GCase Activity lysosomal_transport->gcase_activity caption This compound's Multiple Mechanisms of Action

Caption: this compound's Multiple Mechanisms of Action.

logical_relationship cluster_factors Contributing Factors invitro In Vitro Observation (High Potency) discrepancy Discrepancy in Efficacy invitro->discrepancy invivo In Vivo Observation (Lower Potency) invivo->discrepancy pk Pharmacokinetics (ADME) discrepancy->pk metabolism First-Pass Metabolism discrepancy->metabolism protein_binding Plasma Protein Binding discrepancy->protein_binding tissue_dist Uneven Tissue Distribution discrepancy->tissue_dist caption Challenges in In Vitro to In Vivo Translation

References

Technical Support Center: Adjusting Ambroxol Protocols for Different GBA1 Mutation Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ambroxol (B1667023) treatment protocols for various GBA1 mutation types.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a pharmacological chaperone for Glucocerebrosidase (GCase)?

This compound is a small molecule chaperone that binds to the misfolded GCase enzyme in the endoplasmic reticulum (ER). This binding helps to stabilize the enzyme's conformation, facilitating its proper folding and subsequent trafficking to the lysosome.[1][2][3] In the acidic environment of the lysosome, this compound dissociates, allowing the correctly folded GCase to carry out its function of hydrolyzing glucosylceramide.[2] Some studies also suggest that this compound can enhance lysosomal function and promote the clearance of protein aggregates through the autophagy pathway.[4][5]

Q2: Does the effectiveness of this compound vary depending on the specific GBA1 mutation?

Yes, the efficacy of this compound as a pharmacological chaperone can be mutation-dependent.[6] Its ability to restore GCase activity is generally more pronounced for "mild" mutations (e.g., N370S) compared to "severe" mutations (e.g., L444P) that cause more significant protein misfolding and degradation.[7] Researchers should empirically determine the optimal this compound concentration and treatment duration for their specific GBA1 mutant cell line.

Q3: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the specific GBA1 mutation being studied. Generally, concentrations ranging from 10 µM to 100 µM are used in cell culture experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for each specific cell line and experimental setup.[8][9]

Q4: What is a typical treatment duration for this compound in cell culture?

Treatment durations in published studies vary, ranging from 24 hours to several days. For example, a 6-day treatment has been shown to significantly increase GCase protein levels and activity in cholinergic neurons with the N370S GBA1 mutation.[1] The optimal duration should be determined based on the specific experimental goals, such as assessing changes in GCase activity, protein levels, or downstream cellular phenotypes.

Q5: Are there any known off-target effects of this compound that I should be aware of?

While generally considered safe, high concentrations of this compound may have off-target effects. It is essential to include appropriate controls in your experiments, such as untreated mutant cells and wild-type cells treated with this compound. Some studies suggest that this compound may also influence other cellular pathways, such as those involved in mitochondrial function and lysosomal biogenesis.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Low GCase Activity Measurements
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment (e.g., 1, 10, 50, 100, 500 µM) to identify the optimal concentration for your specific GBA1 mutant cell line.
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for observing a significant increase in GCase activity.
Cell Line Instability Ensure consistent cell passage number and growth conditions. Regularly verify the GBA1 mutation status of your cell line.
Assay Variability Use a consistent and validated GCase activity assay protocol. Include positive (wild-type cells) and negative (untreated mutant cells) controls in every experiment. Ensure accurate protein quantification for normalization.
Lysate Preparation Issues Prepare fresh cell lysates for each experiment. Avoid repeated freeze-thaw cycles.
Issue 2: Cell Toxicity or Reduced Viability
Possible Cause Troubleshooting Step
This compound Concentration Too High Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold of this compound for your specific cell line. Use concentrations well below this threshold for your experiments.
Prolonged Treatment Duration Assess cell viability at different time points during your time-course experiments to ensure that the chosen treatment duration is not causing significant cell death.
Solvent Toxicity (e.g., DMSO) Ensure the final concentration of the solvent used to dissolve this compound is minimal and consistent across all experimental conditions, including vehicle controls.
Issue 3: Difficulty Visualizing Lysosomal Function (e.g., with LysoTracker)
Possible Cause Troubleshooting Step
Suboptimal LysoTracker Concentration Titrate the LysoTracker probe to determine the optimal concentration for your cell line, as excessive concentrations can be toxic. A typical starting concentration is 50-75 nM.
Incorrect Incubation Time Optimize the incubation time for the LysoTracker probe (typically 30 minutes to 2 hours) to achieve sufficient lysosomal staining without causing cellular stress.
Phototoxicity Minimize the exposure of stained cells to light to prevent phototoxicity and photobleaching.
Altered Lysosomal pH in Mutant Cells Be aware that some GBA1 mutations can alter lysosomal pH, which may affect the intensity of pH-dependent dyes like LysoTracker. Consider using alternative methods to assess lysosomal function, such as measuring the activity of other lysosomal enzymes.

Quantitative Data Summary

Table 1: Effect of this compound on GCase Activity in Different GBA1 Mutant Models

GBA1 Mutation Cell/Animal Model This compound Concentration Treatment Duration Observed Effect on GCase Activity Reference
N370SCholinergic NeuronsNot specified6 days~55% increase[1]
L444P (heterozygous)Mouse Brain4mM in drinking water12 daysSignificant increase in brainstem, midbrain, cortex, and striatum[10]
F213I, N370S, R131C, N188S/G193W, etc.Patient-derived FibroblastsNot specifiedNot specifiedVariable increases, demonstrating mutation-dependent responses[6]
GBA1-mutantPD Patient FibroblastsNot specifiedNot specifiedCorrection of deficient GCase activity[8]

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol is adapted for a 96-well plate format using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Assay Buffer: 0.2 M citrate/phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.1% Triton X-100

  • 4-MUG substrate solution (4 mM in Assay Buffer)

  • Stop Solution: 0.5 M glycine-NaOH, pH 10.4

  • Black, clear-bottom 96-well plates

  • Fluorometer (Excitation: 365 nm, Emission: 448 nm)

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the determined duration.

    • Wash cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • GCase Assay:

    • Add 20 µg of protein lysate to each well of a black, clear-bottom 96-well plate.

    • Add Assay Buffer to a final volume of 50 µL per well.

    • Initiate the reaction by adding 50 µL of 4-MUG substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement:

    • Read the fluorescence on a plate reader at Ex/Em = 365/448 nm.

    • Calculate GCase activity relative to a 4-methylumbelliferone (B1674119) (4-MU) standard curve and normalize to the amount of protein used.

Lysosomal Staining with LysoTracker

This protocol describes the staining of acidic organelles in live cells using LysoTracker probes.

Materials:

  • LysoTracker probe (e.g., LysoTracker Red DND-99)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Treat cells with this compound or vehicle control as previously optimized.

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the range of 50-75 nM.

    • Remove the culture medium from the cells and wash once with pre-warmed medium.

    • Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Remove the staining solution and replace it with fresh pre-warmed live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set for the chosen LysoTracker probe.

Western Blotting for GCase Protein Levels

This protocol is for determining the relative amount of GCase protein in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GCase

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell lysates and determine protein concentration as described in the GCase activity assay protocol.

    • Denature protein samples by boiling in Laemmli buffer.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

Cell Viability (MTT) Assay

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired duration. Include untreated and vehicle-treated controls.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a spectrophotometer.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

GBA1 Mutation, ER Stress, and this compound Action

Mutations in GBA1 can lead to misfolded GCase protein, which is retained in the ER and targeted for degradation via the ER-associated degradation (ERAD) pathway. This accumulation of misfolded protein can induce the Unfolded Protein Response (UPR), a cellular stress response. This compound acts as a chaperone to facilitate the correct folding of mutant GCase, allowing it to exit the ER and traffic to the lysosome, thereby alleviating ER stress.[11]

GBA1_ER_Stress_this compound cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome GBA1_mut Mutant GBA1 (e.g., N370S, L444P) Misfolded_GCase Misfolded GCase GBA1_mut->Misfolded_GCase Transcription & Translation ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD UPR Unfolded Protein Response (UPR) Misfolded_GCase->UPR Accumulation Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Facilitated by This compound This compound This compound This compound->Misfolded_GCase Binds & Stabilizes Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Trafficking Ambroxol_Workflow start Start: GBA1 Mutant Cell Line dose_response 1. Dose-Response Curve (this compound Concentration vs. Cell Viability) start->dose_response time_course 2. Time-Course Experiment (Optimal this compound Concentration) dose_response->time_course Determine Optimal Non-Toxic Concentration gcase_activity 3. GCase Activity Assay time_course->gcase_activity Determine Optimal Treatment Duration western_blot 4. Western Blot for GCase Protein gcase_activity->western_blot lysosomal_function 5. Lysosomal Function Assay (e.g., LysoTracker) western_blot->lysosomal_function downstream_analysis 6. Downstream Phenotypic Analysis (e.g., substrate accumulation, autophagy markers) lysosomal_function->downstream_analysis end End: Optimized Protocol downstream_analysis->end GBA1_Autophagy GBA1_mut GBA1 Mutation Defective_GCase Defective GCase Activity GBA1_mut->Defective_GCase GlcCer_Accumulation Glucosylceramide Accumulation Defective_GCase->GlcCer_Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction GlcCer_Accumulation->Lysosomal_Dysfunction Impaired_Autophagy Impaired Autophagic Flux Lysosomal_Dysfunction->Impaired_Autophagy Protein_Aggregation Toxic Protein Aggregate Accumulation Impaired_Autophagy->Protein_Aggregation This compound This compound Restored_GCase Restored GCase Activity This compound->Restored_GCase Enhances Improved_Lysosomal_Function Improved Lysosomal Function Restored_GCase->Improved_Lysosomal_Function Enhanced_Autophagy Enhanced Autophagic Flux Improved_Lysosomal_Function->Enhanced_Autophagy Enhanced_Autophagy->Protein_Aggregation Reduces

References

Navigating the Nuances of Ambroxol: A Technical Guide to Mitigating Off-Target Effects in Experimental Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of Ambroxol (B1667023) in experimental settings. This compound, a widely used mucolytic agent, is also gaining attention as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), with potential therapeutic implications for Gaucher and Parkinson's diseases. However, its polypharmacology, including effects on ion channels and autophagy, necessitates careful experimental design to ensure accurate interpretation of results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help researchers navigate the complexities of working with this compound.

Troubleshooting Guide: Isolating the Intended Effects of this compound

Researchers may encounter confounding results due to this compound's multiple cellular targets. This section provides a question-and-answer formatted guide to address and troubleshoot these specific issues.

Question/Issue Potential Cause Recommended Action
How can I be sure that the observed effect is due to GCase chaperone activity and not a general lysosomal effect? This compound is a weak base and can accumulate in acidic organelles like lysosomes, a property known as lysosomotropism. This can lead to changes in lysosomal pH and function independent of its chaperone activity.[1][2][3][4][5]Control Experiment: Use a non-chaperone lysosomotropic agent with a similar pKa as a control (e.g., chloroquine (B1663885) at a concentration known to alter lysosomal pH but not directly impact GCase). This will help differentiate between general lysosomotropic effects and specific GCase chaperoning.
My results show changes in autophagy markers (e.g., LC3-II, p62). Is this a direct effect of this compound on autophagy or secondary to its GCase activity? This compound has been shown to modulate autophagy.[6][7][8][9][10] In some systems, it can block autophagic flux, leading to an accumulation of autophagosomes.[6] This can be independent of its GCase chaperone function.Experiment to Differentiate: Perform an autophagy flux assay. Treat cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or chloroquine. If this compound is truly enhancing autophagy, you will see a further increase in LC3-II accumulation in the presence of the inhibitor. If it's blocking flux, there will be little to no additional LC3-II accumulation.[6][8]
I am observing changes in cellular excitability or calcium signaling. Could this be an off-target effect of this compound? Yes, this compound is a known blocker of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[11] This is particularly relevant in neuronal and muscle cell models.Control Measures: 1. Use specific ion channel blockers: As positive controls for the observed effects, use well-characterized Na+ channel blockers (e.g., tetrodotoxin (B1210768) for TTX-sensitive channels) or Ca2+ channel blockers (e.g., nifedipine (B1678770) for L-type channels).[12] 2. Dose-response curve: Determine the concentration range where this compound affects ion channels versus its chaperone activity. The IC50 for channel blockade may differ from the effective concentration for GCase enhancement. 3. Alternative chaperones: If available, use a GCase chaperone with no known ion channel activity as a comparator.
How do I choose the optimal concentration of this compound for my experiment to minimize off-target effects? The effective concentration of this compound varies depending on the cell type and the specific effect being studied.[6][13] Higher concentrations are more likely to induce off-target effects.Recommendation: Conduct a dose-response study for your specific cell line and endpoint. Start with concentrations reported in the literature for GCase chaperone activity (typically in the low micromolar range, e.g., 5-60 µM) and assess for off-target effects at each concentration.[6][13]

Quantitative Data Summary

The following tables summarize the reported concentrations and inhibitory values for this compound's various activities to aid in experimental design and data interpretation.

Table 1: this compound Concentrations for GCase Chaperone Activity

Cell TypeEffective Concentration RangeObserved EffectReference
Gaucher Disease Fibroblasts1-100 µMIncreased GCase activity and lysosomal localization[14]
Parkinson's Disease Fibroblasts5-60 µMIncreased GCase activity[14]
Primary Cortical Neurons10-30 µMIncreased GCase activity[6]
Patient-derived Macrophages10-50 µMIncreased GCase activity[12]

Table 2: this compound IC50 Values for Ion Channel Blockade

Channel TypeCell TypeIC50 (Tonic Block)IC50 (Phasic Block)Reference
TTX-resistant Na+ channelsRat Dorsal Root Ganglia35.2 µM22.5 µM
TTX-sensitive Na+ channelsRat Dorsal Root Ganglia111.5 µM-
Voltage-gated Ca2+ channelsRat Sensory NeuronsPotent inhibition observed, specific IC50 not provided-[11]

Table 3: this compound Concentrations for Autophagy Modulation

Cell TypeConcentrationObserved Effect on AutophagyReference
Primary Cortical Neurons10-30 µMBlock of autophagic flux[6]
Multiple Myeloma Cells150 µMInhibition of late-stage autophagy[8]
MacrophagesClinically relevant dosesInduction of autophagy[7][9]

Key Experimental Protocols

Detailed methodologies for critical assays are provided below to ensure robust and reproducible results.

Protocol 1: Glucocerebrosidase (GCase) Activity Assay

This protocol is adapted from established fluorometric assays.[15][16][17]

Materials:

  • Cell lysate

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.25% Triton X-100

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Stop Solution: 0.1 M glycine-NaOH, pH 10.7

  • GCase inhibitor (positive control for inhibition): Conduritol B epoxide (CBE)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

  • Prepare cell lysates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • In a 96-well plate, add 10-20 µg of protein lysate to each well. Bring the volume up to 50 µL with assay buffer.

  • Include control wells:

    • No lysate control: 50 µL of assay buffer only.

    • Inhibitor control: Pre-incubate lysate with CBE (e.g., 100 µM for 30 minutes at 37°C) before adding the substrate.

  • Initiate the reaction by adding 50 µL of 4-MUG substrate solution (final concentration of 2.5 mM in assay buffer) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence on a plate reader.

  • Calculate GCase activity relative to a 4-methylumbelliferone (B1674119) standard curve and normalize to the protein concentration.

Protocol 2: Autophagy Flux Assay using Western Blot

This protocol is based on the principle of blocking lysosomal degradation to assess the rate of autophagosome formation.[6][8]

Materials:

  • Cells of interest

  • This compound

  • Lysosomal inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed cells to achieve 70-80% confluency at the time of the experiment.

  • Set up four experimental groups:

    • Control: Untreated cells.

    • This compound: Cells treated with the desired concentration of this compound for the desired time.

    • BafA1/CQ alone: Cells treated with a lysosomal inhibitor (e.g., 100 nM BafA1 for the last 2-4 hours of the experiment).

    • This compound + BafA1/CQ: Cells pre-treated with this compound, followed by the addition of the lysosomal inhibitor for the last 2-4 hours.

  • After treatment, wash cells with cold PBS and lyse them.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting for LC3B, p62, and a loading control.

  • Data Interpretation:

    • LC3-II levels: An increase in LC3-II in the this compound group compared to the control suggests an increase in autophagosomes. A further increase in LC3-II in the "this compound + BafA1/CQ" group compared to the "BafA1/CQ alone" group indicates an induction of autophagic flux by this compound. If there is no significant difference, this compound may be impairing autophagic flux.

    • p62 levels: An accumulation of p62 in this compound-treated cells can also indicate a blockage in autophagic degradation.

Visualizing this compound's Cellular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Misfolded GCase Misfolded GCase Correctly Folded GCase Correctly Folded GCase Misfolded GCase->Correctly Folded GCase This compound This compound This compound->Misfolded GCase Binds & Chaperones Active GCase Active GCase Correctly Folded GCase->Active GCase Trafficking & Dissociation of this compound Glucosylceramide Glucosylceramide Active GCase->Glucosylceramide Hydrolyzes Ceramide + Glucose Ceramide + Glucose Glucosylceramide->Ceramide + Glucose

Caption: this compound's GCase Chaperone Mechanism.

Start Start Experimental Setup Seed Cells & Prepare Reagents Start->Experimental Setup Treatment Groups Control This compound BafA1/CQ This compound + BafA1/CQ Experimental Setup->Treatment Groups Incubation Incubate Cells Treatment Groups->Incubation Cell Lysis Lyse Cells & Quantify Protein Incubation->Cell Lysis Western Blot Perform Western Blot for LC3-II & p62 Cell Lysis->Western Blot Data Analysis Analyze Protein Levels Western Blot->Data Analysis

Caption: Experimental Workflow for Autophagy Flux Assay.

cluster_targets Cellular Targets of this compound This compound This compound GCase GCase Chaperone Activity This compound->GCase Ion Channels Na+/Ca2+ Channel Blockade This compound->Ion Channels Autophagy Autophagy Modulation This compound->Autophagy Lysosome Lysosomotropism This compound->Lysosome

Caption: Polypharmacology of this compound.

Frequently Asked Questions (FAQs)

  • Q1: Is it possible to completely eliminate the off-target effects of this compound? A: It is challenging to completely eliminate off-target effects. The most effective approach is to be aware of them, design experiments with appropriate controls to account for them, and use the lowest effective concentration of this compound that achieves the desired primary effect.

  • Q2: Are the off-target effects of this compound always a confounding factor? A: Not necessarily. In some contexts, the off-target effects may contribute to the overall therapeutic potential of this compound. For example, its anti-inflammatory and antioxidant properties might be beneficial in neurodegenerative disease models. The key is to be able to dissect which effect is responsible for the observed outcome.

  • Q3: Does the purity of the this compound compound matter? A: Yes, it is crucial to use a high-purity grade of this compound hydrochloride for all experiments to avoid confounding results from impurities.

  • Q4: How long should I treat my cells with this compound? A: The optimal treatment duration can vary. For chaperone activity, treatments often range from 24 to 72 hours to allow for protein synthesis, folding, and trafficking.[14] However, for acute effects like ion channel blockade, the timeframe will be much shorter. It is recommended to perform a time-course experiment to determine the optimal duration for your specific assay.

  • Q5: Can I use siRNA or CRISPR to validate that the observed effect is GCase-dependent? A: Yes, knocking down or knocking out the GBA1 gene (which encodes GCase) is an excellent strategy. If the effect of this compound is lost in the GBA1-deficient cells, it strongly suggests that the effect is mediated through its chaperone activity on GCase.

This technical support center is intended to be a living document and will be updated as new research on the mechanisms and applications of this compound becomes available. We encourage researchers to consult the primary literature and to reach out to the scientific community with further questions.

References

Validation & Comparative

A Comparative Analysis of Ambroxol and Bromhexine on Mucociliary Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mucoactive agents Ambroxol (B1667023) and Bromhexine (B1221334), with a focus on their effects on mucociliary clearance. The information presented is supported by experimental data to aid in research and drug development.

Introduction

This compound and its parent compound, Bromhexine, are widely used mucoactive agents that play a crucial role in the management of respiratory diseases characterized by abnormal mucus secretion and impaired mucus transport.[1] this compound is the active metabolite of Bromhexine and is recognized for its secretolytic and mucokinetic properties.[2] Both agents aim to improve the efficiency of the mucociliary escalator, a primary defense mechanism of the respiratory system.

Mechanism of Action

Both this compound and Bromhexine exert their effects through multiple mechanisms that ultimately enhance mucociliary clearance. Their actions include modifying the properties of respiratory mucus and stimulating the ciliary activity of the airway epithelium.

This compound:

This compound's primary mechanism involves the stimulation of surfactant production and the enhancement of ciliary beat frequency (CBF).[2] The increase in CBF is mediated by a rise in intracellular calcium concentration ([Ca²⁺]i) within the ciliated epithelial cells.[3] This is achieved through the influx of extracellular Ca²⁺ via L-type voltage-gated Ca²⁺ channels.[4] This influx triggers a signaling cascade that leads to a more rapid and forceful beating of the cilia, propelling mucus more effectively.[4] this compound has also been shown to reduce mucus viscosity.[5]

Bromhexine:

Bromhexine is a prodrug that is extensively metabolized to its active form, this compound.[6][7] Therefore, its mechanism of action on mucociliary clearance is largely attributable to this compound.[3] Before its conversion, Bromhexine itself exhibits mucolytic properties by targeting and breaking down mucopolysaccharide fibers in the mucus, which reduces its viscosity.[8] It also stimulates the secretion of serous fluid, further thinning the mucus.[3]

Comparative Efficacy: Insights from Experimental Data

Direct head-to-head clinical trials providing quantitative data on the comparative effects of this compound and Bromhexine on mucociliary clearance rates are limited. However, preclinical and clinical studies offer valuable insights into their relative performance.

A double-blind study in patients with chronic obstructive bronchitis demonstrated that while both drugs facilitated expectoration, this compound was associated with a significant 25% reduction in average bronchial flow resistance and a 14% improvement in forced expiratory volume, whereas Bromhexine showed no significant change in these lung function parameters.[9] Preclinical findings mentioned in the same study suggest that this compound possesses superior bronchosecretolytic properties compared to Bromhexine.[9]

Another preclinical study conducted in broilers with respiratory disease indicated that this compound was more effective than Bromhexine in improving the physical characteristics of tracheobronchial secretions.[10]

The following table summarizes findings from a comparative clinical trial:

ParameterThis compound (45 mg/day)Bromhexine (36 mg/day)Outcome
Average Bronchial Flow Resistance 25% reductionNo significant changeThis compound showed significant improvement.
Forced Expiratory Volume (FEV) 14% improvementNo significant changeThis compound showed significant improvement.
Patient-Reported Expectoration FacilitatedFacilitatedBoth substances were found to facilitate expectoration.

Data from a double-blind study in 30 patients with chronic obstructive bronchitis over a 4-week period.[9]

Experimental Protocols

Measurement of Mucociliary Clearance using Radioaerosol Tracer Technique

This technique is a widely accepted method for quantifying the effectiveness of mucociliary clearance in vivo.

Protocol Outline:

  • Aerosol Generation: A radioactively labeled tracer, typically Technetium-99m (⁹⁹mTc) bound to human serum albumin or sulfur colloid, is aerosolized into fine particles of a specific diameter (e.g., 5 µm).

  • Inhalation: The subject inhales the radioaerosol under controlled breathing conditions to ensure deposition in the tracheobronchial tree.

  • Imaging: A gamma camera is used to acquire sequential images of the lungs over a defined period (e.g., 1-2 hours). The initial deposition pattern and the subsequent movement of the radioactivity are recorded.

  • Data Analysis: The rate of clearance is determined by measuring the amount of radioactivity remaining in the lungs over time. The movement of the bolus of radioactivity up the trachea can also be tracked to calculate the tracheal mucus velocity (TMV) in mm/minute.

Signaling Pathways and Visualizations

The signaling pathway for this compound's effect on ciliary beat frequency is well-elucidated. As Bromhexine's activity is primarily mediated by its conversion to this compound, a similar pathway is inferred for its metabolite.

Ambroxol_Signaling_Pathway This compound This compound CaV1_2 L-type Voltage-Gated Ca²⁺ Channel (CaV1.2) This compound->CaV1_2 activates Ca_influx Ca²⁺ Influx CaV1_2->Ca_influx Ca_i Increased Intracellular [Ca²⁺] Ca_influx->Ca_i Cilia Cilia Ca_i->Cilia stimulates CBF Increased Ciliary Beat Frequency Cilia->CBF MCC Enhanced Mucociliary Clearance CBF->MCC

This compound-induced signaling cascade for enhanced ciliary activity.

Experimental_Workflow_MCC cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Aerosol Radioaerosol Generation (⁹⁹mTc-labeled particles) Inhalation Controlled Inhalation Aerosol->Inhalation Imaging Gamma Camera Imaging (Sequential Scans) Inhalation->Imaging Quantification Quantification of Radioactivity Retention Imaging->Quantification Calculation Calculation of Clearance Rate / TMV Quantification->Calculation

Workflow for measuring mucociliary clearance via radioaerosol tracer.

Conclusion

Both this compound and Bromhexine are effective mucoactive agents that improve mucociliary clearance. The available evidence suggests that this compound, the active metabolite of Bromhexine, may offer superior efficacy in improving lung function parameters related to mucus clearance. Bromhexine's clinical effect is largely dependent on its metabolic conversion to this compound. The choice between these agents may be guided by desired onset of action and specific clinical context, with this compound potentially offering a more direct and potent effect. Further head-to-head clinical trials with direct measurement of mucociliary clearance rates are warranted to provide a more definitive quantitative comparison.

References

A Comparative Guide to Ambroxol and Other GCase Chaperones for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD).[1][2] This has led to the exploration of therapeutic strategies aimed at enhancing GCase activity. Small molecule pharmacological chaperones (PCs) that can cross the blood-brain barrier represent a promising approach.[3][4] These molecules are designed to bind and stabilize misfolded GCase, promoting its proper trafficking from the endoplasmic reticulum (ER) to the lysosome and increasing its enzymatic activity.[5][6] This guide provides a comparative overview of Ambroxol and other notable GCase chaperones, focusing on their mechanisms, experimental data, and evaluation protocols.

Mechanism of Action: GCase Chaperones in GBA-PD

In individuals with GBA1 mutations, the GCase enzyme is often misfolded and prematurely degraded, leading to reduced enzymatic activity within lysosomes.[6][7][8] This lysosomal dysfunction is linked to the accumulation of α-synuclein, a hallmark of Parkinson's disease.[8][9] Pharmacological chaperones are small molecules that selectively bind to the mutant GCase protein in the ER, stabilizing its conformation. This stabilization facilitates proper folding and subsequent transport to the lysosome, thereby restoring GCase levels and function.[6] Chaperones can be broadly categorized as either active-site competitive inhibitors or non-inhibitory (allosteric) chaperones.[1][4]

Caption: Mechanism of GCase pharmacological chaperones in GBA-Parkinson's disease.

Comparative Efficacy of GCase Chaperones

This compound, originally used as a mucolytic, has been repurposed as a GCase chaperone.[10] It acts as a pH-dependent, mixed-type inhibitor, binding to GCase in the neutral pH of the ER but releasing it in the acidic environment of the lysosome, thus avoiding substrate competition.[11] Other prominent chaperones include iminosugars like Isofagomine (IFG), which are potent active-site competitive inhibitors.[4] More recently, non-inhibitory, allosteric chaperones such as GT-02287 have emerged, offering a potentially wider therapeutic window.[5][12]

The table below summarizes key quantitative data from preclinical studies comparing this compound to other GCase chaperones.

Compound Type Model System Concentration Effect on GCase Activity Effect on GCase Protein Source
This compound (ABX) Non-inhibitory (pH-dependent)Human Fibroblasts (N370S/wt)60 µM▲ ~206% increase▲ Increased[13]
Human Fibroblasts (L444P/wt)60 µM▲ ~199% increase▲ Increased[13]
iPD Fibroblasts (wt/wt)60 µM▲ ~174% increase▲ Increased[13]
Isofagomine (IFG) Inhibitory (Competitive)Human Fibroblasts (N370S/wt)50 µM▲ ~172% increase▲ Increased[13]
Human Fibroblasts (L444P/wt)50 µM▲ ~158% increase▲ Increased[13]
iPD Fibroblasts (wt/wt)50 µM▲ ~166% increase▲ Increased[13]
Fibroblasts (N370S)~1 µM▲ ~3.5-fold increase▲ 1.4-fold increase[14]
Fibroblasts (L444P)>1 µMNo significant increase▲ 3-fold increase[14]
GT-02287 Non-inhibitory (Allosteric)Phase 1 Healthy VolunteersNot disclosed▲ Up to 53% increase (in blood)Not reported[12]
iPSC Dopaminergic NeuronsNot disclosed▲ Significant increase▲ Significant increase[15]

Note: The effects can be highly dependent on the specific GBA1 mutation, cell type, and experimental conditions.

Key Experimental Protocols

The evaluation of GCase chaperones involves a series of in vitro and cellular assays to determine their binding affinity, mechanism of action, and efficacy in restoring enzyme function.

1. GCase Activity Assay (Fluorometric)

  • Principle: This assay measures the enzymatic activity of GCase by quantifying the cleavage of a fluorogenic substrate.

  • Methodology:

    • Lysate Preparation: Cells (e.g., patient-derived fibroblasts or iPSC-derived neurons) are harvested and lysed in a buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100, in citrate/phosphate buffer, pH 5.4) to release cellular proteins.

    • Reaction: A specific amount of protein lysate is incubated with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C.

    • Inhibition: To measure GCase-specific activity, a parallel reaction is run in the presence of a potent GCase inhibitor, such as conduritol-B-epoxide (CBE).

    • Detection: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH). The fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) is measured using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).

    • Calculation: GCase activity is calculated as the difference between the total and the CBE-inhibited fluorescence and is typically normalized to the total protein concentration.

2. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

  • Principle: This biophysical assay assesses the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability. A binding compound will typically increase the melting temperature (Tm) of the protein.

  • Methodology:

    • Reaction Mixture: Recombinant human GCase protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The test compound (chaperone) is added to the mixture.

    • Thermal Denaturation: The mixture is subjected to a gradual temperature ramp in a real-time PCR instrument.

    • Fluorescence Monitoring: As the protein unfolds with increasing temperature, the dye binds, and its fluorescence increases.

    • Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

3. Western Blot for GCase Protein Levels and α-synuclein

  • Principle: This technique is used to quantify the amount of GCase protein and to assess levels of total or phosphorylated α-synuclein.

  • Methodology:

    • Protein Extraction: Cells are lysed, and protein concentration is determined.

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for GCase, α-synuclein (or phospho-S129 α-synuclein), and a loading control (e.g., β-actin).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured, and band intensities are quantified using densitometry software.

Standard Evaluation Workflow

The preclinical evaluation of a novel GCase chaperone follows a structured pipeline, moving from initial high-throughput screening to validation in complex cellular and in vivo models.

Caption: Preclinical development workflow for GCase chaperone therapeutics.

Conclusion

This compound has emerged as a leading clinical candidate due to its established safety profile, ability to cross the blood-brain barrier, and efficacy in increasing GCase levels in both preclinical models and human studies.[16][17] Clinical trials are currently underway to determine if it can slow the progression of Parkinson's disease.[16] Competitive inhibitors like Isofagomine have also shown preclinical efficacy but face challenges related to dosing and potential on-target inhibition within the lysosome.[4] The development of non-inhibitory, allosteric chaperones represents a new frontier, potentially offering the benefits of GCase stabilization without the drawbacks of active-site competition.[5][18] Continued research and head-to-head comparisons in standardized models will be crucial for identifying the most effective GCase-targeting strategy for treating Parkinson's disease.

References

Comparative Efficacy of Ambroxol in Patient-Derived iPSC Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Ambroxol's efficacy in correcting cellular deficits in induced pluripotent stem cell (iPSC)-derived neuronal models from Parkinson's disease (PD) patients with different genetic backgrounds. We present a synthesis of key experimental findings, detailed methodologies, and visual summaries of the underlying biological pathways and experimental procedures.

Introduction: Targeting the GCase Pathway in Parkinson's Disease

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease.[1][2] These mutations often lead to a misfolded GCase enzyme that is retained in the endoplasmic reticulum and targeted for degradation. The resulting deficiency in GCase activity within the lysosome impairs the breakdown of its substrate, glucosylceramide, and is linked to the accumulation of pathological α-synuclein, a hallmark of PD.[1][2] This creates a bidirectional pathogenic loop where reduced GCase activity promotes α-synuclein aggregation, and aggregated α-synuclein further inhibits GCase function.

This compound (B1667023), a widely used mucolytic agent, has been identified as a small molecule chaperone for the GCase enzyme.[1][3] It is proposed to stabilize the folding of both wild-type and mutant GCase, facilitating its trafficking to the lysosome, thereby increasing its enzymatic activity and helping to clear α-synuclein accumulation.[2][3][4] This guide compares the therapeutic effects of this compound across iPSC-derived neurons from PD patients with GBA1 mutations and those with sporadic disease.

Mechanism of Action: this compound in the GCase Pathway

The following diagram illustrates the molecular mechanism by which this compound is thought to ameliorate GCase dysfunction in neurons.

cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome GBA_gene GBA1 Gene Mutant_GCase Misfolded GCase (Mutant) GBA_gene->Mutant_GCase With GBA1 Mutation WT_GCase GCase (Wild-Type) GBA_gene->WT_GCase Transcription & Translation Degradation Proteasomal Degradation Mutant_GCase->Degradation ER-Associated Degradation (ERAD) Corrected_GCase Correctly Folded GCase Mutant_GCase->Corrected_GCase Refolding Lysosomal_GCase Active GCase WT_GCase->Lysosomal_GCase Trafficking This compound This compound This compound->Mutant_GCase Acts as Chaperone Corrected_GCase->Lysosomal_GCase Trafficking Ceramide Ceramide + Glucose Lysosomal_GCase->Ceramide Breaks down Clearance α-synuclein Clearance Lysosomal_GCase->Clearance Promotes Glucosylceramide Glucosylceramide Glucosylceramide->Lysosomal_GCase aSyn_agg α-synuclein Aggregates aSyn_agg->Lysosomal_GCase Inhibits

This compound acts as a chaperone to rescue misfolded GCase from degradation.
General Experimental Workflow

The validation of this compound's efficacy in patient-derived iPSCs typically follows the workflow depicted below, from cell reprogramming to functional endpoint analysis.

cluster_treatment Treatment Phase Patient Patient Fibroblasts (GBA-PD & Sporadic PD) iPSC Generate iPSCs Patient->iPSC NPC Differentiate to Neural Progenitors (NPCs) iPSC->NPC Neurons Mature to Dopaminergic Neurons NPC->Neurons This compound This compound Treatment Neurons->this compound Vehicle Vehicle Control Neurons->Vehicle Analysis Biochemical & Cellular Analysis This compound->Analysis Vehicle->Analysis

Workflow for testing this compound in patient-derived iPSC models.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound treatment on key pathological markers in iPSC-derived neurons from various studies.

Table 1: Effect of this compound on GCase Enzymatic Activity

Cell Line TypeGBA1 MutationThis compound Effect on GCase ActivityReference
PD Patient-Derived NeuronsHeterozygous (N370S/wt)Significant Increase[5]
Healthy Carrier-Derived NeuronsHeterozygous (N370S/wt)Significant Increase[6]
Sporadic PD Patient NeuronsWild-TypeIncreased[5]
Healthy Control NeuronsWild-TypeSignificant Increase[5][7]
PD Patient-Derived FibroblastsHeterozygous (various)Significant Increase (~50% over untreated)[7][8]
Primary Cortical Neurons (Mouse)Wild-Type~39-47% increase (at 10-30 µM)[9]

Table 2: Effect of this compound on α-Synuclein and Tau Levels

Cell Line TypeGBA1 MutationEffect on α-SynucleinEffect on Phospho-α-Synuclein (S129)Effect on Tau ProteinReference
Cholinergic NeuronsN370S/wtSignificant DecreaseNot specifiedSignificant Decrease[1]
iPSC-Derived NeuronsN370SReductionNot specifiedNot specified[6]
Primary Cortical Neurons (Mouse)Wild-TypeTotal levels increased, but extracellular release increased and phosphorylated form decreasedSignificant DecreaseNot specified[9][10]
Transgenic MiceOverexpressing human α-synuclein~20% Reduction in brainSignificant DecreaseNot specified[11][12]

Table 3: Effect of this compound on Lysosomal and Stress Markers

Cell Line / ModelGBA1 MutationMarkerThis compound EffectReference
PD Patient FibroblastsHeterozygousOxidative StressSignificant Reduction (~50%)[8]
Primary Cortical Neurons (Mouse)Wild-TypeLIMP2 (GCase transporter)Significant Increase (at 30 µM)[9]
Primary Cortical Neurons (Mouse)Wild-TypeAcidic Vesicles (Lysosomes)Significant Increase (~102% at 30 µM)[9]
PD Patient FibroblastsHeterozygousCathepsin DSignificant Increase (~30%)[13]

Experimental Protocols

The methodologies below are generalized from multiple studies investigating this compound's effects in iPSC models.

Differentiation of iPSCs into Dopaminergic Neurons

This process typically takes several weeks and involves guiding the pluripotent stem cells through specific developmental stages.

  • Initial Plating: iPSCs are cultured on plates coated with an extracellular matrix (e.g., Geltrex or Vitronectin) in a suitable medium (e.g., mTeSR1 or Essential 8).[14][15]

  • Neural Induction (Days 0-11): To induce neuralization, cells are treated with dual SMAD inhibitors (e.g., SB431542 and LDN193189) to block TGF-β and BMP signaling pathways. This directs the iPSCs toward a neuroectodermal fate.[16]

  • Midbrain Patterning (Days 11-25): To specify a midbrain dopaminergic neuron fate, the neural progenitor cells are cultured with Sonic Hedgehog (SHH) pathway agonists (e.g., Purmorphamine or SAG) and FGF8.[15] CHIR99021, a GSK3β inhibitor, is also commonly used.[14]

  • Neuronal Maturation (Day 25+): Progenitors are terminally differentiated in a neurobasal medium containing supplements like BDNF, GDNF, Ascorbic Acid, and TGF-β3 to promote survival and maturation into functional dopaminergic neurons.[15] Quality control is performed by staining for markers such as TH (Tyrosine Hydroxylase) and FOXA2.

This compound Treatment
  • Preparation: this compound hydrochloride is typically dissolved in DMSO or water to create a stock solution.

  • Treatment: Mature neuronal cultures are treated with this compound at final concentrations ranging from 10 µM to 30 µM .[9][10] The treatment duration can vary from 5 days to several weeks, with the medium being replaced every 2-3 days.[8] Vehicle-treated (e.g., DMSO) cultures serve as the control.

GCase Activity Assay
  • Principle: This assay measures the enzymatic activity of GCase by providing an artificial substrate that releases a fluorescent signal when cleaved.

  • Procedure:

    • Cells are lysed in a buffer containing a detergent (e.g., Triton X-100).

    • The cell lysate is incubated with the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).

    • GCase in the lysate cleaves the substrate, releasing the fluorescent 4-Methylumbelliferone (4-MU).

    • The reaction is stopped, and the fluorescence is measured using a plate reader. Activity is normalized to the total protein concentration of the lysate.

    • To distinguish GCase (GBA1) activity from non-lysosomal GBA2, the assay can be run in the presence of a GCase inhibitor like Conduritol-B-epoxide (CBE).[5]

Western Blotting for Protein Quantification
  • Principle: This technique is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Protein Extraction: Cells are lysed, and total protein concentration is determined.

    • SDS-PAGE: Protein samples are separated by size via gel electrophoresis.

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., GCase, α-synuclein, p-S129 α-synuclein, GAPDH as a loading control).

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light signal is captured. The band intensity is quantified using imaging software.[6]

Conclusion and Future Directions

The evidence from patient-derived iPSC models strongly supports the therapeutic potential of this compound for Parkinson's disease. In neurons with GBA1 mutations, this compound consistently increases GCase protein levels and enzymatic activity, leading to a reduction in pathological α-synuclein and cellular stress markers.[1][6][8] Notably, this compound also enhances wild-type GCase activity, suggesting it may also be beneficial for sporadic PD patients who often exhibit a moderate reduction in GCase activity.[5][9]

These preclinical findings have paved the way for clinical trials. An open-label trial in PD patients (with and without GBA1 mutations) demonstrated that this compound is brain-penetrant, well-tolerated, and increases GCase levels in cerebrospinal fluid.[5][17][18] While these results are promising, larger, placebo-controlled trials are necessary to definitively establish its efficacy as a disease-modifying therapy for Parkinson's disease.[2] The iPSC models will remain a crucial platform for understanding its precise mechanisms and identifying patient populations most likely to respond to treatment.

References

A Head-to-Head In Vitro Comparison of Ambroxol and Other Leading Mucolytics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven in vitro comparison of Ambroxol (B1667023) against other widely used mucolytic agents: N-acetylcysteine (NAC), Bromhexine, and Erdosteine (B22857). The following analysis is based on experimental data from publicly available scientific literature, focusing on key mechanisms of action including mucolytic, antioxidant, and anti-inflammatory effects.

This comparative guide synthesizes in vitro data to evaluate the performance of these mucolytics across several key parameters. While direct head-to-head studies comparing all four agents under identical conditions are limited, this report collates available data to provide a comprehensive overview.

Executive Summary

This compound, a metabolite of Bromhexine, demonstrates a broad spectrum of activity that includes mucolytic, antioxidant, and anti-inflammatory properties. In vitro studies highlight its ability to reduce mucus viscosity, scavenge free radicals, and modulate inflammatory pathways. N-acetylcysteine (NAC) is a potent antioxidant and mucolytic, acting by directly cleaving disulfide bonds in mucin polymers. Bromhexine, as a precursor to this compound, shares similar mucolytic mechanisms. Erdosteine, a thiol derivative, and its active metabolite exhibit strong mucolytic and antioxidant effects. The comparative efficacy of these agents often depends on the specific in vitro model and endpoints measured.

Comparative Data on In Vitro Efficacy

The following tables summarize quantitative data from various in vitro studies, providing a comparative look at the mucolytic, antioxidant, and anti-inflammatory properties of this compound and its counterparts.

Table 1: Mucolytic Activity - Sputum Viscosity Reduction
Mucolytic AgentConcentration% Viscosity ReductionExperimental ModelCitation
This compound 10-300 µMNot specifiedHuman tracheal-bronchial cells[1]
N-acetylcysteine (NAC) 10-300 µMNot specifiedHuman tracheal-bronchial cells[1]
Bromhexine 3 x 10⁻⁴ - 3 x 10⁻³ MNo significant effectPorcine gastric mucin[2]
Erdosteine Not specifiedMore effective than placebo in reducing sputum viscosityClinical trials[3][4]

Note: Direct in vitro comparative studies on viscosity reduction for all four agents under the same experimental conditions are limited. The data presented is from different studies and models, which should be considered when comparing.

Table 2: Antioxidant Capacity
Mucolytic AgentAssayIC50 / ActivityCommentsCitation
This compound Hydroxyl Radical ScavengingSignificant at 10⁻³ mol/lScavenges OH• and HOC1[5]
Superoxide Anion (O₂⁻) Scavenging14.3 ± 6.7% reduction at 10⁻⁴ mol/lNAC and GSH had no anti-O₂⁻ function[5]
N-acetylcysteine (NAC) Hydroxyl Radical ScavengingSignificant at 10⁻³ mol/lScavenges OH•, H₂O₂, and HOC1[5]
Superoxide Anion (O₂⁻) ScavengingNo activity-[5]
Bromhexine Superoxide DismutationAccelerated 3-fold-[6]
Hydroxyl Radical Reaction Constant1.58 ± 0.15 x 10¹⁰ M⁻¹S⁻¹-[6]
Erdosteine (Metabolite 1) H₂O₂ and HOCl ScavengingSubstantially scavengedErdosteine itself did not reduce ROS[7]
Oxidative Burst InhibitionComparable to NACIn human neutrophils[7]
Table 3: Anti-inflammatory Effects - Inhibition of Cytokine Production
Mucolytic AgentCell TypeStimulantCytokine Measured% Inhibition / EffectCitation
This compound Rat Alveolar MacrophagesLPSTNF-α, IL-1β, IL-6Significant decrease[8]
Human Alveolar MacrophagesLPSIL-12, IL-10Enhanced IL-12, no effect on IL-10[9]
N-acetylcysteine (NAC) Not directly compared in the same study----
Bromhexine Not directly compared in the same study----
Erdosteine Rat Alveolar MacrophagesLPSTNF-α, IL-1β, IL-6Significant decrease[8]

Experimental Protocols

Sputum Viscosity Measurement (Cone-Plate Rheometer)

This protocol provides a standardized method for assessing the mucolytic effect of compounds on sputum viscosity.

  • Sample Preparation: Collect sputum samples and homogenize by gentle vortexing.

  • Instrument Setup: Use a cone-plate rheometer equipped with a solvent trap to prevent sample dehydration, especially at 37°C. Calibrate the instrument according to the manufacturer's instructions.

  • Sample Loading: Carefully load the sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Measurement:

    • Perform oscillatory shear measurements to determine the viscoelastic properties (Storage Modulus G' and Loss Modulus G'').

    • Conduct measurements at a constant temperature (e.g., 25°C or 37°C).

    • Apply a range of frequencies (e.g., 0.1-10 Hz) at a constant strain within the linear viscoelastic region.

  • Data Analysis: Record the changes in G' and G'' after the addition of the mucolytic agent compared to a control (sputum with vehicle). A decrease in these values indicates a reduction in viscosity and elasticity.

Antioxidant Capacity Assays

This assay measures the free radical scavenging capacity of an antioxidant.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol. Dilute to a working concentration (e.g., 0.1 mM) and protect from light.

  • Sample and Standard Preparation: Prepare serial dilutions of the mucolytic agents and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Reaction: Mix equal volumes of the sample/standard dilutions with the DPPH working solution in a 96-well plate or cuvettes. Include a blank with the solvent only.

  • Incubation: Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the percentage of scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10][11][12]

This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation.

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (Trolox).

  • Reaction Setup: In a 96-well black microplate, add the fluorescent probe to each well, followed by the mucolytic agent or Trolox standard.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

  • Initiation: Initiate the reaction by adding the free radical initiator to all wells.

  • Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for a set duration (e.g., 60-120 minutes) at appropriate excitation and emission wavelengths (e.g., 480 nm and 520 nm for fluorescein).

  • Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox Equivalents (TE).[13][14][15][16]

Anti-inflammatory Assay: Cytokine Measurement (ELISA)

This protocol details the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from macrophages.

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages in appropriate media.

  • Cell Stimulation: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the mucolytic agents for a specified time (e.g., 1-2 hours).

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add the collected supernatants and a series of known cytokine standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent) in the presence of the enzyme.

    • Measure the signal using a microplate reader.

  • Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the cell supernatants.[17][18][19][20]

Signaling Pathways and Mechanisms of Action

The mucolytic, antioxidant, and anti-inflammatory effects of these agents are mediated through various cellular signaling pathways.

This compound

This compound's anti-inflammatory effects may be partly mediated by the inhibition of the NF-κB signaling pathway , a key regulator of pro-inflammatory gene expression.[15] It has also been shown to inhibit the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway , which can modulate the expression of MUC5AC, a major mucin protein.[1] Additionally, this compound may influence lysosomal function and autophagy.[21]

Ambroxol_Pathway This compound This compound ERK ERK1/2 Pathway This compound->ERK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits LPS Inflammatory Stimuli (LPS) LPS->ERK LPS->NFkB MUC5AC MUC5AC Gene Expression ERK->MUC5AC Regulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces

Caption: Proposed signaling pathways modulated by this compound.

N-acetylcysteine (NAC)

NAC is well-known to directly reduce disulfide bonds in mucin polymers, leading to its mucolytic effect. As an antioxidant, it acts as a precursor for glutathione (B108866) (GSH) synthesis. Its anti-inflammatory actions are linked to the inhibition of the NF-κB pathway . NAC can suppress the activation of IκB kinases (IKKs), which are crucial for NF-κB activation.[22][23]

NAC_Pathway NAC NAC Disulfide_Bonds Mucin Disulfide Bonds NAC->Disulfide_Bonds Reduces GSH Glutathione (GSH) Synthesis NAC->GSH Promotes IKK IκB Kinases (IKK) NAC->IKK Inhibits NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Key mechanisms of action for N-acetylcysteine (NAC).

Bromhexine

As the parent compound of this compound, Bromhexine's primary mechanism is its conversion to this compound. In vitro studies have also suggested that Bromhexine itself can influence mucus production and composition.[24][25]

Bromhexine_Pathway Bromhexine Bromhexine Metabolism Metabolism in vivo Bromhexine->Metabolism Mucus_Production Mucus Production & Composition Bromhexine->Mucus_Production Influences This compound This compound Metabolism->this compound

Caption: Bromhexine's primary conversion to its active metabolite, this compound.

Erdosteine

Erdosteine is a prodrug that is converted to its active metabolite, Metabolite I (Met 1), which contains a free sulfhydryl group. This group is responsible for its mucolytic and antioxidant activities. The anti-inflammatory effects of Erdosteine are mediated through the inhibition of the NF-κB signaling pathway .[8]

Erdosteine_Pathway Erdosteine Erdosteine Metabolism Metabolism Erdosteine->Metabolism NFkB NF-κB Pathway Erdosteine->NFkB Inhibits Met1 Metabolite I (Met 1) Metabolism->Met1 Disulfide_Bonds Mucin Disulfide Bonds Met1->Disulfide_Bonds Reduces ROS Reactive Oxygen Species (ROS) Met1->ROS Scavenges Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Mechanism of action for the prodrug Erdosteine.

Conclusion

This in vitro head-to-head comparison demonstrates that this compound, N-acetylcysteine, Bromhexine, and Erdosteine each possess unique profiles as mucolytic agents. While all aim to reduce mucus viscosity, their mechanisms and additional properties, such as antioxidant and anti-inflammatory effects, vary. This compound and Erdosteine show promising broad-spectrum activity, including significant anti-inflammatory effects. NAC is a potent mucolytic and antioxidant. Bromhexine's effects are largely attributed to its conversion to this compound.

The selection of a particular mucolytic agent for further research and development should be guided by the specific therapeutic goal, whether it is primarily mucolysis, antioxidation, anti-inflammation, or a combination of these effects. The experimental protocols and comparative data presented in this guide offer a valuable resource for making these informed decisions. Further direct comparative in vitro studies are warranted to provide a more definitive ranking of these agents across all relevant parameters.

References

Ambroxol's Efficacy in Attenuating Neuroinflammation: A Comparative Guide Based on Placebo-Controlled Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambroxol, a well-established mucolytic agent, is gaining significant attention for its neuroprotective properties, particularly its ability to combat neuroinflammation. This guide provides a comprehensive comparison of placebo-controlled studies investigating this compound's efficacy in various animal models of neuroinflammation. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, aims to facilitate an objective evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from placebo-controlled animal studies on this compound's effects on markers of neuroinflammation, oxidative stress, and synaptic integrity.

Table 1: Effects of this compound on Pro-Inflammatory Cytokines and Glial Activation
Animal ModelTreatment GroupTNF-α LevelIL-1β LevelIba-1 Expression (Microglia)GFAP Expression (Astrocytes)Reference
LPS-Induced Neuroinflammation (Mice) LPS + this compound (30 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[1][2][3]
LPS (Placebo)IncreasedIncreasedIncreasedIncreased[1][2][3]
Scopolamine-Induced Alzheimer's-like Pathology (Mice) Scopolamine + this compoundSignificantly ReversedSignificantly ReversedSuppressedSuppressed[4][5][6]
Scopolamine (Placebo)EnhancedEnhancedIncreasedIncreased[4][5][6]
Intracerebral Hemorrhage (Mice) ICH + this compound (35 & 70 mg/kg)DecreasedDecreasedMitigated M1-like activation-[7]
ICH (Placebo)IncreasedIncreasedIncreased M1-like activation-[7]
PTZ-Induced Anxiety (Mice) PTZ + this compound (60 mg/kg)SuppressedSuppressed--[8][9]
PTZ (Placebo)IncreasedIncreased--[8][9]
Table 2: Effects of this compound on Oxidative Stress Markers
Animal ModelTreatment GroupNrf-2 ExpressionHO-1 ExpressionSOD ActivityROS/LPO LevelsReference
LPS-Induced Neuroinflammation (Mice) LPS + this compound (30 mg/kg)UpregulatedUpregulatedUpregulatedInhibited Lipid Peroxidation[1][3][10]
LPS (Placebo)DownregulatedDownregulatedReducedElevated[1][3][10]
Scopolamine-Induced Alzheimer's-like Pathology (Mice) Scopolamine + this compoundRestored ExpressionRestored Expression-Reduced[4][5]
Scopolamine (Placebo)DeclinedDeclined-Increased[4][5]
Streptozotocin-Induced Alzheimer's (Rats) STZ + this compound (500 & 1000 mg/kg)-Upregulated-Reduced (lowered iNOS)[11]
STZ (Placebo)---Increased[11]
Table 3: Effects of this compound on Synaptic Integrity Markers
Animal ModelTreatment GroupPSD-95 ExpressionSNAP-23 ExpressionReference
LPS-Induced Neuroinflammation (Mice) LPS + this compound (30 mg/kg)UpregulatedUpregulated[1][3]
LPS (Placebo)ReducedReduced[1][3]
Scopolamine-Induced Alzheimer's-like Pathology (Mice) Scopolamine + this compoundPromoted IntegrityPromoted Integrity[12]
Scopolamine (Placebo)CompromisedCompromised[12]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and neuroprotective effects through the modulation of several key signaling pathways.

G This compound's Anti-Inflammatory Signaling Pathways cluster_0 TLR4/NF-κB Pathway cluster_1 Nrf-2/HO-1 Pathway cluster_2 JNK/GSK-3β Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p_NFkB p_NFkB TLR4->p_NFkB Activates Pro_inflammatory_Cytokines TNF-α, IL-1β p_NFkB->Pro_inflammatory_Cytokines Upregulates Ambroxol_TLR4 This compound Ambroxol_TLR4->TLR4 Inhibits Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Ambroxol_Nrf2 This compound Ambroxol_Nrf2->Nrf2 Upregulates HO1 HO1 Nrf2->HO1 Activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes Scopolamine Scopolamine p_JNK p_JNK Scopolamine->p_JNK Activates GSK_3b GSK_3b p_JNK->GSK_3b Modulates Neuroinflammation_Neurodegeneration Neuroinflammation & Neurodegeneration GSK_3b->Neuroinflammation_Neurodegeneration Contributes to Ambroxol_JNK This compound Ambroxol_JNK->p_JNK Inhibits

Caption: Key anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison guide.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
  • Objective: To induce a state of acute neuroinflammation to test the anti-inflammatory effects of this compound.

  • Animals: Adult male mice were used.

  • Procedure:

    • Mice were intraperitoneally (i.p.) injected with LPS (250 µg/kg) either as a single dose or on alternate days for 14 days to induce neuroinflammation.[1][2][3]

    • A control group received saline injections.

    • The treatment group received this compound (30 mg/kg/day, p.o.) for 14 days.[1][2][3]

    • A placebo group received the vehicle used for this compound administration.

  • Analysis: Following the treatment period, brain tissues (cortex and hippocampus) were collected for analysis. Western blotting and immunofluorescence were performed to quantify the expression levels of inflammatory markers (TLR4, p-NFκB, TNF-α, IL-1β), microglial and astrocyte markers (Iba-1, GFAP), oxidative stress markers (Nrf-2, HO-1), and synaptic proteins (PSD-95, SNAP-23).[1][3][12]

G LPS-Induced Neuroinflammation Experimental Workflow cluster_0 Animal Groups Control Control (Saline) Treatment_Period 14-Day Treatment Period Control->Treatment_Period Placebo LPS + Vehicle Placebo->Treatment_Period Treatment LPS + this compound (30 mg/kg) Treatment->Treatment_Period Induction Induction of Neuroinflammation (LPS Injection, 250 µg/kg) Induction->Control Induction->Placebo Induction->Treatment Tissue_Collection Brain Tissue Collection (Cortex & Hippocampus) Treatment_Period->Tissue_Collection Analysis Biochemical Analysis (Western Blot, Immunofluorescence) Tissue_Collection->Analysis

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Scopolamine-Induced Alzheimer's-like Pathology Model in Mice
  • Objective: To induce cognitive deficits and Alzheimer's-like pathology to evaluate the neuroprotective effects of this compound.

  • Animals: Adult male mice were used.

  • Procedure:

    • Scopolamine was administered to induce memory impairment and neuroinflammation.[4][5]

    • A control group received saline.

    • The treatment group received this compound concurrently with scopolamine.

    • A placebo group received the vehicle for this compound.

  • Analysis: Behavioral tests (e.g., Y-maze, novel object recognition) were conducted to assess cognitive function. Brain tissues were analyzed for markers of oxidative stress (Nrf-2, HO-1, ROS, LPO), neuroinflammation (p-NF-κB, TNF-α, IL-1β, GFAP, Iba-1), and key signaling proteins (p-JNK, GSK-3β).[4][5][6]

Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Rats
  • Objective: To create a model of sporadic Alzheimer's disease to investigate this compound's therapeutic potential.

  • Animals: Adult male rats were used.

  • Procedure:

    • Intracerebroventricular (ICV) injection of STZ (3 mg/kg) was performed to induce AD-like pathology.[11]

    • A control group received a sham operation.

    • This compound was administered orally at doses of 500 and 1000 mg/kg for three weeks.[11]

    • A placebo group received the vehicle.

  • Analysis: Behavioral tests were performed on day 21 to assess memory function. Hippocampal tissue was collected for biochemical, molecular, and histological analysis, including the assessment of oxidative stress (HO-1, iNOS) and inflammation.[11]

Conclusion

The compiled evidence from placebo-controlled animal studies strongly suggests that this compound possesses significant anti-inflammatory and neuroprotective properties. Its ability to cross the blood-brain barrier and modulate key signaling pathways involved in neuroinflammation and oxidative stress makes it a promising candidate for further investigation in the context of neurodegenerative diseases.[4][13] The data presented in this guide provides a solid foundation for researchers and drug development professionals to design future pre-clinical and clinical trials to fully elucidate the therapeutic potential of this compound.

References

Cross-Validation of Ambroxol's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ambroxol (B1667023), a well-established mucolytic agent, has garnered significant attention in the scientific community for its potential as a repurposed therapeutic for neurodegenerative diseases, particularly those linked to lysosomal dysfunction such as Parkinson's disease and Gaucher disease. This guide provides a comparative overview of the cross-validated effects of this compound, drawing upon experimental data from multiple independent research laboratories. The findings consistently highlight this compound's role in enhancing the activity of the enzyme glucocerebrosidase (GCase), reducing alpha-synuclein (B15492655) pathology, and modulating lysosomal biogenesis and neuroinflammation.

Key Cross-Validated Effects of this compound

Multiple research groups have independently demonstrated the following key effects of this compound in various preclinical models:

  • Increased Glucocerebrosidase (GCase) Activity: this compound consistently increases the enzymatic activity of both wild-type and mutant GCase. This effect has been observed in a variety of cell types, including patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived neurons, and macrophages, as well as in in vivo models.[1][2][3][4]

  • Reduction of Alpha-Synuclein (α-synuclein) Levels: Several laboratories have reported that this compound treatment leads to a reduction in the levels of α-synuclein, a protein prone to aggregation in Parkinson's disease. This includes a decrease in the pathogenic phosphorylated form of α-synuclein.[5][6][7][8]

  • Promotion of Lysosomal Biogenesis via TFEB Activation: A recurring finding is that this compound promotes the nuclear translocation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. This activation of TFEB leads to an increase in the number and function of lysosomes.[2][9][10][11][12][13]

  • Anti-inflammatory Effects in Microglia: Independent studies have shown that this compound can modulate the inflammatory response in microglia, the resident immune cells of the central nervous system. This includes the suppression of pro-inflammatory signaling pathways.[9][14][15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various research laboratories, providing a clear comparison of its efficacy across different experimental models.

Table 1: Effect of this compound on GCase Activity

Research Group/First AuthorCell/Animal ModelThis compound ConcentrationFold Increase in GCase Activity (approx.)Citation
Bendikov-Bar, I., et al.Gaucher disease patient fibroblasts20 µM1.15 - 1.5[1]
Kopytova, A., et al.Macrophages from Gaucher and GBA-PD patientsNot specified3.3 - 3.5[2][3]
Aflaki, E., et al.Patient-derived dopaminergic neurons10 µM~1.5 - 2.0[4]
Maegawa, G.H., et al.Gaucher disease patient fibroblasts (N370S/N370S)5 - 60 µMUp to ~1.5[18]

Table 2: Effect of this compound on α-synuclein Levels

Research Group/First AuthorCell/Animal ModelThis compound Concentration/DosePercentage Reduction in α-synuclein (approx.)Citation
Mullin, S., et al. (Clinical Trial)Parkinson's disease patients1.26 g/day 13% increase in CSF α-synuclein (total)[7][19]
O'Flanagan, C.H., et al.α-synuclein overexpressing cell lineNot specifiedNot specified[8]
Kim, S., et al.HT-22 hippocampal neuronal cells20 µMSignificant reduction in α-synuclein aggregates[6]
Silveira, C.R.A., et al.GBA-associated Parkinson's disease modelsNot specifiedReduction in α-synuclein levels[5]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited research for key experiments.

Glucocerebrosidase (GCase) Activity Assay

Objective: To quantify the enzymatic activity of GCase in cell lysates or tissue homogenates.

Methodology: A widely used method involves a fluorometric assay using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.4) containing detergents like sodium taurocholate to release intracellular enzymes. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Enzymatic Reaction: A known amount of protein lysate is incubated with the 4-MUG substrate at 37°C. GCase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

  • Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer), and the fluorescence of the liberated 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.

  • Data Analysis: The GCase activity is calculated based on a standard curve generated with known concentrations of 4-MU and is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein (nmol/h/mg protein). To ensure the measurement of lysosomal GCase activity, the assay is often performed in the presence and absence of a GCase inhibitor, such as conduritol B epoxide (CBE).[20][21][22][23]

Alpha-synuclein Quantification

Objective: To measure the levels of total and phosphorylated α-synuclein in cell and tissue samples.

Methodology: Western blotting is a standard technique used for this purpose.

  • Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking agent (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for total α-synuclein or phosphorylated α-synuclein (e.g., anti-phospho-S129).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the levels of α-synuclein are normalized to a loading control protein, such as β-actin or GAPDH.[24][25][26][27][28]

TFEB Nuclear Translocation Assay

Objective: To assess the translocation of TFEB from the cytoplasm to the nucleus, indicating its activation.

Methodology: Immunofluorescence microscopy is the primary method used for this analysis.

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound or a vehicle control for the desired time.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining: The cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a nuclear dye such as DAPI.

  • Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of TFEB is quantified using image analysis software. An increase in the ratio of nuclear to cytoplasmic fluorescence indicates TFEB nuclear translocation.[29][30][31][32][33]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature regarding this compound's effects.

Ambroxol_GCase_TFEB_Pathway This compound This compound GCase_ER Misfolded GCase (Endoplasmic Reticulum) This compound->GCase_ER Chaperone Activity TFEB_cyto TFEB (Cytoplasm) This compound->TFEB_cyto Promotes Activation GCase_Lysosome Functional GCase (Lysosome) GCase_ER->GCase_Lysosome Correct Folding & Trafficking Degradation Degradation GCase_Lysosome->Degradation TFEB_nucleus TFEB (Nucleus) TFEB_cyto->TFEB_nucleus Nuclear Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Lysosomal_Genes Upregulates Lysosome Lysosomal Biogenesis & Function Lysosomal_Genes->Lysosome Lysosome->Degradation AlphaSyn α-synuclein aggregates AlphaSyn->Degradation

Caption: this compound's mechanism of action on the GCase-TFEB pathway.

Ambroxol_Microglia_Pathway This compound This compound Microglia_Activated Activated Microglia (Pro-inflammatory) This compound->Microglia_Activated Modulates NFkB NF-κB Signaling This compound->NFkB Inhibits Microglia_Activated->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Upregulates Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Caption: this compound's anti-inflammatory effect in microglia.

GCase_Assay_Workflow start Cell/Tissue Homogenization protein_quant Protein Quantification (BCA) start->protein_quant reaction_setup Incubation with 4-MUG Substrate protein_quant->reaction_setup stop_reaction Stop Reaction (High pH Buffer) reaction_setup->stop_reaction fluorescence_reading Measure Fluorescence (Ex: 365nm, Em: 445nm) stop_reaction->fluorescence_reading data_analysis Calculate GCase Activity fluorescence_reading->data_analysis end Results (nmol/h/mg protein) data_analysis->end

Caption: Experimental workflow for the GCase activity assay.

Conclusion

The cross-validation of this compound's effects across multiple independent research laboratories provides a strong foundation for its continued investigation as a potential therapeutic agent for neurodegenerative diseases. The consistent findings on its ability to enhance GCase activity, reduce α-synuclein levels, promote lysosomal biogenesis, and exert anti-inflammatory effects underscore its multi-faceted mechanism of action. This comparative guide, by summarizing the quantitative data and detailing the experimental protocols, aims to facilitate further research and development in this promising area.

References

A Comparative Analysis of the Neuroprotective Effects of Ambroxol and Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurodegenerative disease research, mitigating oxidative stress remains a cornerstone of therapeutic strategy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological factor in conditions such as Alzheimer's and Parkinson's disease.[1][2] This guide provides a comparative overview of the neuroprotective agent Ambroxol (B1667023) against two other well-known antioxidants, N-acetylcysteine (NAC) and Edaravone, aimed at researchers, scientists, and drug development professionals.

This compound, a mucolytic agent, has garnered significant attention for its neuroprotective properties that extend beyond simple antioxidant activity.[3][4] Its unique dual-action mechanism, which includes direct antioxidant effects and enhancement of the lysosomal enzyme glucocerebrosidase (GCase), distinguishes it from traditional antioxidants.[5][6] This comparison will delve into the mechanisms of action, present available quantitative data from experimental studies, and detail the methodologies employed to evaluate these effects.

Mechanisms of Neuroprotection: A Comparative Overview

This compound, N-acetylcysteine, and Edaravone each employ distinct strategies to combat oxidative stress and confer neuroprotection.

  • This compound : this compound's neuroprotective capacity is multifaceted. It exhibits direct antioxidant and anti-inflammatory properties, reducing lipid peroxidation and scavenging free radicals.[2][7] Critically, it also functions as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[4] Mutations in GBA1 are a significant risk factor for Parkinson's disease. By enhancing GCase activity and trafficking, this compound improves lysosomal function, which aids in the clearance of pathological protein aggregates like α-synuclein.[3][5][8] This dual mechanism of reducing oxidative stress and enhancing cellular clearance pathways makes it a promising candidate for synucleinopathies.[6]

  • N-acetylcysteine (NAC) : NAC is a well-established antioxidant that primarily acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH).[9] GSH is one of the most important endogenous antioxidants, playing a crucial role in detoxifying ROS. By boosting intracellular GSH levels, NAC enhances the cell's capacity to neutralize oxidative threats. While widely used for its mucolytic and antioxidant properties in other clinical contexts, direct comparative data on its neuroprotective efficacy against this compound in neurodegenerative models is less established in the provided literature.[9][10]

  • Edaravone : Edaravone is a potent free radical scavenger that has been clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[11][12] Its mechanism involves quenching hydroxyl radicals (•OH) and inhibiting both •OH-dependent and •OH-independent lipid peroxidation.[12] By neutralizing these highly reactive species, Edaravone protects cell membranes from damage, reduces neuronal death, and ameliorates brain edema following ischemic injury.[11] Its efficacy is linked to its ability to suppress inflammatory cascades and inhibit endothelial injury.[11][13]

cluster_this compound This compound cluster_NAC N-acetylcysteine (NAC) cluster_Edaravone Edaravone AMB This compound GCase ↑ GCase Activity & Trafficking AMB->GCase Nrf2 ↑ Nrf-2 / HO-1 Pathway AMB->Nrf2 Lysosome ↑ Lysosomal Function GCase->Lysosome Clearance ↑ α-synuclein Clearance Lysosome->Clearance ROS_A ↓ Oxidative Stress Clearance->ROS_A Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant Antioxidant->ROS_A Neuroprotection Neuroprotection ROS_A->Neuroprotection NAC N-acetylcysteine Cysteine ↑ L-cysteine NAC->Cysteine GSH ↑ Glutathione (GSH) Synthesis Cysteine->GSH ROS_N ↓ Oxidative Stress GSH->ROS_N ROS_N->Neuroprotection EDA Edaravone Scavenging Free Radical Scavenging (•OH, Peroxynitrite) EDA->Scavenging LPO ↓ Lipid Peroxidation Scavenging->LPO ROS_E ↓ Oxidative Stress LPO->ROS_E ROS_E->Neuroprotection

Caption: Comparative signaling pathways for this compound, NAC, and Edaravone.

Quantitative Data on Neuroprotective Effects

Direct head-to-head comparative studies are limited; however, data from various experimental models provide insights into the relative efficacy of these compounds. The following table summarizes key quantitative findings.

CompoundExperimental ModelKey Quantitative FindingReference
This compound Rat liver mitochondria (in vitro)96% inhibition of lipid peroxidation at 10 mmol/l.[7]
Scopolamine-induced mouse modelSignificantly restored levels of antioxidant proteins (Nrf-2, HO-1) and synaptic proteins (PSD-95, SNAP-23).[1][2][14][15]
Gaucher & GBA-PD patient macrophages~3.5-fold increase in GCase activity compared to untreated cells.[5]
MCAO rat model of ischemic strokeSignificantly decreased striatal stroke volume and edema at 24h, 72h, and 1 week post-stroke.[3]
N-acetylcysteine Children with bronchopneumoniaHigher clinical effective rate (94.83%) compared to this compound (82.26%) in relieving respiratory symptoms.[16]
Surgical patientsPatients treated with NAC had a significantly lower risk of postoperative pulmonary complications (11.6% vs 13.9% for this compound).[10]
Edaravone tMCAO rat model of ischemic strokeMarkedly inhibited ischemia and post-ischemic brain swelling .[12]
Ischemic stroke patientsTreatment resulted in a favorable functional outcome at 90 days (70.7% vs 47.8% for no treatment).[17]
Combination with Borneol (rat model)Combination therapy significantly ameliorated ischemic damage , with a greater effect (Emax 74.3% inhibition) than Edaravone alone (55.7%).[18]

Note: The clinical data for NAC and this compound primarily pertains to respiratory conditions, as direct neuroprotective comparisons in human trials are not available in the search results.

Experimental Protocols

The assessment of neuroprotective and antioxidant effects relies on a variety of established in vitro and in vivo methodologies.

Key In Vitro Experimental Protocols
  • Lipid Peroxidation Assay :

    • Objective : To quantify the extent of oxidative degradation of lipids.

    • Methodology : A common method involves measuring thiobarbituric acid reactive substances (TBARS). Rat liver mitochondria or gastric mucosa are homogenized and incubated with an inducing agent (e.g., tert-butyl hydroperoxide). The test compound (e.g., this compound) is added at various concentrations. The reaction is stopped, and TBARS are measured spectrophotometrically after reacting with thiobarbituric acid to form a colored product. The percentage of inhibition is calculated relative to a control without the antioxidant.[7]

  • GCase Activity Assay :

    • Objective : To measure the enzymatic activity of glucocerebrosidase in cells.

    • Methodology : Patient-derived cells (e.g., fibroblasts or macrophages) are cultured and treated with the test compound (e.g., this compound) for a set period (e.g., 5 days).[19] Cells are then lysed, and the protein concentration is determined. The lysate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer. The fluorescence of the product (4-methylumbelliferone) is measured over time to determine the rate of enzyme activity, which is then normalized to the total protein content.[5][19]

  • Reactive Oxygen Species (ROS) Measurement :

    • Objective : To directly measure the levels of intracellular ROS.

    • Methodology : In a model of induced oxidative stress (e.g., scopolamine-treated mouse brain homogenates), ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[2] The homogenates are incubated with the probe, which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is measured and compared across treatment groups (control, stressor-only, stressor + antioxidant) to determine the antioxidant's ability to reduce ROS production.[2]

Key In Vivo Experimental Protocols
  • Scopolamine-Induced Alzheimer's-like Pathology Model :

    • Objective : To evaluate a compound's ability to protect against cognitive deficits, neuroinflammation, and oxidative stress mimicking aspects of Alzheimer's disease.

    • Methodology : Mice are treated with scopolamine (B1681570) to induce memory impairment and oxidative brain damage.[14] One group receives scopolamine and the test compound (this compound) concurrently. Behavioral tests (e.g., Morris water maze, Y-maze) are performed to assess learning and memory. Post-mortem, brain tissues (cortex and hippocampus) are analyzed via Western blot and immunofluorescence for markers of oxidative stress (LPO, ROS), neuroinflammation (GFAP, Iba-1, TNF-α, IL-1β), and synaptic integrity (PSD-95, SNAP-23).[2][14][15]

  • Transient Middle Cerebral Artery Occlusion (tMCAO) Model :

    • Objective : To simulate ischemic stroke and assess a compound's neuroprotective effect against ischemic/reperfusion injury.

    • Methodology : In rats or mice, the middle cerebral artery is temporarily occluded (e.g., for 90 minutes) using an intraluminal filament to induce a focal ischemic stroke.[3][13] The filament is then withdrawn to allow reperfusion. The test compound (e.g., Edaravone, this compound) is administered before, during, or after the ischemic event. Neurological deficits are scored at various time points. After a set period (e.g., 24 hours to 1 month), animals are euthanized, and brains are sectioned and stained (e.g., with TTC) to measure the infarct volume.[3][18]

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 Compound Incubation with Cell Lines (e.g., HT-22, SH-SY5Y) A2 Induce Cellular Stress (e.g., H2O2, Aβ, α-synuclein) A1->A2 A3 Assess Endpoints A2->A3 A4 Cell Viability (MTT) ROS Levels (DCFH-DA) Protein Aggregation Enzyme Activity (GCase) A3->A4 B1 Select Animal Model (e.g., tMCAO, Scopolamine) A3->B1 Lead Compound Selection B2 Compound Administration (Route, Dose, Timing) B1->B2 B3 Behavioral Testing (e.g., Morris Water Maze, Neuro-score) B2->B3 B4 Post-mortem Analysis B3->B4 B5 Histology (Infarct Volume) Immunohistochemistry Western Blot (Protein Levels) B4->B5

Caption: General experimental workflow for evaluating neuroprotective compounds.

Conclusion

This compound, N-acetylcysteine, and Edaravone each offer distinct advantages as neuroprotective antioxidants.

  • Edaravone stands out as a potent, direct-acting free radical scavenger with proven clinical efficacy in acute neurovascular injury like stroke.[11][12] Its strength lies in its rapid action in mitigating the immediate damage from severe oxidative bursts.

  • N-acetylcysteine is a foundational antioxidant that works by replenishing the body's primary endogenous antioxidant, glutathione. While its efficacy in respiratory conditions is well-documented, more research is needed to establish its specific role and comparative effectiveness in chronic neurodegenerative diseases.[9][16]

  • This compound presents a unique and compelling dual-action profile. It not only provides direct antioxidant and anti-inflammatory effects but also addresses a core pathological mechanism in synucleinopathies by enhancing GCase activity and improving lysosomal function.[3][5] This positions this compound as a particularly promising therapeutic candidate for diseases with a known lysosomal or GBA1-related pathology, such as Parkinson's disease.

The choice of agent for further development should be guided by the specific pathological mechanisms of the target neurodegenerative disease. For conditions driven by acute, massive free radical production, Edaravone is a strong candidate. For diseases characterized by protein misfolding and lysosomal dysfunction, this compound's multi-target approach offers a distinct therapeutic advantage.

References

Independent Replication of Ambroxol's Effects on Alpha-Synuclein Pathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ambroxol's performance in modulating alpha-synuclein (B15492655) pathology against alternative therapeutic strategies. The information is based on independently replicated preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies.

Executive Summary

This compound, a repurposed cough medicine, has emerged as a promising therapeutic candidate for synucleinopathies such as Parkinson's disease. Its primary mechanism of action is believed to be the enhancement of glucocerebrosidase (GCase) enzyme activity, a key player in lysosomal function and the clearance of alpha-synuclein aggregates. This guide presents a comparative analysis of this compound with other investigational therapies targeting alpha-synuclein, including the c-Abl inhibitor Nilotinib and the autophagy enhancer Rapamycin (B549165).

Comparative Data on Therapeutic Efficacy

The following tables summarize the quantitative effects of this compound and its alternatives on key biomarkers of alpha-synuclein pathology.

Table 1: Preclinical Efficacy in Animal Models

Therapeutic AgentAnimal ModelDosage and DurationChange in GCase ActivityChange in Alpha-Synuclein LevelsSource
This compound Thy1-aSyn Mice4mM in drinking water for 12 daysNot explicitly quantified~20% reduction in brainstem, midbrain, and cortex[1]
This compound A53T α-synuclein transgenic mice10 mg/kg/day (i.p.) for 3 weeksNot explicitly quantified72% decrease in striatum, 71% in cortex, 81% in hippocampus[2]
Nilotinib A53T α-synuclein transgenic mice10 mg/kg/day (i.p.) for 3 weeksNot applicableSignificant decrease to 467 ng/ml in brain[2]
Rapamycin MPTP mouse modelIntravenous, 7 daysNot applicableSignificantly decreased immunoreactivity[3]
Rapamycin A53T α-synuclein transgenic mice2.25 mg/kg/day (diet) for 24 weeksNot applicableNo alteration in A53T α-synuclein content[4]

Table 2: Clinical Trial Efficacy in Human Subjects

Therapeutic AgentClinical TrialDosage and DurationChange in GCase Levels (CSF)Change in Alpha-Synuclein Levels (CSF)Source
This compound Phase 2 (AiM-PD)1.26 g/day for 186 days35% increase in protein levels13% increase in concentration[5]
Nilotinib Phase 2150 mg/day for 12 monthsNot applicableSignificant decrease in oligomeric alpha-synuclein[6]
Nilotinib Meta-analysis of RCTs300 mg/dayNot applicableSignificantly lower than placebo[5][7]
Rapamycin Not availableNot availableNot availableNot available-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental procedures.

This compound's Proposed Mechanism of Action This compound This compound GCase Glucocerebrosidase (GCase) This compound->GCase Enhances Activity Lysosome Lysosome GCase->Lysosome Improves Function AlphaSynuclein Alpha-Synuclein Aggregates Lysosome->AlphaSynuclein Degrades Clearance Enhanced Clearance AlphaSynuclein->Clearance

This compound enhances GCase activity to clear alpha-synuclein.

Comparative Therapeutic Pathways cluster_this compound This compound cluster_Nilotinib Nilotinib cluster_Rapamycin Rapamycin This compound This compound GCase GCase Activity This compound->GCase Increases AlphaSynuclein Alpha-Synuclein Clearance GCase->AlphaSynuclein Nilotinib Nilotinib cAbI c-Abl Inhibition Nilotinib->cAbI Autophagy_N Autophagy cAbI->Autophagy_N Promotes Autophagy_N->AlphaSynuclein Rapamycin Rapamycin mTOR mTOR Inhibition Rapamycin->mTOR Autophagy_R Autophagy mTOR->Autophagy_R Induces Autophagy_R->AlphaSynuclein

Therapeutic agents targeting alpha-synuclein clearance.

Experimental Workflow for Preclinical Studies AnimalModel Alpha-Synuclein Mouse Model Treatment Drug Administration (e.g., this compound) AnimalModel->Treatment Tissue Brain Tissue Collection Treatment->Tissue Homogenization Tissue Homogenization Tissue->Homogenization Analysis Biochemical Analysis Homogenization->Analysis WB Western Blot (Alpha-Synuclein) Analysis->WB GCaseAssay GCase Activity Assay Analysis->GCaseAssay

Workflow for preclinical evaluation of therapeutics.

Experimental Protocols

Western Blot for Alpha-Synuclein in Mouse Brain Tissue

This protocol provides a general framework for the detection of alpha-synuclein by Western blot, a common technique in the cited preclinical studies.

  • Tissue Homogenization:

    • Dissect brain regions of interest (e.g., striatum, cortex, hippocampus) on ice.

    • Homogenize tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation and Electrophoresis:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for alpha-synuclein overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Note: For enhanced detection of the small alpha-synuclein protein, paraformaldehyde (PFA) fixation of the membrane prior to antibody incubation may be necessary.[8]

Glucocerebrosidase (GCase) Activity Assay in Cerebrospinal Fluid (CSF)

This protocol outlines a fluorometric assay to measure GCase activity, as performed in clinical studies.[9][10]

  • Sample Preparation:

    • Collect cerebrospinal fluid (CSF) from subjects via lumbar puncture.

    • Centrifuge the CSF to remove any cellular debris and store at -80°C until analysis.

  • Assay Procedure:

    • Prepare a substrate solution containing a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a citrate-phosphate buffer (pH 5.4).

    • In a 96-well plate, add a specific volume of CSF to each well.

    • Add the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 3 hours).

    • Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH buffer).

  • Fluorescence Measurement:

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) product using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 446 nm, respectively.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-MU.

    • Calculate the GCase activity in the CSF samples based on the standard curve and express it as nmol of substrate hydrolyzed per hour per mL of CSF.

Conclusion

Independent studies consistently demonstrate that this compound can modulate GCase activity and, in several preclinical models, reduce alpha-synuclein levels. The ongoing Phase 3 ASPro-PD trial will be crucial in determining its clinical efficacy in slowing Parkinson's disease progression.[7][9] Alternative strategies such as c-Abl inhibition with Nilotinib have also shown promise in reducing alpha-synuclein in clinical settings, although the clinical benefits on motor symptoms have been less clear.[5] Autophagy enhancers like Rapamycin have shown efficacy in some preclinical models, but the evidence for its effect on alpha-synuclein levels is not as consistent.[3] This guide provides a foundation for researchers to compare these different therapeutic avenues and to design future studies aimed at developing effective treatments for synucleinopathies.

References

Ambroxol's Efficacy in Neurodegenerative Diseases: A Comparative Analysis for GBA1 Mutation Carriers and Non-Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

London, United Kingdom – An extensive review of preclinical and clinical research highlights the potential of the repurposed mucolytic drug, Ambroxol (B1667023), as a therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease (PD). The drug's efficacy appears to extend to both carriers of mutations in the GBA1 gene (glucocerebrosidase) and non-carriers, though its primary mechanism of action is centered on the protein encoded by this gene. This guide provides a detailed comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease, leading to reduced activity of the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3] This deficiency is believed to contribute to the accumulation of alpha-synuclein, a hallmark of PD.[3][4] this compound has been identified as a pharmacological chaperone that can enhance the activity of GCase, suggesting a targeted benefit for GBA1 mutation carriers.[1][2][5] However, clinical studies have indicated that this compound may also offer therapeutic benefits to patients without GBA1 mutations.[6][7][8]

Mechanism of Action: A Dual Role

This compound's primary mechanism involves acting as a pharmacological chaperone for the GCase enzyme.[1][2] It is thought to bind to the misfolded GCase enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[9] Once in the acidic environment of the lysosome, this compound is released, allowing the now correctly folded enzyme to function, thereby improving the clearance of its substrate, glucosylceramide, and potentially reducing the accumulation of toxic protein aggregates like alpha-synuclein.[2][9]

Beyond its chaperone activity, this compound has been shown to enhance overall lysosomal function and may have anti-inflammatory effects, which could contribute to its neuroprotective properties in a broader patient population, including those without GBA1 mutations.[3]

Comparative Efficacy: Clinical and Biomarker Data

A key clinical study, the AiM-PD trial, investigated the effects of this compound in Parkinson's disease patients both with and without GBA1 mutations.[4][6][7] The results from this open-label, non-controlled trial demonstrated that this compound was safe and well-tolerated in both groups.[4][6][8] Importantly, the study showed that this compound crosses the blood-brain barrier and engages with its target, the GCase enzyme, in the central nervous system of all participants.[6][7][9]

The following table summarizes the key quantitative findings from the AiM-PD study, comparing the outcomes in GBA1 mutation carriers and non-carriers where data is available.

ParameterBaseline (Mean ± SD)Day 186 (Mean ± SD)Mean Change (95% CI)P-valuePatient Group
CSF this compound Level (ng/mL) Undetectable156156 (129 to ∞)<.001Combined
CSF GCase Protein (pmol/L) 251.5 ± 85.1339.8 ± 105.788 (40 to 137).002Combined
CSF α-Synuclein (pg/mL) 384.8 ± 123.7435.1 ± 142.150 (14 to 87).01Combined
CSF GCase Activity (nmol/mL/hr) 0.31 ± 0.120.25 ± 0.10-0.059 (-0.115 to -0.002).04Combined
MDS-UPDRS Part 3 (Motor Score) 38.0 ± 12.131.2 ± 13.5-6.8 (-10.4 to -3.1).001Combined

Data from Mullin S, et al. JAMA Neurol. 2020.[7][8][9]

Notably, the study observed these biochemical and clinical changes in participants both with and without GBA1 mutations, suggesting a broader potential application for this compound in Parkinson's disease.[7][8][9] Preclinical studies in cellular models have also shown that this compound can rescue defective GCase activity in fibroblasts from GBA1-mutant PD patients.[5] Furthermore, in cholinergic neuron models with a GBA1 mutation, this compound treatment significantly enhanced GCase activity and decreased levels of both tau and α-synuclein.[10][11]

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and a typical clinical trial workflow, the following diagrams are provided.

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome (Acidic pH) This compound This compound Misfolded_GCase Misfolded GCase (GBA1 mutation) This compound->Misfolded_GCase Binds & Stabilizes Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Trafficking Ambroxol_Released This compound (Released) Functional_GCase->Ambroxol_Released Dissociates Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Degrades Clearance Enhanced Clearance Functional_GCase->Clearance Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose Alpha_Synuclein α-synuclein aggregates Clearance->Alpha_Synuclein Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Period cluster_FollowUp Follow-up & Analysis P1 Patient Recruitment (PD with/without GBA1 mutation) P2 Informed Consent P1->P2 P3 Baseline Assessments (MDS-UPDRS, CSF & Blood Samples) P2->P3 T1 This compound Administration (Dose Escalation) P3->T1 T2 Safety Monitoring (Adverse Events) T1->T2 F1 Follow-up Assessments (e.g., Day 93, Day 186) T2->F1 F2 Final Assessments (CSF & Blood Samples, MDS-UPDRS) F1->F2 F3 Data Analysis (Biomarker & Clinical Changes) F2->F3

References

Safety Operating Guide

Proper Disposal of Ambroxol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct handling and disposal of Ambroxol and its waste are critical for ensuring laboratory safety and environmental protection. As a substance classified as hazardous waste and toxic to aquatic life with long-lasting effects, all disposal procedures must adhere strictly to local, state, and federal regulations.[1][2] This guide provides detailed, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Core Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, safety glasses, and a dust respirator when handling this compound powder.[1][3]

  • Ventilation: Ensure all handling and disposal activities are performed in a well-ventilated area to avoid inhalation of dust or fumes.[1][2][3]

  • Avoid Contact: Prevent all personal contact with the chemical, including inhalation and direct contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling.[1][4]

This compound Waste Characterization and Disposal Methods

The appropriate disposal method for this compound depends on the nature of the waste. The following table summarizes the recommended procedures for different types of this compound waste.

Waste TypeKey CharacteristicsRecommended Disposal MethodRegulatory Compliance
Unused/Expired this compound Hazardous solid waste, toxic to aquatic organisms.[1][2]Must be treated as hazardous waste. Arrange for disposal via a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing.[3][5]Must comply with all local, state, and federal hazardous waste regulations.[1][6]
Empty this compound Containers May retain chemical residues and present a hazard.[1]Option 1 (Preferred): Return to the supplier for reuse or recycling if possible.[1] Option 2: Triple-rinse the container (or equivalent). The rinsed container can be offered for recycling.[3][5] Option 3: If recycling is not feasible, puncture the container to prevent reuse and dispose of it in an authorized landfill.[1][3]Follow institutional and local guidelines for chemical container disposal.
Spill Cleanup Material Contaminated absorbents, PPE, and other materials.Collect all contaminated materials (e.g., absorbent pads, wipes, soil) in sealed and clearly labeled containers for hazardous waste.[1] Dispose of through a licensed chemical waste contractor.Treat as hazardous waste. Do not mix with general laboratory trash.
Contaminated Solutions Aqueous or solvent solutions containing this compound.Do not discharge into sewer systems or drains.[1][3] Collect in a labeled, sealed, and appropriate hazardous waste container. Dispose of through a licensed chemical waste contractor.Avoid release to the environment.[1][2][5]

Experimental Protocols: Spill Management

Proper management of an this compound spill is crucial to prevent environmental contamination and personnel exposure.

Methodology for Dry this compound Spills:

  • Alert Personnel: Immediately notify personnel in the area of the spill.[1]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator, gloves, protective clothing, and safety goggles.[1]

  • Avoid Dust Generation: Use dry clean-up procedures. Do not use air hoses or sweep in a manner that creates dust clouds.[1]

  • Contain and Collect: Gently cover the spill with an absorbent material. Use a vacuum cleaner fitted with a HEPA filter or spark-proof tools to collect the material.[1][5]

  • Package Waste: Place the collected residue and all contaminated materials into a sealed, clearly labeled plastic bag or container for hazardous waste disposal.[1]

  • Decontaminate: Wash the spill area thoroughly with large amounts of water.[1]

  • Manage Wash Water: Collect all wash water for treatment and proper disposal as hazardous waste. Do not allow runoff to enter drains.[1]

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound-related waste in a laboratory environment.

Ambroxol_Disposal_Workflow start Identify this compound Waste waste_type What is the form of the waste? start->waste_type pure_chem Bulk or Unused Chemical waste_type->pure_chem  Pure/Expired   container Empty Container waste_type->container  Container   spill Spill Debris / Contaminated PPE waste_type->spill  Contaminated Material   consumer_med Consumer Medication (e.g., tablets, syrup) waste_type->consumer_med  Unused Consumer Product   dispose_hazardous Dispose as Hazardous Waste via Licensed Chemical Destruction Facility (e.g., Incineration) pure_chem->dispose_hazardous container_decision Can it be returned to supplier? container->container_decision spill->dispose_hazardous take_back Use Drug Take-Back Program (Preferred Method) consumer_med->take_back trash_disposal Household Trash Disposal consumer_med->trash_disposal If take-back is unavailable return_supplier Return to Supplier container_decision->return_supplier Yes rinse_decision Can it be triple-rinsed? container_decision->rinse_decision No recycle_container Offer for Recycling rinse_decision->recycle_container Yes landfill_container Puncture and Dispose in Authorized Landfill rinse_decision->landfill_container No trash_steps 1. Mix with undesirable substance (coffee grounds, cat litter). 2. Place in a sealed container. 3. Discard in trash. trash_disposal->trash_steps

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ambroxol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ambroxol, a common secretolytic agent. Adherence to these procedures will minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE) for this compound

Proper personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Handling Solid this compound (powder) Tightly fitting safety goggles with side-shields.[1]Impervious gloves (e.g., nitrile rubber).[1][2]Particulate respirator (e.g., N95/FFP2) or a full-face respirator if dust generation is significant or ventilation is inadequate.[1]Long-sleeved laboratory coat and appropriate footwear.[1][2]
Preparing this compound Solutions Tightly fitting safety goggles with side-shields.[1]Impervious gloves (e.g., nitrile rubber).[1][2]Not generally required if handled in a well-ventilated area or fume hood.Long-sleeved laboratory coat and appropriate footwear.[1][2]
Administering this compound in Experimental Setups Tightly fitting safety goggles with side-shields.[1]Impervious gloves (e.g., nitrile rubber).[1][2]Not generally required if performed in a controlled environment with good ventilation.Long-sleeved laboratory coat and appropriate footwear.[1][2]
Cleaning Spills of Solid this compound Tightly fitting safety goggles with side-shields and a face shield.Impervious gloves (e.g., nitrile rubber).[1][2]Particulate respirator or a higher level of respiratory protection depending on the spill size.Long-sleeved laboratory coat, and consider additional protective clothing for large spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan outlines the key procedures from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.

2. Preparation for Experimental Use:

  • Work in a designated area, preferably in a chemical fume hood or a well-ventilated space, especially when handling the powdered form to minimize dust inhalation.[3]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing boats for solid this compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[2][4]

  • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet immediately.

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Properly label and store any remaining this compound.

  • Remove and dispose of PPE in the designated waste containers.

  • Wash hands thoroughly with soap and water after handling the compound.[2][4]

Disposal Plan for this compound Waste

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.[3][4]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating agent.

3. Final Disposal:

  • This compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]

  • Engage a licensed professional waste disposal company for the final disposal of all this compound waste.[5]

  • Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of as hazardous waste, as they may retain product residue.[2]

This compound Handling and Disposal Workflow

Ambroxol_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Don PPE C Weigh Solid this compound A->C B Prepare Well-Ventilated Workspace B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Workspace & Equipment E->F I Segregate Solid & Liquid Waste E->I G Remove & Dispose of PPE F->G H Wash Hands G->H J Store in Labeled Hazardous Waste Containers I->J K Arrange for Professional Disposal J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.